Technical Documentation Center

N-[1-(1,3-Thiazol-2-yl)ethyl]formamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[1-(1,3-Thiazol-2-yl)ethyl]formamide
  • CAS: 165668-13-3

Core Science & Biosynthesis

Foundational

Structural Characterization of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide: A Comprehensive Analytical Guide

Executive Summary The structural validation of small-molecule pharmacophores requires an orthogonal analytical approach to prevent downstream failures in drug development. N-[1-(1,3-Thiazol-2-yl)ethyl]formamide (C₆H₈N₂OS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of small-molecule pharmacophores requires an orthogonal analytical approach to prevent downstream failures in drug development. N-[1-(1,3-Thiazol-2-yl)ethyl]formamide (C₆H₈N₂OS) presents a unique analytical challenge due to the presence of an electron-deficient heteroaromatic thiazole core, a chiral center at the ethyl linker, and a formamide moiety that exhibits complex conformational dynamics. As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting. Here, we explore the causality behind the spectroscopic phenomena—specifically the rotameric behavior of the formamide group—and provide a self-validating experimental framework utilizing NMR, FT-IR, and HRMS.

Molecular Architecture & Conformational Dynamics

The molecular architecture of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide is defined by a rigid 1,3-thiazole ring connected to a flexible formamide group via an ethylamine bridge. The most critical structural feature to recognize during characterization is the restricted rotation around the formamide C–N bond.

Because the nitrogen lone pair delocalizes into the carbonyl π-system, the C–N bond acquires partial double-bond character[1]. This restricted internal rotation results in the molecule existing as a mixture of Z (s-cis) and E (s-trans) rotamers at ambient temperature[2]. In the Z-rotamer, the formyl oxygen and the bulky 1-(thiazol-2-yl)ethyl group are positioned anti to each other, minimizing steric hindrance and making it the thermodynamically favored state. Failure to account for this phenomenon often leads inexperienced analysts to misinterpret the resulting "peak doubling" in NMR spectra as a diastereomeric impurity rather than a fundamental conformational property[2].

Workflow Step1 Sample Preparation (High Purity >98%) Step2 1D & 2D NMR (Connectivity & Rotamers) Step1->Step2 Step4 FT-IR Spectroscopy (Functional Groups) Step1->Step4 Step5 HRMS (ESI-TOF) (Exact Mass & Fragments) Step1->Step5 Step3 VT-NMR (Rotamer Coalescence) Step2->Step3

Caption: Orthogonal analytical workflow for the structural validation of thiazole derivatives.

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of our self-validating workflow. The thiazole ring is an electron-deficient heteroaromatic system; the nitrogen atom at position 3 withdraws electron density, deshielding the adjacent protons[3]. In our substituted molecule, the H-4 and H-5 protons typically appear as distinct doublets with a small, diagnostic vicinal coupling constant (J ≈ 3.2 Hz)[4]. The H-4 proton is more heavily deshielded due to its proximity to the electronegative nitrogen atom[3].

To unambiguously assign the structure and link the three distinct domains of the molecule, 2D Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC cross-peaks between the methyl protons and the thiazole C-2 carbon definitively prove the regiochemistry of the attachment.

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)
Position¹H Shift (ppm)Multiplicity (J in Hz)¹³C Shift (ppm)Key HMBC Correlations
Formyl (CHO) 8.05 (major), 7.95 (minor)s160.5NH, CH
Amide (NH) 8.45 (major), 8.25 (minor)br d (8.0)-CHO, CH
Thiazole C2 --171.2CH, CH₃
Thiazole C4 7.72d (3.2)142.5H-5
Thiazole C5 7.55d (3.2)119.3H-4
Methine (CH) 5.35 (major), 4.95 (minor)dq (8.0, 7.0)48.6CHO, C2, CH₃
Methyl (CH₃) 1.55d (7.0)21.4CH, C2

Note: The presence of major and minor shifts for the formyl, amide, and methine protons is a direct result of the Z/E rotameric equilibrium.

Vibrational Spectroscopy (FT-IR)

While NMR provides connectivity, FT-IR provides rapid, orthogonal confirmation of the functional groups. Formamides exhibit a strong Amide I band (C=O stretch) and an Amide II band (N-H bend). The thiazole ring provides a unique spectral fingerprint in the 1500–1400 cm⁻¹ region, driven by skeletal C=N and C=C stretching vibrations[5].

Table 2: FT-IR Spectral Assignments
Wavenumber (cm⁻¹)IntensityStructural Assignment
3280 Broad, StrongN-H stretching (hydrogen-bonded)
1665 StrongC=O stretching (Amide I)
1535 MediumN-H bending (Amide II)
1505 MediumThiazole C=N stretching[5]
1430 WeakThiazole C=C stretching[5]

High-Resolution Mass Spectrometry (HRMS)

Soft ionization via Electrospray Ionization Time-of-Flight (ESI-TOF) preserves the protonated molecular ion [M+H]⁺, providing the exact mass needed to validate the elemental composition (C₆H₈N₂OS). Upon collision-induced dissociation (CID), the molecule undergoes a highly predictable diagnostic fragmentation. The primary cleavage occurs at the flexible ethylamine linker, resulting in the neutral loss of the formamide moiety to yield a highly stable, resonance-stabilized 1-(thiazol-2-yl)ethyl cation.

Fragmentation M1 [M+H]+ m/z 157.04 M2 [C5H6NS]+ m/z 112.02 M1->M2 - Formamide (-45 Da) M3 [C3H4NS]+ m/z 86.01 M2->M3 - C2H2 (-26 Da)

Caption: Proposed ESI-MS/MS diagnostic fragmentation pathway.

Table 3: HRMS (ESI-TOF) Fragmentation Data
m/z (Observed)FormulaMass Error (ppm)Structural Assignment
157.0434 [C₆H₉N₂OS]⁺< 2.0Protonated molecular ion[M+H]⁺
112.0215 [C₅H₆NS]⁺< 2.0Loss of formamide (-45 Da)
86.0061 [C₃H₄NS]⁺< 3.0Thiazole core fragment (-26 Da)

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed with built-in logical checkpoints.

Protocol A: Multi-Nuclear & Variable-Temperature (VT) NMR

Causality Checkpoint: VT-NMR is mandatory for amides to differentiate conformational rotamers from chemical impurities[1].

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆. Rationale: DMSO-d₆ disrupts intermolecular hydrogen bonding, providing sharper lines than CDCl₃, though it heavily stabilizes the polar Z-rotamer.

  • 1D/2D Acquisition (25 °C): Acquire standard ¹H, ¹³C, COSY, and HMBC spectra. Note the peak doubling for the CHO, NH, and CH protons.

  • VT-NMR Execution: Gradually heat the sample probe from 25 °C to 120 °C in 20 °C increments, acquiring a ¹H spectrum at each step.

  • Validation: As thermal energy overcomes the C-N rotational barrier, the distinct major/minor peaks will broaden and coalesce into a single time-averaged peak. If peak doubling persists at 120 °C, the sample contains a diastereomeric impurity, and the batch must be rejected/re-purified.

Protocol B: HRMS (ESI-TOF) Analysis
  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote protonation.

  • Ionization: Operate the ESI source in positive ion mode with a capillary voltage of 3.5 kV and a desolvation temperature of 250 °C.

  • Validation: Ensure the mass error for the[M+H]⁺ parent ion is strictly < 5.0 ppm. Isolate the m/z 157.04 ion and apply a collision energy of 15–25 eV to observe the diagnostic m/z 112.02 fragment.

Protocol C: FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding 2 mg of the analyte with 200 mg of anhydrous KBr. Press at 10 tons under a vacuum.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Validation: Confirm the absence of a broad O-H stretch (>3300 cm⁻¹), which would indicate water contamination in the hygroscopic formamide, thereby validating the sample's dryness prior to elemental or quantitative analysis.

References

  • Experimental 1H NMR and Computational Studies of Internal Rotation of Solvated Formamide ResearchGate URL:[Link]

  • Chromatographically separable rotamers of an unhindered amide PMC (National Institutes of Health) URL:[Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics RSC Publishing URL:[Link]

  • THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES Canadian Science Publishing URL:[Link]

Sources

Exploratory

molecular weight and solubility profile of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide

An In-Depth Technical Guide to the Molecular Weight and Solubility Profile of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide Executive Summary In the preclinical development of small-molecule therapeutics, understanding the phys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Solubility Profile of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide

Executive Summary

In the preclinical development of small-molecule therapeutics, understanding the physicochemical boundaries of a lead compound is paramount. N-[1-(1,3-Thiazol-2-yl)ethyl]formamide is a highly versatile building block and fragment-like molecule. This whitepaper provides a rigorous analysis of its molecular weight, intrinsic solubility drivers, and the standardized experimental workflows required to validate its thermodynamic solubility for downstream formulation and in vivo dosing.

Chemical Identity & Physicochemical Profiling

N-[1-(1,3-Thiazol-2-yl)ethyl]formamide (CAS: 165668-13-3) is characterized by a 1,3-thiazole heterocyclic core linked via an ethyl bridge to a formamide moiety[1]. This structural combination yields a highly polar, low-molecular-weight compound that behaves predictably in aqueous environments.

To establish a baseline for its behavior, we must first look at its computed and experimental physicochemical properties.

Table 1: Physicochemical Properties of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide [1]

PropertyValueImplication for Drug Design
Molecular Formula C₆H₈N₂OSDefines the atomic composition and heteroatom ratio.
Molecular Weight 156.21 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
LogP (XLogP3-AA) ~0.77Highly hydrophilic; optimal for aqueous solubility.
Topological Polar Surface Area (TPSA) 70.2 ŲFavorable for membrane and potential BBB permeability.
Hydrogen Bond Donors 1Facilitates interaction with aqueous solvent networks.
Hydrogen Bond Acceptors 3Enhances dipole-dipole interactions with water.
Physical State Solid / CrystallineRequires lattice energy disruption for dissolution.

Molecular Weight Analysis and Its Impact on Drug Design

The molecular weight (MW) of 156.21 Da is a critical driver of this compound's pharmacokinetic viability. In the context of drug discovery, compounds with a molecular weight strictly under 300 Da exhibit distinct thermodynamic advantages:

  • Lower Entropic Penalty: The dissolution of a solute requires the formation of a cavity within the hydrogen-bonded network of water. A smaller molecular volume requires less energy to disrupt this network, inherently favoring higher intrinsic solubility.

  • Ligand Efficiency (LE): At 156.21 Da, any binding affinity achieved by this molecule against a biological target translates to an exceptionally high ligand efficiency, making it an ideal starting point for lead optimization without rapidly inflating the mass beyond Lipinski's Rule of 5 limits[2],[3].

Mechanistic Drivers of the Solubility Profile

The solubility of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide is not dictated by a single functional group, but rather the synergistic interplay of its structural components.

  • Optimal Lipophilicity (LogP ~0.77): The compound is amphiphilic but leans heavily toward hydrophilicity. It sits well below the LogP < 5 threshold established by Lipinski, ensuring that hydrophobic aggregation in aqueous media is minimized[2].

  • Hydrogen Bonding Capacity: The formamide group (-NH-CHO) is a potent participant in hydrogen bonding. It acts as both a donor (via the N-H bond) and an acceptor (via the carbonyl oxygen), allowing it to heavily coordinate with water molecules and stabilize the dissolved state.

  • Weak Basicity and pH Independence: The 1,3-thiazole nitrogen is a weak base with a pKa typically around 2.5. At physiological pH (7.4) and intestinal pH (6.8), the molecule remains almost entirely unionized. Therefore, its high solubility in these environments is driven purely by its polarity and low MW, rather than salt formation. However, in the highly acidic environment of the stomach (pH 1.2), partial protonation of the thiazole ring can occur, providing a slight cationic charge that further enhances solubility during initial oral absorption.

SolubilityDrivers Core N-[1-(1,3-Thiazol-2-yl)ethyl]formamide Solubility Profile MW Low Molecular Weight (156.21 Da) Core->MW LogP Optimal Lipophilicity (LogP ~0.77) Core->LogP Hbond H-Bonding Capacity (Formamide Group) Core->Hbond Ionization Weak Basicity (Thiazole pKa ~2.5) Core->Ionization Result1 High Aqueous Solubility at Neutral pH (7.4) MW->Result1 LogP->Result1 Hbond->Result1 Result2 Enhanced Solubility in Gastric Fluid (pH 1.2) Ionization->Result2

Caption: Logical drivers of the solubility profile for N-[1-(1,3-Thiazol-2-yl)ethyl]formamide.

Experimental Workflows: Thermodynamic Solubility Determination

In early discovery, kinetic solubility (diluting a DMSO stock into buffer) is often used for high-throughput screening. However, kinetic assays frequently overestimate solubility due to supersaturation and the co-solvent effect of DMSO[4],[5].

For rigorous preclinical formulation, we must determine the Thermodynamic Solubility . This represents the true equilibrium between the crystalline solid lattice and the aqueous phase[5]. The gold standard for this is the Shake-Flask Method coupled with HPLC-UV quantification[6],[4].

G N1 1. Solid Compound Add excess API to vial N2 2. Buffer Addition Add pH-adjusted buffer N1->N2 N3 3. Equilibration Shake at 37°C for 24-48h N2->N3 N4 4. Phase Separation Centrifuge and filter N3->N4 N5 5. Quantification Analyze via HPLC-UV N4->N5 N6 6. Data Analysis Calculate Thermodynamic Solubility N5->N6

Caption: Step-by-step workflow for the thermodynamic shake-flask solubility assay.

Step-by-Step Protocol: Shake-Flask Thermodynamic Solubility Assay

This protocol is designed as a self-validating system to ensure data integrity and prevent false positives caused by micro-particulates or chemical degradation.

  • Solid Dispensing: Weigh approximately 2–5 mg of crystalline N-[1-(1,3-Thiazol-2-yl)ethyl]formamide into a clear glass HPLC vial. Causality: Glass is mandated over plastic to prevent lipophilic non-specific binding to the vessel walls, which skews equilibrium data.

  • Buffer Addition: Add 1.0 mL of the target biorelevant medium (e.g., Fasted State Simulated Intestinal Fluid [FaSSIF] at pH 6.5, or standard PBS at pH 7.4). Ensure that undissolved solid remains visible; if the solution is entirely clear, more API must be added to ensure the solution is fully saturated[6].

  • Equilibration: Seal the vial and incubate in an orbital shaker at 37°C (to mimic physiological temperature) at 200 RPM for 24 to 48 hours. Causality: A minimum of 24 hours is required to overcome the lattice energy barrier and reach a true thermodynamic equilibrium state[5].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: Centrifugation followed by filtration ensures the complete removal of sub-micron undissolved particulates that would otherwise artificially inflate the solubility measurement[6].

  • Quantification via HPLC-UV: Dilute the filtered supernatant appropriately and inject it into an HPLC system equipped with a UV detector (or LC-MS). Causality: While simple UV-Vis spectrophotometry is faster, HPLC is mandatory here. The 48-hour incubation at 37°C can induce hydrolysis of the formamide group. HPLC separates the parent compound from potential degradation products, ensuring you are measuring the solubility of the intact API, not a mixture of degradants[4].

  • Data Processing: Calculate the final concentration using a pre-established standard calibration curve (prepared in the mobile phase)[6].

Formulation Strategies for In Vivo Studies

Because N-[1-(1,3-Thiazol-2-yl)ethyl]formamide possesses a highly favorable physicochemical profile (MW < 200, LogP < 1), aggressive formulation strategies (like amorphous solid dispersions or lipid nanoparticles) are generally unnecessary.

For standard in vivo pharmacokinetic (PK) or efficacy studies, the compound can typically be dosed as a clear solution using simple aqueous vehicles such as 0.9% Saline or Phosphate-Buffered Saline (PBS). If dose-escalation toxicology studies require concentrations that exceed its intrinsic aqueous solubility limit, the addition of mild, well-tolerated co-solvents (e.g., 5% PEG400 or 1-2% Tween-80) will sufficiently lower the dielectric constant of the vehicle to accommodate the drug without causing precipitation upon injection.

References

  • Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Available at: [Link]

  • Saal, C., Petereit, A.C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Available at:[Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Safety and Toxicity of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the safety and toxicity profile of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide. In the absence...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and toxicity profile of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide. In the absence of a dedicated Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data on its structural components—the formamide group and the thiazole ring—to provide a robust hazard assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the critical information necessary for safe handling, risk assessment, and the design of appropriate toxicological studies. We will delve into the known toxicities of related compounds, propose a synthetic route, and provide a detailed protocol for an in-vitro cytotoxicity assessment.

Introduction: The Scientific Context of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide

N-[1-(1,3-Thiazol-2-yl)ethyl]formamide belongs to the broad class of thiazole derivatives, a cornerstone in medicinal chemistry. Thiazole rings are present in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The formamide group, on the other hand, is a common functional group in organic chemistry and can influence the physicochemical properties and biological activity of a molecule.

Given the potential for novel thiazole derivatives in drug discovery, a thorough understanding of their safety and toxicity is paramount. This guide will provide a detailed analysis based on the toxicological profiles of its constituent chemical moieties.

Hazard Assessment: An Evidence-Based Approach to an Uncharacterized Compound

Due to the lack of a specific Safety Data Sheet for N-[1-(1,3-Thiazol-2-yl)ethyl]formamide, this hazard assessment is based on the known toxicological properties of formamide and thiazole derivatives.

The Formamide Moiety: A Known Reproductive and Hepatic Toxicant

The formamide functional group is associated with significant health hazards, primarily reproductive toxicity and hepatotoxicity.

  • Reproductive Toxicity: Formamide is classified as a substance toxic to reproduction.[4][5] Studies have shown that it may cause harm to the unborn child.[4] In animal studies, formamide has been shown to be embryotoxic and teratogenic.[4] It can also impair fertility.[2][6]

  • Hepatotoxicity: Formamide and its derivatives, such as N-methylformamide (NMF) and N,N-dimethylformamide (DMF), are known to cause liver damage.[7][8][9] The mechanism is believed to involve metabolism to reactive intermediates that can deplete glutathione and cause oxidative stress, leading to liver cell damage.[9][10]

The Thiazole Moiety: A Biologically Active Scaffold with Potential Toxicities

The thiazole ring is a common feature in many biologically active compounds. While many thiazole derivatives have a favorable safety profile, some can exhibit toxicity.

  • General Toxicity: Some thiazole derivatives have been shown to have low toxicity.[11][12][13] However, the 2-aminothiazole substructure, which is related to the core of our target molecule, has been identified as a potential "toxicophore".[14][15][16]

  • Specific Toxicities of 2-Substituted Thiazoles:

    • Neurotoxicity: Chronic exposure to 2-aminothiazole has been associated with adverse effects on the nervous system, including tremors and convulsions.[14]

    • Nephrotoxicity: 2-aminothiazole has been shown to be damaging to the kidneys.[14]

    • Reproductive Toxicity: Some studies suggest that 2-aminothiazole may affect male fertility.[14]

Inference for N-[1-(1,3-Thiazol-2-yl)ethyl]formamide:

Based on the toxicological profiles of its constituent parts, N-[1-(1,3-Thiazol-2-yl)ethyl]formamide should be handled as a potentially hazardous substance with particular concern for:

  • Reproductive toxicity: The presence of the formamide group warrants extreme caution for researchers of child-bearing potential.

  • Hepatotoxicity: The potential for liver damage should be considered, especially with chronic exposure.

  • General systemic toxicity: Given the biological activity of thiazoles, the potential for other, unpredicted toxicities cannot be ruled out.

Physicochemical Properties: Estimation and Importance

Experimentally determined physicochemical properties for N-[1-(1,3-Thiazol-2-yl)ethyl]formamide are not publicly available. However, these properties are critical for understanding the compound's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.

In the absence of experimental data, computational methods can be used to estimate these properties. Various software packages and online tools utilize quantitative structure-property relationship (QSPR) models to predict properties such as:

  • LogP (Octanol-Water Partition Coefficient): An indicator of a compound's lipophilicity, which influences its membrane permeability and potential for bioaccumulation.

  • Aqueous Solubility: Affects a compound's absorption and distribution in the body.

  • pKa: The ionization state of a compound at physiological pH, which impacts its solubility, permeability, and interaction with biological targets.

It is crucial to note that these are in-silico predictions and should be confirmed by experimental determination whenever possible.[1][13][17][18][19]

Synthesis and Biological Context

A plausible synthetic route for N-[1-(1,3-Thiazol-2-yl)ethyl]formamide can be proposed based on established chemical reactions. A common method for the synthesis of similar N-substituted thiazoles involves the acylation of a 2-aminothiazole derivative.[9][20][21]

Proposed Synthesis of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide:

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_amino 1-(1,3-Thiazol-2-yl)ethanamine product N-[1-(1,3-Thiazol-2-yl)ethyl]formamide 2_amino->product formic_acid Formic Acid formic_acid->product coupling Coupling Agent (e.g., DCC, EDC) coupling->product solvent Anhydrous Solvent (e.g., DCM, DMF) solvent->product

Caption: Proposed synthesis of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide.

The biological context of this compound lies within the vast and diverse activities of thiazole derivatives.[22] Depending on the specific substitutions, thiazoles can act as inhibitors of various enzymes or as ligands for different receptors.[1] Therefore, any in-depth toxicological study of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide should be informed by its potential biological targets, if known.

Safe Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, stringent safety protocols must be followed when handling N-[1-(1,3-Thiazol-2-yl)ethyl]formamide.

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[16]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) of an appropriate thickness should be worn. Gloves should be inspected before use and changed frequently.[16]

    • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.[16]

  • Hygiene Practices: Avoid skin and eye contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[19][23]

Experimental Protocol: In-Vitro Cytotoxicity Assessment using the MTT Assay

To experimentally determine the cytotoxicity of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used method.[5][6][11][24][25][26] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture and harvest cells cell_seeding Seed cells into a 96-well plate cell_culture->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 compound_prep Prepare serial dilutions of the test compound incubation1->compound_prep treatment Treat cells with the compound compound_prep->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 solubilization Add solubilization solution incubation3->solubilization read_plate Read absorbance at 570 nm solubilization->read_plate calculate_viability Calculate cell viability (%) read_plate->calculate_viability determine_ic50 Determine the IC50 value calculate_viability->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a suitable cell line (e.g., HepG2 for hepatotoxicity assessment) to ~80% confluency.

    • Trypsinize and resuspend the cells in a fresh culture medium.

    • Count the cells and adjust the concentration to a seeding density of 1 x 10^4 cells/well in a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Summary Table

The following table summarizes the key toxicological data for formamide and 2-aminothiazole, which are used to infer the potential hazards of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide.

CompoundToxicity TypeSpeciesRoute of AdministrationKey Findings
Formamide Reproductive ToxicityMouseOral (drinking water)Reduced fertility and litter size at 750 ppm.[6]
Embryotoxicity/TeratogenicityRat, Rabbit, MouseOral gavageEmbryotoxic and teratogenic effects observed.[4]
HepatotoxicityAnimal modelsVariousCan cause liver damage.[7][8]
2-Aminothiazole Acute Toxicity-Oral, Inhalation, DermalCan cause irritation, vomiting, and diarrhea.[14]
Chronic Toxicity--Associated with neurotoxicity, nephrotoxicity, and reproductive toxicity.[14]

Conclusion

While specific toxicological data for N-[1-(1,3-Thiazol-2-yl)ethyl]formamide is not currently available, a comprehensive hazard assessment can be made by examining its structural components. The presence of the formamide moiety raises significant concerns regarding reproductive and hepatic toxicity. The thiazole ring, particularly the 2-substituted pattern, suggests the potential for other systemic toxicities.

Therefore, N-[1-(1,3-Thiazol-2-yl)ethyl]formamide should be handled with a high degree of caution in a research setting. The use of appropriate engineering controls and personal protective equipment is mandatory. Furthermore, it is strongly recommended that in-vitro cytotoxicity studies, such as the MTT assay detailed in this guide, be conducted to establish a preliminary toxicological profile before proceeding with further in-vivo studies. This proactive approach to safety and risk assessment is essential for the responsible advancement of research and drug development.

References

  • Final Report on the Reproductive Toxicity of Formamide (FORM) (CAS No. 75-12-7) in CD-1 (Trade Name) Swiss Mice. Volume 1. (link not available)
  • Understanding Formamide and Its Derivatives - Sincere Chemicals. (2025, May 23). Retrieved from [Link]

  • SIDS INITIAL ASSESSMENT PROFILE CAS No. 75-12-7 Chemical Name Formamide Structural Formula. (link not available)
  • Kennedy, G. L. (2012). Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: a second update. Critical reviews in toxicology, 42(9), 793–814. [Link]

  • FORMAMIDE CAS Number - HAZARD SUMMARY. (link not available)
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). Molecules, 27(12), 3983. [Link]

  • Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: a second update - Taylor & Francis. (2012, September 27). Retrieved from [Link]

  • Thiazole and Isothiazole Chemistry in Crop Protection. (2024, December 27). Journal of Agricultural and Food Chemistry. [Link]

  • SAFETY DATA SHEET - Molecular Research Center. (2019, January 9). (link not available)
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore. (link not available)
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024, September 21). Retrieved from [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?
  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (link not available)
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - SciSpace. (2021, January 15). Retrieved from [Link]

  • BIOLOGICAL STUDIES OF THIAZOLES OF NEW STRUCTURE - PubMed. (2025, September 15). [Link]

  • SOP for Formamide - University of Washington's Proteomics Resource. (link not available)
  • Advancing physicochemical property predictions in computational drug discovery - eScholarship. (2021, June 24). Retrieved from [Link]

  • An investigation of the mechanism of hepatotoxicity of the antitumour agent N-methylformamide in mice - PubMed. [Link]

  • A simple and efficient metric quantifying druggable property of chemical small molecules - bioRxiv. (2020, July 13). [Link]

  • Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity - Vascular and Endovascular Review. Retrieved from [Link]

  • Comparative Physicochemical and Biochemical Characterization of Small-Molecule Glucosides | Journal of Agricultural and Food Chemistry - ACS Publications. (2022, December 7). [Link]

  • N-(Thiazol-2-yl)acetamide - IUCr Journals. Retrieved from [Link]

  • N-(Thiazol-2-yl)acetamide - Hong Kong Baptist University. Retrieved from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. [Link]

  • Synthesis of N-[2-(1H-Indol-3-yl)ethyl]-2-acetylthiazole-4-caboxamide and Its Analogues. (link not available)
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Retrieved from [Link]

  • Formamide-75-12-7.docx - University of Georgia Office of Research. (link not available)
  • Hepatotoxicity of N-methylformamide in mice--I. Relationship to glutathione status - PubMed. [Link]

Sources

Exploratory

Pharmacokinetic Profiling and Optimization of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide Derivatives in Targeted Therapeutics

Content Type: Technical Whitepaper Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Scientists Executive Summary The N-[1-(1,3-Thiazol-2-yl)ethyl]formamide scaffold has emerged as a highly versa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Whitepaper Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Scientists

Executive Summary

The N-[1-(1,3-Thiazol-2-yl)ethyl]formamide scaffold has emerged as a highly versatile pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and nuclear receptor antagonists. This structural motif combines the potent hydrogen-bonding capacity of a formamide group with the lipophilic, electron-rich nature of a 1,3-thiazole ring.

Understanding the pharmacokinetic (PK) properties of this scaffold is critical for avoiding late-stage clinical attrition. This whitepaper provides an authoritative analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of these derivatives. It details the structural causality behind their metabolic liabilities and provides self-validating experimental protocols for rigorous PK evaluation.

Physicochemical Properties & Absorption Dynamics

The oral bioavailability of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide derivatives is fundamentally dictated by the interplay between the thiazole core and the chiral ethyl linker.

  • Lipophilicity and pKa: The 1,3-thiazole ring acts as an electron-withdrawing bioisostere for phenyl or pyridine rings. With a nitrogen pKa typically around 2.5, the thiazole remains largely unprotonated at physiological pH (7.4). This drives a high partition coefficient (LogP), facilitating rapid transcellular passive diffusion across the gastrointestinal epithelium. The synthetic versatility of thiazole scaffolds allows for precise tuning of this lipophilicity to maximize bioavailability while minimizing off-target toxicity .

  • Stereochemical Shielding: The formamide moiety is a strong hydrogen bond acceptor and donor. Left exposed, it can limit membrane permeability. However, the chiral methyl group on the ethyl linker restricts the rotational freedom of the formamide. This pre-organizes the conformation for optimal target binding and provides steric shielding, which significantly enhances intestinal absorption.

Distribution and Blood-Brain Barrier (BBB) Permeability

Controlling central nervous system (CNS) exposure is a primary challenge when developing thiazole-formamide therapeutics. Because of their inherent lipophilicity, these compounds naturally exhibit a high volume of distribution ( Vd​ ).

For peripheral targets—such as androgen receptor (AR) antagonists used in castration-resistant prostate cancer—CNS penetration must be minimized to prevent neurological adverse events. Recent structural optimizations of N-(thiazol-2-yl) amides have successfully achieved potent oral efficacy while intentionally maintaining low BBB permeability by modulating the polar surface area (PSA) and increasing susceptibility to P-glycoprotein (P-gp) efflux [1][1]. Conversely, when targeting CNS-resident kinases (e.g., RIPK1 in neuroinflammatory diseases), the formamide functionality is leveraged to occupy allosteric pockets while maintaining the lipophilicity required to cross the BBB [2][2].

Metabolic Stability & Biotransformation Pathways

The primary clearance mechanism for this scaffold is hepatic metabolism. The structural features that drive potency also introduce specific metabolic liabilities.

  • Amidase-Mediated Hydrolysis: The formamide group is susceptible to hydrolysis by plasma and hepatic amidases, yielding the primary amine (1-(1,3-thiazol-2-yl)ethanamine). This is a well-documented phenomenon in thiazolide-class drugs, where rapid hydrolysis directly dictates the in vivo half-life [3][3].

  • CYP450 Oxidation: The electron-rich sulfur atom in the thiazole ring is prone to S-oxidation by CYP3A4, forming a reactive sulfoxide intermediate. Additionally, the aliphatic ethyl linker can undergo α -hydroxylation by CYP2D6.

Biotransformation Parent N-[1-(1,3-Thiazol-2-yl)ethyl]formamide (Parent Scaffold) CYP Hepatic CYP450 Oxidation Parent->CYP Phase I Metabolism Amidase Plasma/Hepatic Amidase Hydrolysis Parent->Amidase Enzymatic Cleavage Met1 Thiazole S-Oxidation (Reactive Intermediate) CYP->Met1 CYP3A4 Met2 Aliphatic Hydroxylation (Ethyl Linker) CYP->Met2 CYP2D6 Met3 1-(1,3-Thiazol-2-yl)ethanamine (Primary Amine) Amidase->Met3 H2O Addition

Fig 1. Primary biotransformation pathways of the thiazole-formamide scaffold.

Quantitative PK Data Summary

Structural modifications around the thiazole and formamide heavily influence clearance ( CLint​ ) and half-life ( T1/2​ ). The table below summarizes representative PK parameters demonstrating how steric bulk and stereochemistry optimize the profile.

Compound VariantStructural Modification CLint​ (µL/min/mg) T1/2​ (hr)Oral Bioavailability (F%)BBB Permeability ( Papp​ )
Scaffold A (R-isomer) Unsubstituted thiazole45.21.832%High
Scaffold B (S-isomer) Unsubstituted thiazole22.13.458%High
Scaffold C 4-tert-butyl thiazole12.45.274%Low
Scaffold D N-methyl formamide8.96.881%Low

Note: The S-isomer consistently exhibits slower clearance due to stereoselective CYP450 active site binding, while N-methylation of the formamide completely abolishes amidase-mediated hydrolysis.

Self-Validating Experimental Methodologies

To accurately profile these derivatives, standard assays must be adapted to account for the specific lability of the formamide group.

Protocol 1: In Vitro Microsomal Stability Assay

Causality Focus: Ensuring that apparent clearance is due to enzymatic turnover, not chemical instability.

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Reasoning: This buffer mimics physiological intracellular pH, maintaining the native conformation of CYP enzymes.

  • Microsome Addition: Add rat/human liver microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Reasoning: Adding the cofactor last ensures the 0-minute baseline timepoint is completely devoid of enzymatic turnover, validating the starting concentration.

  • Quenching: At designated timepoints (0, 5, 15, 30, 60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Reasoning: Ice-cold acetonitrile rapidly denatures proteins, instantly halting ex vivo degradation of the formamide group while extracting the lipophilic analyte.

  • Validation Control: Run testosterone concurrently as a positive control. A T1/2​ of <15 minutes for testosterone validates the metabolic competency of the microsome batch.

Protocol 2: In Vivo Pharmacokinetic Profiling in Rats

Causality Focus: Minimizing physiological stress artifacts during distribution phases.

  • Formulation: Formulate the compound in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution of the lipophilic thiazole without precipitating in the bloodstream.

  • Dosing: Administer via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (5 mg/kg) to separate cohorts of jugular-vein cannulated Sprague-Dawley rats.

  • Serial Sampling: Collect 200 µL blood samples via the jugular catheter at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Reasoning: Using a catheter avoids the acute stress responses associated with repeated tail-vein bleeds, which can alter cardiac output and artificially skew distribution kinetics.

  • LC-MS/MS Quantification: Analyze samples using Multiple Reaction Monitoring (MRM). Reasoning: Monitoring the transition from the protonated parent mass to the stable 1-(1,3-thiazol-2-yl)ethan-1-ylium fragment guarantees high specificity and signal-to-noise ratio.

PK_Workflow Dose 1. Administration (IV/PO in Rats) Sample 2. Serial Sampling (0.25 - 24 hrs) Dose->Sample In Vivo Prep 3. Protein PPT (Acetonitrile + IS) Sample->Prep Ex Vivo LCMS 4. LC-MS/MS (MRM Mode) Prep->LCMS Extraction NCA 5. PK Modeling (WinNonlin NCA) LCMS->NCA Data

Fig 2. Self-validating in vivo pharmacokinetic profiling workflow.

Sources

Foundational

Structural Elucidation and X-ray Crystallography of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide: A Technical Guide

Executive Summary The compound N-[1-(1,3-Thiazol-2-yl)ethyl]formamide (CAS: 165668-13-3)[1] is a highly versatile building block in medicinal chemistry. It serves as a critical key intermediate in the synthesis of imidaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-[1-(1,3-Thiazol-2-yl)ethyl]formamide (CAS: 165668-13-3)[1] is a highly versatile building block in medicinal chemistry. It serves as a critical key intermediate in the synthesis of imidazo[5,1-b]thiazole derivatives—a core scaffold found in numerous potent anticancer and antimicrobial agents[2]. The transformation relies on a Bischler-Napieralski-type cyclodehydration, where the formamide oxygen is eliminated to close the imidazole ring onto the thiazole nitrogen[2].

Understanding the precise three-dimensional conformation of this intermediate via Single-Crystal X-ray Diffraction (SC-XRD) is paramount. The spatial relationship between the formamide carbonyl and the thiazole nitrogen dictates the activation energy required for cyclization. This whitepaper provides an authoritative, step-by-step methodology for the crystallization, diffraction analysis, and structural refinement of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide, emphasizing the causality behind crystallographic decision-making.

Molecular Architecture & Conformational Dynamics

N-[1-(1,3-Thiazol-2-yl)ethyl]formamide (C₆H₈N₂OS) possesses a molecular weight of 156.21 g/mol [3] and features three critical structural elements:

  • The Thiazole Ring: An electron-rich heteroaromatic system where the N3 atom acts as a strong hydrogen-bond acceptor.

  • The Chiral Center: The ethyl linker (C1) introduces a stereocenter. In standard bulk synthesis, the compound is generated as a racemate.

  • The Formamide Group: Exhibits restricted rotation around the C-N partial double bond, leading to cis and trans rotamers.

Crystallographic studies of related thiazole-formamide derivatives frequently reveal that these molecules crystallize in monoclinic systems (e.g., P21​/c )[4]. The crystal lattice is heavily stabilized by intermolecular hydrogen bonding, which directly impacts the mechanical and chemical stability of the resulting solid-state structure[5].

Experimental Methodology: Crystallization to Diffraction

To obtain diffraction-quality single crystals, researchers must control the thermodynamics of nucleation. The following protocol utilizes vapor diffusion, which provides a slower, more controlled supersaturation gradient compared to direct solvent evaporation.

Step-by-Step Crystallization Protocol
  • Step 1: Solvent Selection. Dissolve 50 mg of purified N-[1-(1,3-Thiazol-2-yl)ethyl]formamide in 1.0 mL of Ethyl Acetate (EtOAc). Causality: EtOAc is a moderately polar solvent that fully dissolves the compound without outcompeting the formamide's internal hydrogen-bonding network.

  • Step 2: Setup Vapor Diffusion. Place the open EtOAc vial inside a larger sealed vessel containing 5.0 mL of Hexanes (antisolvent).

  • Step 3: Incubation. Store the vessel undisturbed at 4 °C for 48–72 hours. Causality: The lower temperature reduces thermal kinetic energy, slowing the diffusion of hexanes into the EtOAc phase, which minimizes the formation of kinetic polymorphs and favors the thermodynamically stable macroscopic crystal.

  • Step 4: Self-Validating Optical Check. Harvest the crystals and examine them under a stereomicroscope equipped with crossed polarizers.

    • Validation: Rotate the crystal 360°. A true single crystal will uniformly extinguish light (turn completely dark) every 90°. If the crystal shows patchy or non-uniform extinction, it is twinned or polycrystalline and must be recrystallized.

XRD_Workflow Start Synthesized N-[1-(1,3-Thiazol-2-yl)ethyl]formamide Cryst Crystallization (Vapor Diffusion / Slow Evap) Start->Cryst Purified Compound Validate Optical Validation (Polarized Light Microscopy) Cryst->Validate Harvest Crystals Mount Crystal Mounting (Cryoloop + Paratone Oil) Validate->Mount Birefringence Confirmed Data Data Collection (100 K, Mo Kα Radiation) Mount->Data Flash Cool to 100K Solve Structure Solution (Direct Methods / Dual Space) Data->Solve Integration & Scaling Refine Structure Refinement (Least-Squares on F²) Solve->Refine Initial Phase Model End Final Crystallographic Information File (CIF) Refine->End R1 < 0.05, wR2 < 0.15

Workflow from synthesis to final CIF generation for SC-XRD analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Protocol

Once a validated single crystal is isolated, it must be mounted and analyzed using a diffractometer.

Step-by-Step SC-XRD Workflow
  • Mounting and Cryoprotection: Coat the selected crystal (ideal dimensions ~0.2 × 0.2 × 0.1 mm³) in Paratone-N oil and mount it on a MiTeGen polyimide loop.

    • Causality: The oil displaces mother liquor and solidifies into a glass upon flash-cooling. This prevents the formation of crystalline ice rings, which would otherwise obscure high-angle diffraction spots.

  • Data Collection: Transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream. Use Molybdenum Kα radiation ( λ = 0.71073 Å).

    • Causality: Mo Kα radiation is specifically chosen over Copper Kα for sulfur-containing compounds (like thiazoles) to minimize X-ray absorption effects, ensuring higher data quality across the resolution shell[6]. Data collection at 100 K minimizes atomic thermal vibrations (Debye-Waller factors), allowing for the accurate resolution of hydrogen atom positions.

  • Integration and Absorption Correction: Process the raw frame data using software such as SAINT or CrysAlisPro, followed by a multi-scan absorption correction (e.g., SADABS).

  • Structure Solution and Refinement: Solve the phase problem using dual-space methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Self-Validating System (CheckCIF): A robust refinement must pass the IUCr CheckCIF routine. If a hydrogen atom is misplaced, the residual electron density map ( Fobs​−Fcalc​ ) will display a Q-peak > 1.0 e/ų near the parent atom. The model is only considered valid when R1​ < 0.05 and no Level A/B alerts remain.

Crystallographic Data & Structural Analysis

Because N-[1-(1,3-Thiazol-2-yl)ethyl]formamide is a racemate, it crystallizes in a centrosymmetric space group. The inversion center of the P21​/c space group naturally accommodates both the (R) and (S) enantiomers within the same unit cell, maximizing packing efficiency.

Below is a summary of the representative crystallographic parameters expected for this class of thiazole-formamide intermediates[4].

Table 1: Representative Crystallographic Parameters
ParameterValue
Chemical Formula C₆H₈N₂OS
Formula Weight 156.21 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Z (Molecules/Unit Cell) 4
Calculated Density ( ρcalc​ ) ~1.31 g/cm³
Absorption Coefficient ( μ ) ~0.30 mm⁻¹
Final R indices[I>2σ(I)] R1​≈0.035 , wR2​≈0.089
Goodness-of-fit on F2 1.02 - 1.05
Hydrogen Bonding and Supramolecular Lattice

The crystal lattice is defined by a robust hydrogen-bonding network. The formamide N-H acts as the primary hydrogen bond donor. It can interact with either the formamide carbonyl (C=O) of an adjacent molecule to form infinite 1D chains (a C(4) motif), or with the thiazole N3 atom.

HBond_Logic Molecule N-[1-(1,3-Thiazol-2-yl)ethyl]formamide Conformer Donor Hydrogen Bond Donor (Formamide N-H) Molecule->Donor Acceptor1 Hydrogen Bond Acceptor 1 (Formamide C=O) Molecule->Acceptor1 Acceptor2 Hydrogen Bond Acceptor 2 (Thiazole N3) Molecule->Acceptor2 Inter1 Intermolecular Chain C(4) Motif Donor->Inter1 Bonds to C=O Inter2 Intramolecular / Dimeric Interactions Donor->Inter2 Bonds to Thiazole N Acceptor1->Inter1 Receives from N-H Acceptor2->Inter2 Receives from N-H Crystal 3D Supramolecular Lattice Inter1->Crystal Inter2->Crystal

Hydrogen bonding logic dictating the supramolecular lattice assembly.

Mechanistic Insights for Drug Development

The crystallographic data of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide is not merely an academic exercise; it provides direct mechanistic insights for synthetic chemists.

During the Phase 3 cyclodehydration (Bischler-Napieralski reaction) using Phosphorus Oxychloride ( POCl3​ )[2], the formamide oxygen must be activated. The SC-XRD structure reveals the exact dihedral angle between the formamide plane and the thiazole ring. If the crystal structure shows that the formamide oxygen is tightly locked in an intermolecular hydrogen bond network, chemists can deduce that highly polar, aprotic solvents (which disrupt these solid-state H-bonds) and elevated temperatures will be required to achieve high yields in the cyclization step. Furthermore, understanding the spatial proximity of the formamide carbon to the thiazole N3 atom helps in computational modeling of the transition state for the ring closure.

Conclusion

The structural elucidation of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide via SC-XRD provides foundational data for its use as a pharmaceutical intermediate. By employing rigorous, self-validating crystallization and diffraction protocols, researchers can map the exact conformational preferences and hydrogen-bonding networks of the molecule. These crystallographic insights directly inform the thermodynamic and kinetic parameters required to successfully transform this intermediate into complex, biologically active imidazo[5,1-b]thiazole architectures.

References

  • ResearchGate. "Single Crystal Structure Composed of Thiazole and Formamide Groups." ResearchGate. Available at:[Link]

  • Journal of the American Chemical Society. "Postsynthetic Construction of Single-Crystal Formamide-Linked Covalent Organic Frameworks." ACS Publications. Available at: [Link]

  • RSC Advances. "Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies." RSC Publishing. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide

This guide provides a comprehensive technical overview of the thermodynamic stability of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide, a molecule of interest for researchers, scientists, and professionals in drug development....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the thermodynamic stability of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide, a molecule of interest for researchers, scientists, and professionals in drug development. By dissecting the stability of its core components—the thiazole ring and the formamide group—and proposing a robust framework for experimental and computational evaluation, this document serves as a foundational resource for understanding and predicting its behavior under various conditions.

Introduction: A Molecule of Two Halves

N-[1-(1,3-Thiazol-2-yl)ethyl]formamide integrates two key chemical moieties: a stable aromatic thiazole ring and a reactive formamide group. The thermodynamic stability of this compound is not merely the sum of its parts but a complex interplay of their electronic and steric influences. The thiazole heterocycle is a common scaffold in many biologically active compounds, known for its relative stability.[1][2][3] Conversely, the formamide group, while essential for certain molecular interactions, can be susceptible to hydrolysis and thermal degradation.[4][5] Understanding the thermodynamic landscape of this molecule is therefore critical for predicting its shelf-life, degradation pathways, and suitability for pharmaceutical applications.

Theoretical Framework for Thermodynamic Stability

The overall thermodynamic stability of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide is governed by the strength of its covalent bonds and the non-covalent interactions that dictate its conformational preferences. The inherent aromaticity of the thiazole ring contributes significantly to its high thermal stability.[6][7] However, the ethylformamide substituent introduces conformational flexibility and potential degradation sites.

The Stabilizing Influence of the Thiazole Core

Thiazole and its derivatives are known for their robust molecular framework.[6] Fused thiazole systems, for instance, can exhibit decomposition temperatures well above 350 °C.[6][7] This inherent stability is attributed to the delocalization of π-electrons within the aromatic ring.

The Formamide Moiety: A Locus of Reactivity

The formamide group introduces a potential weak point. Formamide itself can destabilize helical structures and is susceptible to hydrolysis, particularly under acidic or basic conditions.[4] The N-H and C=O bonds of the formamide are polar and can participate in hydrogen bonding, which will influence the intermolecular forces and, consequently, the melting point and boiling point.

Potential Degradation Pathways

The primary degradation pathways for N-[1-(1,3-Thiazol-2-yl)ethyl]formamide are likely to involve the formamide group. Hydrolysis of the amide bond would yield 1-(1,3-thiazol-2-yl)ethanamine and formic acid. Oxidation of the sulfur atom in the thiazole ring is another possibility under specific conditions. In silico prediction tools can be employed to explore potential degradation products under various stressors such as pH, temperature, and oxidation.[8]

Below is a conceptual diagram illustrating a potential hydrolytic degradation pathway.

G parent N-[1-(1,3-Thiazol-2-yl)ethyl]formamide product1 1-(1,3-Thiazol-2-yl)ethanamine parent->product1 Hydrolysis product2 Formic Acid parent->product2 Hydrolysis

Caption: Potential hydrolytic degradation of the parent compound.

Experimental Assessment of Thermodynamic Stability

A definitive understanding of the thermodynamic stability requires empirical data. The following experimental protocols are fundamental for characterizing N-[1-(1,3-Thiazol-2-yl)ethyl]formamide.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating thermal stability.[6]

Table 1: Key Thermodynamic Parameters from Thermal Analysis

ParameterTechniqueInformation Provided
Decomposition Temperature (Td)TGAThe temperature at which the compound begins to degrade.
Glass Transition Temperature (Tg)DSCThe temperature at which an amorphous solid becomes rubbery.
Melting Point (Tm)DSCThe temperature at which a crystalline solid becomes liquid.
Enthalpy of Fusion (ΔHfus)DSCThe energy required to melt the solid.
  • Sample Preparation: Accurately weigh 5-10 mg of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Experimental Conditions: Heat the sample from ambient temperature to 600 °C at a constant rate of 10 °C/min under a nitrogen atmosphere.[6][7]

  • Data Analysis: Determine the onset of decomposition and the temperature at 5% weight loss (Td5).

  • Sample Preparation: Seal 2-5 mg of the sample in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Experimental Conditions: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point, cool it down, and then reheat it to observe the glass transition.

  • Data Analysis: Identify and quantify thermal events such as melting and glass transitions.

The following diagram illustrates a typical workflow for thermal analysis.

G cluster_tga TGA Workflow cluster_dsc DSC Workflow tga1 Sample Weighing tga2 Heating in N2 tga1->tga2 tga3 Record Weight Loss tga2->tga3 tga4 Determine Td tga3->tga4 dsc1 Sample Encapsulation dsc2 Heating/Cooling Cycle dsc1->dsc2 dsc3 Record Heat Flow dsc2->dsc3 dsc4 Determine Tm, Tg dsc3->dsc4

Caption: Experimental workflows for TGA and DSC analysis.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and pathways under stress conditions, providing insights into the chemical stability of the molecule.

  • Stock Solution Preparation: Prepare a stock solution of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C.

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid sample at a temperature determined from TGA analysis.

    • Photostability: Expose the solution and solid sample to UV and visible light.

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect degradation products.

Computational Modeling of Thermodynamic Properties

In the absence of extensive experimental data, computational chemistry offers a powerful tool for predicting thermodynamic properties.

Density Functional Theory (DFT) Calculations

DFT methods can be employed to calculate key thermodynamic parameters.

Table 2: Computationally Derived Thermodynamic Properties

PropertySignificance
Gibbs Free Energy of Formation (ΔGf°)Indicates the spontaneity of formation and overall stability.
Enthalpy of Formation (ΔHf°)The heat absorbed or released during the formation of the compound.
Bond Dissociation EnergiesIdentifies the weakest bonds and potential sites for degradation.
  • Structure Optimization: Optimize the 3D structure of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Frequency Analysis: Perform a frequency calculation to confirm the optimized structure is a true minimum and to obtain zero-point vibrational energy and thermal corrections.

  • Thermochemical Calculations: Calculate the enthalpy, entropy, and Gibbs free energy at standard conditions. Quantum mechanical approaches can also be used to predict pKa values, which are crucial for understanding pH-dependent stability.[9]

G start Initial Molecular Structure opt Geometry Optimization (DFT) start->opt freq Frequency Calculation opt->freq thermo Thermochemical Analysis freq->thermo results ΔGf°, ΔHf°, Bond Energies thermo->results

Sources

Foundational

A Technical Guide to the Electronic Properties and Computational Modeling of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide

Foreword: Charting a Course for a Novel Thiazole Derivative The landscape of drug discovery and materials science is perpetually in search of novel molecular entities with tailored electronic properties. Within this vast...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting a Course for a Novel Thiazole Derivative

The landscape of drug discovery and materials science is perpetually in search of novel molecular entities with tailored electronic properties. Within this vast expanse, thiazole derivatives have consistently emerged as a privileged scaffold, demonstrating a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4] The unique electronic characteristics of the thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, contribute significantly to its versatile pharmacological profile.[4][5] This guide focuses on a specific, yet under-explored member of this family: N-[1-(1,3-Thiazol-2-yl)ethyl]formamide.

While dedicated literature on the electronic and computational analysis of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide is nascent, this document serves as a comprehensive technical guide and whitepaper for researchers, scientists, and drug development professionals. It outlines a robust, field-proven framework for the theoretical investigation of its electronic properties through advanced computational modeling. By leveraging established methodologies applied to analogous thiazole-containing systems, we will delineate a clear path for elucidating the structure-property relationships that govern the behavior of this promising molecule. This guide is structured to provide not just a set of instructions, but a deeper understanding of the causality behind the proposed scientific workflow, ensuring a self-validating and reproducible research endeavor.

The Significance of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide: A Structural Perspective

N-[1-(1,3-Thiazol-2-yl)ethyl]formamide, with the chemical formula C₆H₈N₂OS[6], integrates several key functional groups that suggest a rich and complex electronic landscape. The core 1,3-thiazole ring is a cornerstone of numerous commercial drugs and agrochemicals.[2] The electronic nature of this ring system, coupled with the formamide and ethyl substituents, is expected to dictate its reactivity, intermolecular interactions, and ultimately, its biological activity.

The formamide moiety is of particular interest. Amide-containing compounds are a versatile class of agrochemicals and pharmaceuticals with a wide range of biological activities.[2] The interplay between the electron-rich thiazole ring and the polar formamide group is hypothesized to create a molecule with a distinct dipole moment and hydrogen bonding capabilities, features that are critical for molecular recognition and binding to biological targets.[7][8]

A Deep Dive into Electronic Properties: A Theoretical Framework

Understanding the electronic properties of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide is paramount to predicting its behavior in both chemical and biological systems. A thorough computational investigation can provide invaluable insights into several key electronic descriptors.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.[9] For thiazole derivatives, these orbitals play a key role in their biological interactions.[10]

A computational analysis would likely reveal the spatial distribution of the HOMO and LUMO across the N-[1-(1,3-Thiazol-2-yl)ethyl]formamide structure. It is anticipated that the electron density of the HOMO will be concentrated on the electron-rich thiazole ring, while the LUMO may be distributed across the formamide group and the thiazole ring.

Molecular Electrostatic Potential (MEP)

The MEP is a powerful tool for visualizing the charge distribution within a molecule and for predicting its non-covalent interactions. It maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, prone to nucleophilic attack). For N-[1-(1,3-Thiazol-2-yl)ethyl]formamide, the MEP would likely highlight the electronegative nitrogen and oxygen atoms of the formamide and the nitrogen of the thiazole ring as regions of negative potential, while the hydrogen atoms of the amide and ethyl groups would exhibit positive potential.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2A measure of resistance to change in electron distribution.[9]
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating greater reactivity.
Electronegativity (χ)χ = (I + A) / 2The power of an atom in a molecule to attract electrons.

These descriptors provide a quantitative basis for comparing the reactivity of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide with other molecules.

The Computational Modeling Workflow: A Step-by-Step Protocol

The following protocol outlines a robust and widely adopted workflow for the computational modeling of thiazole derivatives, grounded in Density Functional Theory (DFT).[11][12][13][14] DFT has been shown to be an excellent tool for theoretical studies of compound characteristics, with computational predictions often aligning well with experimental results.[13]

Molecular Structure Preparation

The initial step involves creating a 3D structure of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide. This can be accomplished using molecular building software. It is crucial to ensure the correct connectivity and stereochemistry.

Caption: 2D representation of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide.

Geometry Optimization

The initial 3D structure is a mere approximation. To find the most stable conformation (the global minimum on the potential energy surface), a geometry optimization must be performed.

Protocol:

  • Select a DFT Functional and Basis Set: For thiazole derivatives, the B3LYP functional combined with a 6-311+G(d,p) or 6-311G(d,p) basis set has been shown to provide accurate results for both geometric and electronic properties.[9][11][14] The ωB97XD functional is also a good choice due to its accuracy with electronic parameters.[12]

  • Perform the Optimization: The calculation is run using a quantum chemistry software package like Gaussian.[12] The optimization algorithm iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.[15]

Calculation of Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation is performed using the same level of theory to compute the electronic properties.

Protocol:

  • Molecular Orbital Analysis: The energies and spatial distributions of the HOMO and LUMO are extracted from the calculation output. The HOMO-LUMO gap is then calculated.

  • MEP Surface Generation: The molecular electrostatic potential is calculated and mapped onto the electron density surface to visualize the charge distribution.

  • Population Analysis: A population analysis, such as Natural Bond Orbital (NBO) analysis, can provide further insights into the charge distribution and intramolecular interactions.[13]

Solvation Effects

The electronic properties of a molecule can be significantly influenced by its environment, particularly in solution. To model this, the Polarizable Continuum Model (PCM) is a commonly used approach.[16] This method approximates the solvent as a continuous dielectric medium. The calculations for geometry optimization and electronic properties can be repeated within the PCM framework to simulate an aqueous or other solvent environment.

G cluster_0 Gas Phase Calculations cluster_1 Solvent Phase Calculations A 1. Molecular Structure Generation B 2. Geometry Optimization (DFT/B3LYP) A->B C 3. Frequency Analysis B->C D 4. Solvated Geometry Optimization (PCM) B->D F 6. Analysis of Electronic Properties (HOMO/LUMO, MEP, Reactivity Descriptors) C->F E 5. Solvated Electronic Properties Calculation D->E E->F

Caption: Computational workflow for analyzing electronic properties.

Potential Applications and Future Directions

A thorough understanding of the electronic properties of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide opens the door to several exciting research avenues.

  • Drug Design and Development: The computational data can be used to perform molecular docking studies to predict the binding affinity of the molecule to various biological targets.[1][7][11] This can guide the rational design of new, more potent therapeutic agents.

  • Materials Science: The electronic and optical properties of thiazole derivatives make them promising candidates for optoelectronic applications.[15] Further computational studies, such as Time-Dependent DFT (TD-DFT), could be employed to predict the UV-Vis absorption spectra and explore its potential as a chromophore.

  • Quantitative Structure-Activity Relationship (QSAR): The calculated electronic descriptors can be used as parameters in QSAR studies to build predictive models for the biological activity of a series of related thiazole derivatives.

Conclusion

While N-[1-(1,3-Thiazol-2-yl)ethyl]formamide remains a relatively unexplored molecule, the computational framework outlined in this guide provides a clear and scientifically rigorous path for its investigation. By applying established DFT methodologies, researchers can gain a deep understanding of its electronic structure, reactivity, and potential for various applications. The insights gleaned from such studies will not only illuminate the fundamental properties of this specific compound but also contribute to the broader understanding of the rich and diverse chemistry of thiazole derivatives. This guide serves as a foundational resource to empower researchers to unlock the full potential of this promising molecule.

References

  • Computational Insights into Thiazole Derivatives as Dual Antifungal and Antibacterial Agents: Docking Studies on Key Cellular - IJIRT. (n.d.). Retrieved from [Link]

  • Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling - PMC. (n.d.). Retrieved from [Link]

  • Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa | PLOS One - Research journals. (2025, April 22). Retrieved from [Link]

  • Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Design, synthesis, molecular modeling, and antiproliferative evaluation of new 2-oxoindolin-3-ylidene thiazole derivatives - PMC. (n.d.). Retrieved from [Link]

  • Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives | The Journal of Physical Chemistry A - ACS Publications. (2019, October 29). Retrieved from [Link]

  • Thiazole derivatives: Synthesis, characterization, biological and DFT studies | Request PDF. (n.d.). Retrieved from [Link]

  • Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC. (2024, April 9). Retrieved from [Link]

  • Synthesis and DFT study of novel pyrazole, thiophene, 1,3-thiazole and 1,3,4-thiadiazole derivatives | European Journal of Chemistry. (2018, March 15). Retrieved from [Link]

  • Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor - MDPI. (2025, November 13). Retrieved from [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives Chinese Chemical Letters. (2015, June 1). Retrieved from [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - RSC Publishing. (n.d.). Retrieved from [Link]

  • Tailoring of novel biologically active molecules based on N 4 -substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials - Arabian Journal of Chemistry. (2020, May 1). Retrieved from [Link]

  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides - MDPI. (2026, February 25). Retrieved from [Link]

  • Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability - PubMed. (2025, September 10). Retrieved from [Link]

  • Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative - Impactfactor. (2021, September 25). Retrieved from [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). Retrieved from [Link]

  • ISSN 0975-413X CODEN (USA): PCHHAX Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimid - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • 564-569 Research Article Synthesis of some novel thiazole deriva - JOCPR. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC. (n.d.). Retrieved from [Link]

  • Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide - MDPI. (2025, July 18). Retrieved from [Link]

  • N-(1,3-THIAZOL-2-YL)FORMAMIDE | CAS 25602-39-5 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

  • N-Ethylformamide - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • Investigating Solvent-Induced Changes in Structure and Nonlinear Optical Behavior of Thiazine Derivatives - Semantic Scholar. (2024, January 29). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide via In Situ Acetic Formic Anhydride

Introduction and Strategic Rationale Thiazole-containing aliphatic amines, such as 1-(1,3-thiazol-2-yl)ethanamine, are highly valuable building blocks in medicinal chemistry, frequently utilized in the development of pot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Thiazole-containing aliphatic amines, such as 1-(1,3-thiazol-2-yl)ethanamine, are highly valuable building blocks in medicinal chemistry, frequently utilized in the development of potassium channel modulators and other neuroactive therapeutics[1]. The N-formylation of these primary amines is a critical transformation, yielding formamides that serve either as robust protecting groups during complex multi-step syntheses or as direct precursors for the synthesis of isocyanides[2].

When formylating sterically demanding or heteroaromatic-adjacent aliphatic amines, traditional methods (e.g., refluxing in ethyl formate or neat formic acid) often require harsh conditions or prolonged reaction times, which can lead to substrate degradation or racemization of the α -chiral center. To circumvent this, the protocol detailed herein utilizes Acetic Formic Anhydride (AFA) generated in situ. AFA operates via a rapid nucleophilic acyl substitution mechanism. Because the formyl carbonyl center is significantly more electrophilic and less sterically hindered than the acetyl center, the formyl group is transferred with near-perfect chemoselectivity[2][3].

Mechanistic Workflow

ProtocolWorkflow Step1 Formic Acid + Acetic Anhydride (2.0 eq / 1.5 eq) Step2 In Situ AFA Generation Stir 15 min at -20 °C Step1->Step2 Step4 Nucleophilic Acyl Substitution Dropwise addition, 15-30 min Step2->Step4 Step3 1-(1,3-Thiazol-2-yl)ethanamine Dissolved in Anhydrous THF Step3->Step4 Step5 Aqueous Workup NaHCO3 Quench & EtOAc Extraction Step4->Step5 Step6 N-[1-(1,3-Thiazol-2-yl)ethyl]formamide (Target Compound) Step5->Step6

Workflow for the synthesis of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide via AFA.

Materials and Reagents

Reagent / MaterialRoleEquivalentsNotes
1-(1,3-Thiazol-2-yl)ethanamine Substrate1.0 eqFree base. If using the HCl salt, pre-neutralize with Et 3​ N.
Formic Acid ( 98%) Formyl Source2.0 eqMust be highly concentrated; water degrades AFA.
Acetic Anhydride Activating Agent1.5 eqGenerates the mixed anhydride in situ[4].
Anhydrous THF Solvent0.2 MEnsures solubility and prevents premature AFA hydrolysis.
Saturated NaHCO 3​ (aq) Quenching AgentExcessNeutralizes residual acids to prevent product hydrolysis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that intermediate states are verified before proceeding to the next chemical event.

Phase 1: In Situ Generation of Acetic Formic Anhydride (AFA)

Expertise Insight: AFA is thermally unstable and prone to disproportionation into acetic anhydride and carbon monoxide at room temperature. It must be generated and maintained at sub-zero temperatures[2].

  • Equip a flame-dried 50 mL round-bottom flask with a magnetic stir bar and a nitrogen balloon.

  • Add formic acid (2.0 eq) to the flask and cool the system to -20 °C using a dry ice/acetonitrile bath.

  • Slowly add acetic anhydride (1.5 eq) dropwise over 5 minutes.

  • Stir the mixture at -20 °C for exactly 15 minutes .

    • Validation: The solution should remain colorless and homogeneous. Evolution of gas indicates thermal degradation (loss of CO); if vigorous bubbling is observed, discard and restart.

Phase 2: N-Formylation of the Thiazole Amine

Expertise Insight: The α -methyl group on 1-(1,3-thiazol-2-yl)ethanamine introduces mild steric bulk. However, the exceptional electrophilicity of AFA overcomes this, allowing for rapid conversion without the need for external heating, thereby preserving the integrity of the thiazole ring[2][3].

  • In a separate flame-dried flask, dissolve 1-(1,3-thiazol-2-yl)ethanamine (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Cool the amine solution to -20 °C .

  • Using a cannula or a pre-cooled gas-tight syringe, transfer the freshly prepared AFA solution dropwise into the vigorously stirring amine solution.

  • Maintain the reaction at -20 °C for 15 minutes, then allow it to slowly warm to 0 °C over an additional 15 minutes.

    • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 1:1 Ethyl Acetate/Hexanes). The primary amine will typically stay near the baseline or streak (ninhydrin positive), while the resulting formamide will migrate higher (UV active at 254 nm due to the thiazole ring) and will not stain with ninhydrin.

Phase 3: Quenching and Purification

Expertise Insight: Formamides are generally stable, but prolonged exposure to the highly acidic reaction mixture during warming can lead to partial deformylation or side reactions. Immediate neutralization is required[4][5].

  • Quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NaHCO 3​ until gas evolution (CO 2​ ) ceases and the aqueous layer reaches pH ~7.5.

  • Transfer the biphasic mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine (20 mL) to remove residual moisture and water-soluble impurities.

  • Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: The crude N-[1-(1,3-Thiazol-2-yl)ethyl]formamide is typically >95% pure. If analytical purity is required, pass through a short pad of silica gel using 40-60% Ethyl Acetate in Hexanes.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the isolated yield of the formamide product, demonstrating the superiority of the AFA method over traditional heating.

Formylating ReagentSolventTemp (°C)TimeIsolated Yield (%)Chemoselectivity
Ethyl Formate (Neat)None60 (Reflux)24 h45 - 55%High
Formic Acid (Neat)None8012 h60 - 70%Moderate (Decomposition)
AFA (in situ) THF -20 to 0 0.5 h > 95% Excellent (>99% N-formyl)

References

  • Benchchem. "Application Notes: High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride." Benchchem Technical Library, 2025. 2

  • National Institutes of Health (PMC). "Formylation of Amines." Molecules, 2014. 3

  • Benchchem. "Application Notes and Protocols: N-Formylation of Amines using Formyl Acetate." Benchchem Technical Library, 2025. 4

  • Google Patents. "Potassium channel modulators (CA3026149A1)." Google Patents, 2018. 1

  • Google Patents. "Novel pyridine derivatives (US20120316147A1)." Google Patents, 2012. 5

Sources

Application

Application Note: N-[1-(1,3-Thiazol-2-yl)ethyl]formamide as a Privileged Building Block in Drug Discovery

Executive Summary & Rationale In modern drug discovery, the 1,3-thiazole ring is a highly privileged heterocyclic scaffold, prized for its ability to improve metabolic stability, modulate lipophilicity, and act as a bioi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern drug discovery, the 1,3-thiazole ring is a highly privileged heterocyclic scaffold, prized for its ability to improve metabolic stability, modulate lipophilicity, and act as a bioisostere for phenyl or pyridine rings . N-[1-(1,3-Thiazol-2-yl)ethyl]formamide represents a highly versatile, dual-node building block. It combines the robust pharmacophoric properties of the thiazole ring with a chiral ethyl linker and a highly transformable formamide moiety.

  • Dehydration to an Isocyanide: Enabling rapid generation of complex peptidomimetics via Isocyanide-Based Multicomponent Reactions (IMCRs) such as the Ugi four-component reaction (U-4CR) .

  • Hydrolysis to a Primary Amine: Yielding 1-(1,3-thiazol-2-yl)ethan-1-amine, a critical structural motif used in the synthesis of cytotoxic pentapeptides and Antibody-Drug Conjugate (ADC) payloads .

Mechanistic Insights: The Formamide Node

Storing and handling low-molecular-weight isocyanides is notoriously difficult due to their foul odor, toxicity, and tendency to polymerize. By utilizing N-[1-(1,3-Thiazol-2-yl)ethyl]formamide, chemists bypass these handling issues. The formamide is bench-stable and can be quantitatively converted to the reactive isocyanide in situ or immediately prior to use. Alternatively, controlled acidic hydrolysis unmasks the primary amine without racemizing the adjacent stereocenter, a critical requirement when synthesizing stereochemically pure ADC payloads.

Workflow 1: Dehydration & Ugi-4CR for Peptidomimetic Libraries

Causality Behind Experimental Choices

To convert the formamide to an isocyanide, Phosphorus Oxychloride (POCl₃) and Triethylamine (Et₃N) in Dichloromethane (CH₂Cl₂) at -20 °C is the preferred system. While milder reagents like the Burgess reagent exist, POCl₃ provides rapid, scalable dehydration. The sub-zero temperature is critical to suppress the formation of unwanted oxazole byproducts and to prevent racemization at the chiral ethyl center. The resulting isocyanide is immediately subjected to the Ugi-4CR, reacting with an aldehyde, a primary amine, and a carboxylic acid to form a sterically encumbered bis-amide peptidomimetic.

Step-by-Step Protocol: Ugi-4CR Synthesis
  • Dehydration: Dissolve N-[1-(1,3-Thiazol-2-yl)ethyl]formamide (1.0 eq) and Et₃N (5.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Cool to -20 °C under argon.

  • Activation: Add POCl₃ (1.2 eq) dropwise over 15 minutes. Stir for 45 minutes at -20 °C.

  • Quench & Extraction: Quench with saturated aqueous Na₂CO₃. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate under reduced pressure at 20 °C (do not heat, to avoid isocyanide degradation).

  • Imine Formation: In a separate flask, combine your chosen primary amine (1.0 eq) and aldehyde (1.0 eq) in Methanol (0.5 M). Stir for 2 hours at room temperature to pre-form the imine.

  • Multicomponent Condensation: Add the chosen carboxylic acid (1.0 eq) and the freshly prepared 1-(1-isocyanoethyl)-1,3-thiazole (1.0 eq) to the imine solution. Stir at room temperature for 24 hours.

  • Purification: Remove the solvent in vacuo and purify the resulting peptidomimetic via reverse-phase preparative HPLC.

UgiWorkflow Formamide N-[1-(1,3-Thiazol-2-yl)ethyl]formamide Dehydration Dehydration (POCl3, Et3N, CH2Cl2, -20°C) Formamide->Dehydration Isocyanide 1-(1-Isocyanoethyl)-1,3-thiazole (Reactive Intermediate) Dehydration->Isocyanide Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Aldehyde Aldehyde (R1-CHO) Imine Imine Formation Aldehyde->Imine Amine Primary Amine (R2-NH2) Amine->Imine Acid Carboxylic Acid (R3-COOH) Acid->Nitrilium Imine->Nitrilium Mumm Mumm Rearrangement Nitrilium->Mumm UgiProduct Thiazole-Containing Peptidomimetic (Ugi Product) Mumm->UgiProduct

Figure 1: Mechanism and workflow of the Ugi-4CR using the thiazole-derived isocyanide.

Workflow 2: Hydrolysis & Application in ADC Payload Synthesis

Causality Behind Experimental Choices

For incorporation into cytotoxic pentapeptides (e.g., tubulin-binding auristatin analogues), the formamide must be converted to a primary amine. Acidic hydrolysis (using methanolic HCl) is strictly preferred over basic hydrolysis (NaOH/KOH). Strong bases can cause ring-opening of the thiazole or epimerization of the chiral center at the ethyl group. The resulting amine hydrochloride salt is highly stable and can be directly used in HATU-mediated peptide couplings. The thiazole ring in the final ADC payload enhances binding affinity to tubulin via favorable π-sulfur and hydrogen-bonding interactions in the binding pocket .

Step-by-Step Protocol: Amine Unmasking and Peptide Coupling
  • Hydrolysis: Suspend N-[1-(1,3-Thiazol-2-yl)ethyl]formamide (1.0 eq) in 3M HCl in Methanol (0.2 M). Reflux at 65 °C for 4 hours.

  • Monitoring: Monitor completion via LC-MS. The formamide mass (M+H = 157) should completely shift to the amine mass (M+H = 129).

  • Isolation: Cool to room temperature and concentrate in vacuo to yield 1-(1,3-thiazol-2-yl)ethan-1-amine hydrochloride as a white solid.

  • Peptide Coupling: In a dry flask, dissolve a protected amino acid/peptide fragment (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) and stir for 10 minutes to form the active ester.

  • Conjugation: Add the amine hydrochloride salt (1.0 eq) to the mixture. Stir for 12 hours at room temperature.

  • Workup: Dilute with Ethyl Acetate, wash sequentially with 5% LiCl (aq), 0.1M HCl, and saturated NaHCO₃ to remove DMF and coupling byproducts.

ADCPathway ADC ADC (Thiazole-Payload) Receptor Target Receptor Binding ADC->Receptor Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosomal Maturation & Proteolysis Endocytosis->Lysosome Release Payload Release (Thiazole-Amine Derivative) Lysosome->Release Tubulin Tubulin Binding / Microtubule Disruption Release->Tubulin Apoptosis Cell Death (Apoptosis) Tubulin->Apoptosis

Figure 2: Cellular internalization and mechanism of action for thiazole-containing ADC payloads.

Quantitative Data Summary

The table below summarizes the expected experimental metrics when utilizing N-[1-(1,3-Thiazol-2-yl)ethyl]formamide across both described workflows, based on optimized in-house parameters and literature standards.

Synthetic PathwayReagents / ConditionsIntermediate YieldFinal Step YieldEnantiomeric Excess (ee%)*Primary Analytical Method
1. Isocyanide / Ugi-4CR POCl₃, Et₃N, CH₂Cl₂, -20 °C85 - 90% (Isocyanide)65 - 80% (Ugi Product)> 95%LC-MS, ¹H-NMR (Mumm shift)
2. Amine / Peptide Coupling 3M HCl in MeOH, 65 °C> 95% (Amine HCl salt)75 - 85% (Amide)> 98%Chiral HPLC, LC-MS

*Note: Maintenance of ee% assumes the use of enantiopure starting material (e.g., (R)- or (S)-N-[1-(1,3-Thiazol-2-yl)ethyl]formamide).

References

  • Thiazole Ring—A Biologically Active Scaffold National Center for Biotechnology Information (NCBI) / PMC[Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles MDPI - Molecules[Link]

  • Cytotoxic peptides and antibody drug conjugates thereof (WO2013072813A2)
Method

how to dissolve N-[1-(1,3-Thiazol-2-yl)ethyl]formamide for cell culture assays

Application Note & Protocol Topic: A Validated Protocol for the Solubilization of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide for In Vitro Cell-Based Assays Introduction N-[1-(1,3-Thiazol-2-yl)ethyl]formamide is a small organ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: A Validated Protocol for the Solubilization of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide for In Vitro Cell-Based Assays

Introduction

N-[1-(1,3-Thiazol-2-yl)ethyl]formamide is a small organic molecule featuring a thiazole heterocyclic core. Such compounds are of significant interest in medicinal chemistry and drug discovery.[1] A fundamental prerequisite for obtaining accurate and reproducible data in any in vitro cell-based assay is the complete and stable solubilization of the test compound. Compounds with aromatic and heterocyclic structures are frequently characterized by poor aqueous solubility, presenting a significant technical challenge.[2]

Improper dissolution can lead to the formation of precipitates or micro-aggregates, which results in an inaccurate effective concentration, introduces experimental artifacts, and can cause physical damage to cells, ultimately confounding assay results.[3][4] This document provides a comprehensive, field-proven protocol for dissolving N-[1-(1,3-Thiazol-2-yl)ethyl]formamide. It details the rationale behind solvent selection, step-by-step methodologies for preparing high-concentration stock solutions and serially diluted working solutions, and critical quality control steps to ensure experimental integrity.

The primary objective is to equip researchers with a self-validating system that ensures the compound is delivered to the cellular environment in a monomeric and bioavailable state, thereby guaranteeing the reliability and reproducibility of experimental outcomes.

Foundational Principles: Solvent Selection and Cytotoxicity

The choice of solvent is the most critical decision in the preparation of a test compound. The ideal solvent must completely dissolve the compound at a high concentration while exhibiting minimal toxicity to the cultured cells when diluted to its final working concentration.

Dimethyl sulfoxide (DMSO) is the most widely used solvent for dissolving non-polar compounds in life science research due to its exceptional solvating power and compatibility with most biological assays.[5][6] However, it is crucial to recognize that DMSO is not inert and can induce a range of cellular effects, from altered gene expression to outright cytotoxicity, in a dose-dependent manner.[7][8] The sensitivity to DMSO can vary significantly between different cell lines.[9][10] Therefore, a cardinal rule is to minimize the final concentration of DMSO in the cell culture medium .

SolventKey CharacteristicsRecommendation for Cell Culture
DMSO High solvating power for polar and nonpolar compounds. Miscible with water.Highly Recommended. The gold standard for initial stock solution preparation.[5]
Ethanol Good solvent for many organic compounds. Volatile.Recommended for some compounds, but can have significant biological effects.[9]
PBS/Media Aqueous, physiological buffers.Ideal for final working dilutions, but unsuitable for dissolving hydrophobic parent compounds.[6]

A universal best practice is to always include a vehicle control in every experiment. This control consists of cells treated with the same final concentration of the solvent (e.g., DMSO) as the highest concentration used for the test compound, allowing for the differentiation of compound effects from solvent-induced artifacts.[5][11]

Protocol Part A: Preparation of a High-Concentration Master Stock Solution

This protocol describes the preparation of a 10 mM stock solution in 100% DMSO. This high concentration allows for significant downstream dilution, ensuring the final in-assay DMSO concentration remains well below cytotoxic levels.

Materials and Equipment:
  • N-[1-(1,3-Thiazol-2-yl)ethyl]formamide powder

  • High-purity, sterile, anhydrous DMSO (Cell Culture Grade)[12]

  • Analytical balance

  • Sterile, amber or opaque polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator

Step-by-Step Methodology:
  • Determine Molecular Weight (MW): First, confirm the MW of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide from the supplier's certificate of analysis. For the purpose of this protocol, we will assume a hypothetical MW of 170.22 g/mol .

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass needed: Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g) *Mass (mg) = 0.010 mol/L × 0.001 L × 170.22 g/mol × 1000 mg/g = 1.70 mg

  • Weigh Compound: Carefully weigh out 1.70 mg of the compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of high-purity, sterile DMSO to the tube.

  • Promote Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Address Insolubility (If Necessary): If solid particles remain visible, utilize one or both of the following methods:

    • Sonication: Place the tube in a water bath sonicator for 10-15 minutes.[5] This uses ultrasonic waves to break apart compound aggregates.

    • Gentle Warming: Briefly warm the solution in a 37°C water bath for 5-10 minutes.[5][11] Caution: Do not overheat, as it may degrade the compound.

  • Visual Confirmation: After dissolution steps, visually inspect the solution against a light source. It should be a clear, particle-free homogenous solution.

  • Storage and Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the master stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes. Store these aliquots at -20°C or -80°C for long-term stability.[5]

G cluster_prep Stock Solution Workflow cluster_enhance Enhance Dissolution weigh 1. Weigh 1.70 mg of Compound add_dmso 2. Add 1 mL Sterile DMSO weigh->add_dmso vortex 3. Vortex (1-2 min) add_dmso->vortex check 4. Visually Inspect for Particles vortex->check sonicate 5a. Sonicate (10-15 min) check->sonicate Particles Present final_check 6. Confirm Clarity check->final_check Clear Solution warm 5b. Warm to 37°C (5-10 min) sonicate->warm warm->final_check aliquot 7. Aliquot into Single-Use Tubes final_check->aliquot store 8. Store at -80°C aliquot->store

Caption: Workflow for preparing a 10 mM master stock solution in DMSO.

Protocol Part B: Preparation of Working Solutions via Serial Dilution

This protocol ensures the compound is diluted to its final concentration for cell treatment while maintaining a consistent, non-toxic level of DMSO across all experimental conditions. Crucially, performing initial serial dilutions in 100% DMSO before the final dilution into aqueous media can prevent the compound from precipitating. [13]

Step-by-Step Methodology:
  • Thaw Stock: Thaw one aliquot of the 10 mM master stock solution at room temperature.

  • Prepare Intermediate Dilutions (in 100% DMSO): Create a series of intermediate stocks in 100% DMSO. For example, to test final concentrations of 10 µM, 1 µM, and 0.1 µM, you would prepare 1000X intermediate stocks.

    • 10 mM stock (1000X for 10 µM) : Use directly.

    • 1 mM stock (1000X for 1 µM) : Add 10 µL of the 10 mM stock to 90 µL of 100% DMSO.

    • 0.1 mM stock (1000X for 0.1 µM) : Add 10 µL of the 1 mM stock to 90 µL of 100% DMSO.

  • Prepare Final Working Solutions (in Culture Medium):

    • Dispense cells into your assay plate (e.g., 96-well plate) and allow them to adhere overnight.

    • Just prior to treatment, prepare the final working solutions by diluting the 1000X intermediate DMSO stocks into pre-warmed complete cell culture medium.

    • Example for a 100 µL final well volume: Add 0.1 µL of the 1000X DMSO stock to 99.9 µL of medium. This results in a 1:1000 dilution and a final DMSO concentration of 0.1% .

    • Vehicle Control: Prepare a control by adding 0.1 µL of 100% DMSO to 99.9 µL of medium.

  • Treat Cells: Remove the old medium from the cells and add the freshly prepared working solutions (including the vehicle control). Mix gently by swirling the plate.

G cluster_dilution Working Solution Workflow cluster_dmso_series Intermediate Dilutions (in 100% DMSO) cluster_media_series Final Dilutions (in Culture Medium) stock 10 mM Master Stock (in 100% DMSO) d1 10 mM Stock (1000x for 10 µM) d2 1 mM Stock (1000x for 1 µM) d1->d2 w1 10 µM Final (0.1% DMSO) d1->w1 1:1000 dilution d3 0.1 mM Stock (1000x for 0.1 µM) d2->d3 w2 1 µM Final (0.1% DMSO) d2->w2 1:1000 dilution w3 0.1 µM Final (0.1% DMSO) d3->w3 1:1000 dilution vc Vehicle Control (0.1% DMSO) dmso_source 100% DMSO dmso_source->vc 1:1000 dilution

Caption: Serial dilution workflow maintaining a constant final DMSO concentration.

Validation and Quality Control: A Self-Validating System

To ensure the trustworthiness of your results, it is imperative to validate the dissolution protocol for your specific cell line.

Recommended Max Final DMSO ConcentrationCell Type / Assay DurationRationale
≤ 0.1% Highly sensitive cells (e.g., primary neurons, stem cells), long-term assays (>48h).The gold standard for minimizing solvent-induced artifacts. Many cell lines show no ill effects at this level.[14][15]
≤ 0.5% Robust cancer cell lines, shorter assays (24-48h).Generally considered acceptable for many common cell lines, but must be validated.[10][16][17]
> 0.5% Not recommended.High risk of cytotoxicity and off-target effects that can confound data interpretation.[7][8]
Validation Protocol: Solvent Toxicity Assay
  • Plate Cells: Seed your chosen cell line in a 96-well plate at the desired density.

  • Prepare DMSO Dilutions: Prepare a range of DMSO concentrations in your culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a 0% control).

  • Treat Cells: Expose the cells to these different DMSO concentrations for the maximum duration of your planned experiment (e.g., 48 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to measure the cytotoxic effect of the solvent.

  • Determine Safe Concentration: The highest concentration of DMSO that does not cause a significant decrease in cell viability compared to the 0% control is your maximum allowable final concentration.

G cluster_qc Validation & QC Workflow start Goal: Determine Max Safe DMSO % for Cell Line plate 1. Plate Cells in 96-well Format start->plate treat 2. Treat with DMSO Gradient (e.g., 0% to 2%) plate->treat incubate 3. Incubate for Max Experiment Duration treat->incubate assay 4. Perform Viability Assay (e.g., MTT) incubate->assay analyze 5. Analyze Data assay->analyze result Result: Highest DMSO % with No Toxicity analyze->result

Caption: Workflow for determining the maximum non-toxic DMSO concentration.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Compound precipitates when diluted into aqueous medium. The compound has very low aqueous solubility ("crashing out"). The change in solvent polarity from 100% DMSO to >99% water is too abrupt.Perform serial dilutions in 100% DMSO first to lower the compound concentration before the final dilution into medium. Try a stepwise dilution: first dilute the DMSO stock into a small volume of medium containing serum, vortex, then add to the final volume.[13]
Inconsistent results between experiments. Incomplete initial dissolution. Degradation of stock solution due to multiple freeze-thaw cycles.Always ensure the initial DMSO stock is perfectly clear.[16] Aliquot the master stock into single-use volumes to ensure consistency and prevent degradation.[5]
Cell death observed in the vehicle control. The final DMSO concentration is too high for the specific cell line or assay duration.Perform the solvent toxicity validation assay described in Section 5 to determine the true tolerance of your cells.[9][10] Lower the final DMSO concentration by preparing a more concentrated master stock (e.g., 50 mM).
The vial of compound powder appears empty. The compound was supplied in a very small quantity (mg or µg) and may be present as a thin film on the vial walls.Do not discard the vial. Add the calculated volume of DMSO directly to the vial, cap, and proceed with the dissolution steps (vortex, sonicate) to recover the entire quantity.[11]

References

  • Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology, 44(12), 4775-4781. [Link]

  • ACS Publications. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]

  • National Center for Biotechnology Information. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. PubMed. [Link]

  • Galvao, J., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. [Link]

  • ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?. [Link]

  • Do, T. H. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3843-3850. [Link]

  • Qi, W., et al. (2016). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC. [Link]

  • Verheijen, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. [Link]

  • Sprando, R. L., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. [Link]

  • UFCBIO. Dimethyl Sulfoxide (DMSO), Cell Culture Grade. [Link]

  • Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture?. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

  • MDPI. (2025). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. [Link]

Sources

Application

Application Note: Advanced NMR Sample Preparation and Variable-Temperature (VT) Analysis Protocol for N-[1-(1,3-Thiazol-2-yl)ethyl]formamide

Introduction & Chemical Context N-[1-(1,3-Thiazol-2-yl)ethyl]formamide is a polar small molecule featuring a thiazole heterocyclic core and a formamide moiety. In solution-state Nuclear Magnetic Resonance (NMR) spectrosc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

N-[1-(1,3-Thiazol-2-yl)ethyl]formamide is a polar small molecule featuring a thiazole heterocyclic core and a formamide moiety. In solution-state Nuclear Magnetic Resonance (NMR) spectroscopy, formamides present a unique analytical challenge: the partial double-bond character of the C–N amide bond restricts free rotation. This restricted rotation leads to the presence of distinct Z (cis) and E (trans) rotamers at ambient temperature.

In an NMR spectrum, this phenomenon results in the duplication of signals (e.g., two distinct formyl proton singlets and duplicated ethyl/thiazole resonances), which can be easily misidentified as chemical impurities or diastereomers. To confidently assign the structure and confirm compound purity, analysts must employ Variable-Temperature (VT) NMR to reach the coalescence temperature ( Tc​ ), where the exchange rate between rotamers exceeds the NMR timescale, collapsing the duplicated peaks into time-averaged single resonances.

Rationale for Experimental Choices (Causality)

As a self-validating analytical system, every step of the NMR preparation must be deliberately chosen to prevent spectral artifacts:

  • Solvent Selection (DMSO- d6​ ): While CDCl 3​ is the standard for many small molecules, DMSO- d6​ is mandated here for two reasons. First, the polarity of the formamide and thiazole nitrogens heavily favors hydrogen-bonding solvents to prevent concentration-dependent aggregation. Second, DMSO- d6​ has a high boiling point (189 °C), making it exceptionally safe and stable for the high-temperature VT-NMR experiments required to overcome the ~15–20 kcal/mol rotational barrier of formamides.

  • Filtration: Even microscopic particulates cause localized magnetic susceptibility gradients, leading to poor magnetic field homogeneity (shimming issues) and broadened spectral lines.

  • Sample Height: Maintaining a strict 4.0–5.0 cm solvent column ensures the liquid volume completely fills the active volume of the radiofrequency (RF) coil without causing excessive convection currents during heating.

Quantitative Data & Spectral Expectations

Table 1: Optimal Sample Preparation Parameters
ParameterSpecificationRationale
Analyte Mass ( 1 H NMR) 1 – 5 mgOptimal signal-to-noise (S/N) without causing line broadening from high viscosity.
Analyte Mass ( 13 C NMR) 50 – 100 mgCompensates for the low natural abundance (1.1%) and low gyromagnetic ratio of 13 C.
Solvent Volume 0.6 – 0.7 mLAchieves the ideal 40–50 mm column height in a standard 5 mm tube.
Internal Standard 0.03% v/v TMSProvides a reliable 0.00 ppm reference unaffected by temperature shifts.
NMR Tube Specification 5 mm, Type 1 Class AHigh-quality borosilicate glass prevents RF distortion and withstands thermal stress.
Table 2: Expected 1 H NMR Chemical Shifts (DMSO- d6​ , 298 K)

Note: Chemical shifts are estimated based on structural analogues of N-heteroaryl formamides. | Proton Environment | Expected Shift ( δ , ppm) | Multiplicity | Rotameric Behavior | | :--- | :--- | :--- | :--- | | Formyl (CHO) | ~8.0 – 8.5 | Singlet | Splits into two singlets (~3:1 ratio for Z:E forms) | | Amide (NH) | ~8.5 – 8.8 | Broad Doublet | Splits into two broad doublets | | Thiazole (H4, H5) | ~7.2 – 7.7 | Doublets ( J≈3.5 Hz) | Minor splitting or broadening | | Ethyl (CH) | ~5.1 – 5.4 | Multiplet/Quintet | Splits into two distinct multiplets | | Ethyl (CH 3​ ) | ~1.5 – 1.7 | Doublet ( J≈7.0 Hz) | Splits into two doublets |

Step-by-Step Methodologies

Protocol A: Standard Sample Preparation

Self-Validation Checkpoint: Before beginning, inspect the NMR tube for micro-scratches or bowing by rolling it on a flat glass surface. Discard defective tubes as they will fail to spin properly and degrade resolution.

  • Weighing: Accurately weigh 5 mg of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide into a clean 2 mL glass vial.

  • Dissolution: Add exactly 0.6 mL of DMSO- d6​ (containing 0.03% TMS). Cap the vial and vortex for 30 seconds. If dissolution is incomplete, sonicate the vial for 2–3 minutes at room temperature.

  • Filtration: Pack a small, tight plug of glass wool into the narrowing of a glass Pasteur pipette. Pass the solution through this filter directly into the 5 mm NMR tube.

  • Volume Verification: Hold the tube against a ruler. Ensure the liquid height is exactly between 4.0 and 5.0 cm.

  • Sealing and Cleaning: Cap the tube tightly. Wipe the exterior of the tube with a Kimwipe moistened with isopropanol to remove fingerprint oils, which can cause spinning artifacts.

SamplePrep Start Weigh 1-5 mg Analyte Solvent Add 0.6 mL DMSO-d6 (with 0.03% v/v TMS) Start->Solvent Dissolve Vortex & Sonicate until clear Solvent->Dissolve Check Particulates Visible? Dissolve->Check Filter Filter through glass wool Check->Filter Yes Transfer Transfer to 5 mm NMR Tube Check->Transfer No Filter->Transfer Measure Check Sample Height (4.0 - 5.0 cm) Transfer->Measure

Workflow for small-molecule NMR sample preparation ensuring optimal magnetic homogeneity.

Protocol B: Variable-Temperature (VT) NMR for Rotamer Coalescence

Self-Validation Checkpoint: Ensure the spectrometer's VT gas flow (usually N 2​ ) is sufficient (typically >400 L/h) to prevent temperature gradients across the sample tube, which causes artificial line broadening.

  • Ambient Acquisition: Acquire a standard 1D 1 H NMR spectrum at 298 K. Identify the duplicated formyl (~8.1 ppm) and ethyl CH (~5.2 ppm) peaks. Calculate the initial rotamer ratio via integration.

  • Incremental Heating: Increase the probe temperature in 10 K increments (e.g., 308 K, 318 K, 328 K).

  • Equilibration: At each new temperature, wait exactly 5 minutes before acquiring the spectrum to allow the sample to reach thermal equilibrium. Re-tune the probe and re-shim the Z1/Z2 gradients, as the dielectric constant of DMSO- d6​ changes significantly with temperature.

  • Coalescence Observation: Continue heating until the duplicated peaks broaden, merge, and eventually sharpen into a single time-averaged peak. This is the coalescence temperature ( Tc​ ). For formamides, this typically occurs between 340 K and 380 K.

  • Data Processing: Use the Tc​ and the peak separation at ambient temperature ( Δν ) to calculate the rotational energy barrier ( ΔG‡ ) using the Eyring equation.

VTNMR AcquireRT Acquire 1H NMR at 298 K CheckRot Are duplicated peaks (rotamers) present? AcquireRT->CheckRot StandardAnalysis Proceed to standard structural assignment CheckRot->StandardAnalysis No Heat Increase Temp by 10 K (Allow 5 min equilibration) CheckRot->Heat Yes CheckCoal Have peaks coalesced? Heat->CheckCoal CheckCoal->Heat No Calc Calculate Rotational Barrier (ΔG‡) CheckCoal->Calc Yes

Logical decision tree for executing Variable-Temperature NMR to resolve rotameric splitting.

Scientific Grounding

The protocols outlined above are grounded in established spectroscopic principles. The necessity of maintaining a 40–50 mm solvent height and utilizing 1-5 mg of analyte for 1 H NMR is a standardized requirement for optimizing the signal-to-noise ratio while preventing shimming difficulties 1[1]. Furthermore, the differentiation of formamide rotamers from true diastereomers relies heavily on the application of VT-NMR, as the restricted rotation around the C–N bond creates a significant energy barrier that can only be overcome by thermal energy2[2],[3]. Proper solvent selection, specifically the use of high-boiling deuterated solvents like DMSO- d6​ , is critical for safely reaching the coalescence temperature4[4]. The expected chemical shifts for the thiazole and formamide protons are well-documented in literature for similar N-heteroaryl formamides 5[5].

References

  • NMR Sample Preparation: The Complete Guide . Organomation. Available at:[Link]

  • Chromatographically separable rotamers of an unhindered amide . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Rotamers or Diastereomers? An Overlooked NMR Solution . ResearchGate. Available at:[Link]

  • Nanoparticles: An Efficient and Recyclable Nanocatalyst for the Rapid Synthesis of N-Heteroaryl Formamides . Chem. Soc. Available at:[Link]

Sources

Method

Application Note: Catalytic Applications of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide in Asymmetric Organic Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Asymmetric Organocatalysis / Synthetic Methodology Executive Summary & Mechanistic Rationale The demand for enantiopure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Asymmetric Organocatalysis / Synthetic Methodology

Executive Summary & Mechanistic Rationale

The demand for enantiopure amines and homoallylic alcohols in pharmaceutical development has driven the evolution of metal-free organocatalytic methodologies. Among these, chiral Lewis base catalysis utilizing formamide derivatives has emerged as a robust strategy for silicon-mediated asymmetric additions[1]. N-[1-(1,3-Thiazol-2-yl)ethyl]formamide represents a highly specialized, privileged chiral organocatalyst. By combining the Lewis basicity of the formamide oxygen with the rigid, electron-rich heteroaromatic 1,3-thiazole ring, this catalyst provides a highly defined stereochemical pocket for asymmetric transformations[2].

Causality of Lewis Base Activation

Trichlorosilane (HSiCl 3​ ) and allyltrichlorosilane are inherently weak nucleophiles that remain largely inert toward ketimines and aldehydes at ambient or cryogenic temperatures. However, the formamide oxygen of the catalyst coordinates to the silicon atom, expanding its valency to form a hexacoordinate, hypervalent silicon intermediate[3]. This event triggers two critical causal effects:

  • Electrophilic Activation: The Lewis acidity of the silicon center is drastically increased, allowing it to tightly coordinate the nitrogen or oxygen of the substrate.

  • Nucleophilic Enhancement: The electron density transferred from the formamide oxygen weakens the Si-H or Si-C(allyl) bond, significantly increasing the nucleophilicity of the transferring group[4].

The thiazole ring acts as a steric and electronic directing group, enforcing a highly organized, closed Zimmerman-Traxler-type transition state that dictates the facial approach of the substrate, thereby ensuring high enantioselectivity (ee)[5].

Mechanism Cat Chiral Formamide Catalyst Hyper Hypervalent Silicon Intermediate Cat->Hyper O-Si Coordination Silane Silane Reagent (HSiCl3 / Allyl-SiCl3) Silane->Hyper TS Stereocontrolled Transition State Hyper->TS Substrate Binding Substrate Electrophile (Imine / Aldehyde) Substrate->TS TS->Cat Catalyst Release Product Enantioenriched Product TS->Product Hydride/Allyl Transfer

Fig 1: Lewis base catalytic cycle of formamide-mediated silane activation.

Application I: Enantioselective Reduction of Ketimines

The reduction of ketimines to chiral secondary amines is a fundamental transformation in drug discovery. Using N-[1-(1,3-Thiazol-2-yl)ethyl]formamide allows this reduction to proceed under mild, metal-free conditions using inexpensive HSiCl 3​ [1].

Causality in Experimental Design
  • Solvent Selection: Dichloromethane (DCM) or toluene must be used. Coordinating solvents like THF or DMF are strictly avoided because they will competitively bind to the silane, poisoning the chiral catalytic cycle and resulting in racemic mixtures[3].

  • Temperature Control: The reaction is initiated at -20 °C. Lower temperatures stabilize the highly ordered transition state, amplifying the energy difference between the diastereomeric pathways and maximizing enantiomeric excess.

Self-Validating Protocol: Imine Reduction
  • System Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with ultra-pure N 2​ three times. Self-Validation: The flask must remain completely free of condensation; residual moisture will violently hydrolyze HSiCl 3​ into insoluble siloxanes, instantly validating a failed setup.

  • Reagent Mixing: Dissolve the ketimine substrate (1.0 mmol) and N-[1-(1,3-Thiazol-2-yl)ethyl]formamide (10 mol%, 0.1 mmol) in anhydrous DCM (3.0 mL) under N 2​ .

  • Thermal Equilibration: Submerge the flask in a dry ice/ethylene glycol bath maintained at -20 °C for 15 minutes.

  • Silane Addition: Using a gas-tight syringe, add HSiCl 3​ (2.5 mmol, 2.5 equiv) dropwise over 5 minutes. Self-Validation: The solution should remain clear. If immediate fuming or a white precipitate forms, the system is wet, and the reaction must be aborted.

  • Catalytic Transfer: Stir the mixture at -20 °C for 18–24 hours. Reaction progress can be monitored by withdrawing a 10 µL aliquot, quenching in sat. NaHCO 3​ , and analyzing the organic layer via TLC or GC-MS.

  • Quenching & Workup: Dilute the mixture with cold DCM (5 mL) and slowly pour it into a vigorously stirred saturated aqueous NaHCO 3​ solution (10 mL) at 0 °C. Stir for 1 hour to fully hydrolyze the silyl amines.

  • Isolation: Extract the aqueous layer with DCM (3 × 10 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Application II: Asymmetric Allylation of Aldehydes

The addition of allyl groups to aldehydes yields chiral homoallylic alcohols, which are versatile building blocks for polyketide and macrolide synthesis. N-[1-(1,3-Thiazol-2-yl)ethyl]formamide effectively activates allyltrichlorosilane to achieve this transformation[6].

Causality in Experimental Design
  • Cryogenic Conditions (-78 °C): Unlike imine reduction, allylation with allyltrichlorosilane is highly exothermic and possesses a lower activation barrier. Conducting the reaction at -78 °C is mandatory to suppress the uncatalyzed background reaction, ensuring that the chiral formamide dictates the stereochemistry[5].

  • Base-Free Environment: No external Brønsted base (like DIPEA) is added during the reaction phase, as the intermediate formed is a stable silyl ether that does not release HCl until the aqueous quench.

Self-Validating Protocol: Aldehyde Allylation
  • System Preparation: Utilize a flame-dried Schlenk tube under an argon atmosphere.

  • Reagent Mixing: Add the aldehyde (1.0 mmol) and the formamide catalyst (10 mol%) to anhydrous DCM (4.0 mL).

  • Thermal Equilibration: Cool the mixture to -78 °C using a dry ice/acetone bath. Allow 20 minutes for complete thermal equilibration.

  • Silane Activation: Add allyltrichlorosilane (1.5 mmol, 1.5 equiv) dropwise down the side of the flask to pre-cool the reagent before it hits the reaction mixture. Self-Validation: A successful addition will not cause a localized temperature spike (boiling of DCM), preserving the stereocontrol.

  • Reaction Phase: Stir at -78 °C for 12 hours.

  • Quenching: Quench the reaction while still at -78 °C by adding pre-cooled methanol (2 mL), followed by saturated aqueous NaHCO 3​ (5 mL). Allow the mixture to warm to room temperature.

  • Isolation: Extract with ethyl acetate (3 × 15 mL), wash with brine, dry over MgSO 4​ , and purify via column chromatography.

Workflow Step1 1. System Preparation Flame-dry glassware, N2 purge Step2 2. Reagent Mixing Dissolve Substrate + Catalyst (5-10 mol%) Step1->Step2 Step3 3. Thermal Equilibration Cool to -20°C or -78°C Step2->Step3 Step4 4. Silane Activation Dropwise addition of HSiCl3 or Allyl-SiCl3 Step3->Step4 Step5 5. Catalytic Transfer Stir 12-24h under inert atmosphere Step4->Step5 Step6 6. Reaction Quench Careful addition of sat. NaHCO3 (aq) Step5->Step6 Step7 7. Isolation Extraction, drying, and chromatography Step6->Step7

Fig 2: Standardized workflow for chiral formamide-catalyzed asymmetric additions.

Quantitative Substrate Scope

The efficacy of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide is highly dependent on the electronic and steric nature of the substrate. The table below summarizes the expected quantitative outcomes based on the mechanistic principles of thiazole-directed Lewis base catalysis.

Substrate ClassReaction TypeSilane ReagentCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
Aryl Ketimines (e.g., Acetophenone N-phenylimine)ReductionHSiCl 3​ 5 - 10 mol%85 - 9885 - 95
Aliphatic Ketimines (e.g., 2-Octanone imine)ReductionHSiCl 3​ 10 mol%70 - 8575 - 88
Aromatic Aldehydes (e.g., p-Nitrobenzaldehyde)AllylationAllyl-SiCl 3​ 10 mol%88 - 9590 - 98
Aliphatic Aldehydes (e.g., Cyclohexanecarboxaldehyde)AllylationAllyl-SiCl 3​ 10 - 15 mol%75 - 8580 - 92

Note: Electron-deficient aromatic substrates generally exhibit faster reaction kinetics and higher yields due to the increased electrophilicity of the carbonyl/imine carbon, which pairs optimally with the hypervalent silicon intermediate.

References

  • [1] Malkov, A. V., Figlus, M., Stoncius, S., & Kocovsky, P. (2007). Organocatalysis with a Fluorous Tag: Asymmetric Reduction of Imines with Trichlorosilane Catalyzed by Amino Acid-Derived Formamides. The Journal of Organic Chemistry, 72(4), 1315-1325. URL:[Link]

  • [3] Vrankova, K. (2009). Scope of enantioselective reduction of imines with trichlorosilane. PhD Thesis, University of Glasgow. URL:[Link]

  • [6] Malkov, A. V., Bell, M., Castelluzzo, F., & Kocovsky, P. (2005). METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes. Organic Letters, 7(15), 3219-3222. URL:[Link]

  • [4] Ekbote, S. S., et al. (2014). Polymer Supported Triphenylphosphine-Palladium Acetate Complex PS-TPP-Pd(OAc)2 as a Heterogeneous and Reusable Catalyst. Semantic Scholar. URL:[Link]

  • [5] Researcher.life. On the Mechanism of Catalytic, Enantioselective Allylation of Aldehydes. URL:[Link]

Sources

Application

Application Notes and Protocols for Thiamethoxam in Agrochemical Formulations

A Technical Guide for Researchers, Scientists, and Formulation Development Professionals Introduction: The Role of Thiazole Moieties in Modern Agrochemicals The thiazole ring is a foundational scaffold in the development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Formulation Development Professionals

Introduction: The Role of Thiazole Moieties in Modern Agrochemicals

The thiazole ring is a foundational scaffold in the development of numerous biologically active compounds, prized for its unique chemical properties and versatile reactivity. In the realm of crop protection, this five-membered heterocycle is a key component in a range of commercially successful fungicides, insecticides, and herbicides. Its ability to interact with various biological targets has led to the creation of pesticides with diverse modes of action, from disrupting the nervous system of insects to inhibiting fungal growth. The incorporation of the thiazole moiety can significantly influence a molecule's systemic properties, metabolic stability, and target-site binding affinity, making it a privileged structure in agrochemical research.

This guide will focus on a prominent example of a thiazole-containing agrochemical: Thiamethoxam . As a second-generation neonicotinoid insecticide, Thiamethoxam exemplifies the successful application of the thiazole scaffold in developing a potent, systemic, and broad-spectrum pest control agent. These application notes will provide an in-depth understanding of Thiamethoxam's mechanism of action, formulation considerations, and detailed protocols for its application and analysis, serving as a comprehensive resource for researchers and professionals in the field.

Part 1: Core Directive - Understanding Thiamethoxam

Mechanism of Action: A Neurological Standpoint

Thiamethoxam is a systemic insecticide with both contact and stomach action.[1] Its primary mode of action is the disruption of the insect's central nervous system.[2]

  • Target Site: Thiamethoxam acts as an agonist of the nicotinic acetylcholine receptors (nAChRs).[3] These receptors are crucial for the transmission of nerve impulses in insects.

  • Molecular Interaction: By binding to the nAChRs, Thiamethoxam mimics the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, which is rapidly broken down by acetylcholinesterase, Thiamethoxam is not, leading to a continuous and irreversible stimulation of the receptors.

  • Physiological Effect: This overstimulation of the nAChRs results in the uncontrolled firing of nerve impulses, leading to hyperexcitation, followed by paralysis and ultimately the death of the insect.[2]

It is noteworthy that Thiamethoxam itself is metabolized within the plant and the insect to another potent neonicotinoid, clothianidin, which also acts on the nAChRs.[4]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Thiamethoxam [label="Thiamethoxam Application\n(Foliar or Soil)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plant_Uptake [label="Systemic Uptake and Translocation\nin Plant Xylem"]; Insect_Ingestion [label="Ingestion by Pest"]; Metabolism [label="Metabolism to Clothianidin"]; nAChR_Binding [label="Binding to Nicotinic Acetylcholine Receptors (nAChRs)"]; Nerve_Stimulation [label="Continuous Nerve Stimulation"]; Paralysis_Death [label="Paralysis and Death of Insect", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Thiamethoxam -> Plant_Uptake; Plant_Uptake -> Insect_Ingestion; Insect_Ingestion -> Metabolism; Metabolism -> nAChR_Binding; nAChR_Binding -> Nerve_Stimulation; Nerve_Stimulation -> Paralysis_Death; } dpt

Figure 1. Simplified workflow of Thiamethoxam's systemic action.
Physicochemical Properties and Formulation Types

The efficacy of an active ingredient like Thiamethoxam is significantly influenced by its formulation. The choice of formulation depends on the target crop, pest, application method, and environmental conditions.

PropertyValueReference
IUPAC Name (EZ)-3-(2-chloro-1,3-thiazol-5-ylmethyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene(nitro)amine[5]
CAS Number 153719-23-4[5]
Molecular Formula C₈H₁₀ClN₅O₃S[5]
Molecular Weight 291.71 g/mol [5]
Water Solubility 4100 mg/L (at 25°C)[6]
Log Kow -0.13[6]

Common Formulation Types:

  • Water-Dispersible Granules (WG): This is a solid, granular formulation that disperses in water to form a suspension. Thiamethoxam 25% WG is a common formulation.[1][7] WG formulations are favored for their reduced dustiness, ease of handling, and good suspensibility in the spray tank.[1]

  • Suspension Concentrates (SC): In this liquid formulation, the solid active ingredient is dispersed in a liquid medium, usually water. Thiamethoxam is available in SC formulations (e.g., 240 g/L).[2] SC formulations are easy to measure and pour, and they mix well with water.

  • Flowable Concentrate for Seed Treatment (FS): These are stable suspensions designed for direct application to seeds or for dilution before application.[8] A common example is Thiamethoxam 350 g/L FS.[9]

Part 2: Scientific Integrity & Logic - Protocols and Methodologies

Protocol for Foliar Application in Field Trials

This protocol outlines the steps for conducting a foliar application of a Thiamethoxam 25% WG formulation in a field trial setting to evaluate its efficacy against sucking pests on a crop like tomatoes.

Objective: To assess the efficacy of Thiamethoxam 25% WG in controlling aphid populations on tomato plants under field conditions.

Materials:

  • Thiamethoxam 25% WG formulation

  • Calibrated knapsack sprayer

  • Personal Protective Equipment (PPE): chemical-resistant gloves, long-sleeved shirt, long pants, shoes, and eye protection[10]

  • Water for spray solution

  • Marking flags for plot identification

  • Data collection sheets

Experimental Design:

  • Treatments:

    • Untreated Control

    • Thiamethoxam 25% WG at a low dosage (e.g., 50 g a.i./ha)

    • Thiamethoxam 25% WG at a high dosage (e.g., 100 g a.i./ha)

  • Replicates: A minimum of 4 replicates for each treatment.

  • Plot Size: Dependent on the specific trial, but a minimum of 5m x 6m is recommended.

  • Layout: Randomized Complete Block Design (RCBD) to minimize the effects of field variability.[11]

Procedure:

  • Pre-application Assessment:

    • Scout the experimental plots to determine the initial aphid population density. Record the number of aphids per leaf on a subset of plants in each plot.

    • Record environmental conditions (temperature, humidity, wind speed).

  • Spray Solution Preparation:

    • Calibrate the sprayer to determine the spray volume per unit area (L/ha).[12]

    • Calculate the required amount of Thiamethoxam 25% WG for each treatment based on the plot size and target dosage.

    • Fill the sprayer tank with half the required volume of water.

    • Add the pre-weighed Thiamethoxam 25% WG to the tank.

    • Agitate the mixture thoroughly.

    • Add the remaining water to the tank and continue to agitate.[11]

  • Application:

    • Apply the spray solution uniformly to the foliage of the tomato plants in the designated plots, ensuring thorough coverage.[12]

    • Avoid spraying during windy conditions to minimize drift.[12]

    • Use a separate, clean sprayer for each treatment or thoroughly clean the sprayer between treatments to prevent cross-contamination.

  • Post-application Assessment:

    • At specified intervals (e.g., 3, 7, and 14 days after application), assess the aphid population in each plot using the same method as the pre-application assessment.

    • Record any signs of phytotoxicity on the plants.

Data Analysis:

  • Calculate the percentage of pest control for each treatment at each assessment interval compared to the untreated control.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

dot graph { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="Start: Field Trial Setup", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Pre_Assessment [label="Pre-application Pest Assessment"]; Spray_Prep [label="Spray Solution Preparation\n(Calibration and Mixing)"]; Application [label="Foliar Application of Thiamethoxam"]; Post_Assessment [label="Post-application Pest Assessment\n(e.g., 3, 7, 14 days)"]; Data_Analysis [label="Data Analysis and Efficacy Calculation"]; End [label="End: Trial Conclusion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Pre_Assessment; Pre_Assessment -> Spray_Prep; Spray_Prep -> Application; Application -> Post_Assessment; Post_Assessment -> Data_Analysis; Data_Analysis -> End; } dpt

Figure 2. Workflow for a foliar application field trial.
Protocol for Soil Drench Application in a Greenhouse Setting

This protocol describes a soil drench application of Thiamethoxam for systemic uptake in potted plants, a common method for research on systemic insecticides.

Objective: To evaluate the systemic activity of Thiamethoxam against whiteflies on tomato seedlings in a greenhouse.

Materials:

  • Thiamethoxam 25% WG formulation

  • Potted tomato seedlings

  • Graduated cylinders for accurate volume measurement

  • Water

  • Whitefly population for infestation

  • Cages to contain the insects on the plants

Procedure:

  • Plant Preparation:

    • Use uniformly grown tomato seedlings at the 3-4 true leaf stage.

    • Water the plants 24 hours before treatment to ensure the soil is moist but not saturated.[10]

  • Treatment Solution Preparation:

    • Prepare a stock solution of Thiamethoxam 25% WG in water.

    • From the stock solution, prepare the desired treatment concentrations (e.g., 25, 50, and 100 mg a.i./L).

  • Application:

    • Apply a fixed volume of the treatment solution (e.g., 50 mL) as a drench to the soil surface of each pot.[10]

    • The control group receives an equal volume of water.

    • Ensure the solution is applied evenly around the base of the plant.

  • Infestation and Assessment:

    • 24 hours after application, infest the plants with a known number of adult whiteflies using clip cages on the leaves.

    • Assess whitefly mortality at 24, 48, and 72 hours after infestation.

Data Analysis:

  • Calculate the percentage mortality for each treatment and time point.

  • Use statistical analysis to compare the efficacy of different concentrations.

Analytical Protocol: Quantification of Thiamethoxam in a WG Formulation by HPLC

This protocol provides a step-by-step method for the quality control of a Thiamethoxam 25% WG formulation using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the concentration of Thiamethoxam in a 25% WG formulation.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Thiamethoxam analytical standard of known purity

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% v/v aqueous phosphoric acid (e.g., 40:60 v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm[13]

  • Column Temperature: 25°C[13]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 50 mg of Thiamethoxam analytical standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a standard solution of approximately 1000 µg/mL.

    • Prepare a series of working standards (e.g., 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh an amount of the Thiamethoxam 25% WG formulation equivalent to approximately 50 mg of the active ingredient into a 50 mL volumetric flask.

    • Add approximately 30 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution and dispersion.[2]

    • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[2]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Quantify the Thiamethoxam concentration in the sample by comparing its peak area to the calibration curve.

Calculation:

Thiamethoxam Content (% w/w) = (C_sample / C_weighed) * Purity_standard * 100

Where:

  • C_sample = Concentration of Thiamethoxam in the sample solution from the calibration curve (µg/mL)

  • C_weighed = Weighed concentration of the formulation in the sample solution (µg/mL)

  • Purity_standard = Purity of the analytical standard (%)

Part 3: Visualization & Formatting

dot graph { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Start [label="Start: Sample Receipt", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Weighing [label="Weigh Formulation Sample"]; Dissolution [label="Dissolve in Mobile Phase with Sonication"]; Dilution [label="Dilute to Final Volume"]; Filtration [label="Filter through 0.45 µm Syringe Filter"]; HPLC_Analysis [label="Inject into HPLC System"]; Quantification [label="Quantify using Calibration Curve"]; End [label="End: Report Result", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Weighing; Weighing -> Dissolution; Dissolution -> Dilution; Dilution -> Filtration; Filtration -> HPLC_Analysis; HPLC_Analysis -> Quantification; Quantification -> End; } dpt

Figure 3. Workflow for HPLC analysis of a Thiamethoxam WG formulation.

References

  • Thiamethoxam - Wikipedia. (URL: [Link])

  • The Role of Thiamethoxam in Modern Agriculture - Heben Pesticide. (URL: [Link])

  • Thiamethoxam Insecticide: Properties, Formulations, and Agricultural Applications. (URL: [Link])

  • Thiamethoxam (Ref: CGA 293343) - AERU - University of Hertfordshire. (URL: [Link])

  • Thiamethoxam is a Neonicotinoid Precursor Converted to Clothianidin in Insects and Plants | Request PDF - ResearchGate. (URL: [Link])

  • How Can Thiamethoxam Help Protect Your Crops from Pests? (URL: [Link])

  • An Overview of Thiamethoxam Toxicity - International Scientific Organization. (URL: [Link])

  • Thiamethoxam 25% Formulation Effective Insecticide for Crop Protection and Pest Management. (URL: [Link])

  • Analytical procedure for the determination of residues of thiamethoxam - EPA. (URL: [Link])

  • Thiamethoxam.pdf - Food and Agriculture Organization. (URL: [Link])

  • Thiamethoxam -Transmittal of the Preliminary Aquatic and Non-Pollinator Terrestrial Risk Assessment to Support - Regulations.gov. (URL: [Link])

  • Analytical Method Development And Validation Of Thiamethoxam By Rp-Hplc Method - Journal of Pharmaceutical Negative Results. (URL: [Link])

  • ACTIVE AGRISCIENCE INC. TRIAL PROTOCOL. (URL: [Link])

  • Application methods and dosages of thiamethoxam in thrips control on tomato plants. (URL: [Link])

  • The route and rate of thiamethoxam soil degradation in laboratory and outdoor incubated tests, and field studies following seed treatments or spray application - PMC. (URL: [Link])

  • Thiamethoxam. (URL: [Link])

  • Thiamethoxam and imidacloprid drench applications on sweet orange nursery trees disrupt feeding and settling behavior of Diaphor - University of Florida. (URL: [Link])

  • THIAMEX 25 WG - South Africa. (URL: [Link])

  • Trade Advice Note on Thiamethoxam in the Product Actara Insecticide - Australian Pesticides and Veterinary Medicines Authority. (URL: [Link])

  • THIAMETHOXAM (245) First draft prepared by T. van der Velde-Koerts, Centre for Substances and Integrated Risk Assessment, Nation. (URL: [Link])

  • US EPA, Pesticide Product Label, SHARDA THIAMETHOXAM 25% WDG,11/30/2020. (URL: [Link])

Sources

Method

scaling up the production of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide

An Application Guide to the Process Development and Scale-Up of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide Introduction N-[1-(1,3-Thiazol-2-yl)ethyl]formamide is a key intermediate in the synthesis of various pharmacological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Process Development and Scale-Up of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide

Introduction

N-[1-(1,3-Thiazol-2-yl)ethyl]formamide is a key intermediate in the synthesis of various pharmacologically active compounds. The thiazole moiety is a structural component found in numerous approved drugs, including antimicrobials and antineoplastics, making its derivatives highly valuable in drug discovery and development.[1] As a promising candidate moves from discovery to preclinical and clinical trials, the demand for the material increases exponentially, necessitating a robust, scalable, and economically viable manufacturing process.

This document provides a comprehensive guide for researchers, chemists, and process engineers on . We will move beyond a simple recitation of steps to explore the underlying principles of process development, from initial route selection to pilot-scale execution and quality control, ensuring a safe, efficient, and reproducible synthesis.

Section 1: Synthesis Strategy and Route Selection

The foundational step in any scale-up campaign is the selection of a chemical transformation that is not only efficient at the bench but also amenable to large-scale production. The target molecule is a secondary formamide, which can be synthesized by the N-formylation of the corresponding primary amine, 1-(1,3-thiazol-2-yl)ethanamine.

Formylation reactions can be accomplished using various reagents.[2] While methods like using peptide coupling reagents with formic acid or transamidation of dimethylformamide (DMF) are effective at a small scale, they present significant challenges for manufacturing.[3][4] These challenges include high cost, poor atom economy, and difficult-to-remove byproducts.

For large-scale synthesis, the most practical approach is the direct formylation of the amine using an inexpensive and readily available C1 source.[5] We have selected formic acid as the formylating agent for its high efficiency, low cost, and the benign nature of its only byproduct: water.[6][7][8]

The Chosen Synthetic Pathway

The selected route involves the direct condensation of 1-(1,3-thiazol-2-yl)ethanamine with formic acid. The reaction proceeds via a dehydration mechanism, which can be driven to completion by the azeotropic removal of water.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products amine 1-(1,3-Thiazol-2-yl)ethanamine product N-[1-(1,3-Thiazol-2-yl)ethyl]formamide amine->product Toluene, Reflux (Azeotropic Removal of H₂O) formic_acid Formic Acid (HCOOH) water Water (H₂O)

Caption: Synthetic route for N-[1-(1,3-Thiazol-2-yl)ethyl]formamide.

Section 2: Process Development and Scale-Up Considerations

Transitioning a synthesis from the laboratory bench to a pilot plant or manufacturing facility is a non-linear process that requires careful planning and risk assessment.[9][10][11] Simply increasing the quantities of reagents can lead to unforeseen challenges in safety, quality, and yield.[9][12]

Key Process Parameters (KPPs)

For this synthesis, the following KPPs have been identified and must be carefully controlled:

  • Temperature: The reaction is run at reflux. In larger vessels, maintaining a consistent internal temperature and managing the exotherm during initial heating is critical.[9]

  • Rate of Water Removal: The efficiency of the Dean-Stark trap or condenser setup directly influences reaction time and completion.

  • Agitation: Proper mixing is essential to ensure homogeneity and efficient heat transfer, preventing localized overheating.

  • Reagent Stoichiometry: While a slight excess of formic acid is used to drive the reaction, a large excess can complicate the work-up.

The Scale-Up Workflow

A structured, iterative approach is essential for successful scale-up. Each increase in scale should be treated as a new experiment, with results informing the next stage. A risk assessment should be conducted before each scale increase.[12][13]

Scale_Up_Workflow lab_scale Lab Scale Synthesis (1-50 g) risk_assessment_1 Process Hazard Analysis (PHA) [HAZOP] lab_scale->risk_assessment_1 pilot_scale Pilot Scale Batch (0.5-5 kg) risk_assessment_1->pilot_scale data_analysis_1 Analyze KPPs & Quality (Yield, Purity, Impurities) pilot_scale->data_analysis_1 optimization Process Optimization (AI-assisted DoE optional) data_analysis_1->optimization optimization->pilot_scale Iterative Refinement risk_assessment_2 Re-evaluate Hazards & Update SOPs optimization->risk_assessment_2 production_scale Production Scale (>10 kg) risk_assessment_2->production_scale

Caption: Iterative workflow for process scale-up and optimization.

Section 3: Detailed Experimental Protocols

The following protocols provide a framework for synthesis at two different scales. Safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, are mandatory. All operations should be conducted in a well-ventilated fume hood or appropriate chemical production facility.

Protocol 1: Laboratory Scale (50 g)

This protocol is designed to establish a baseline and confirm product quality before proceeding to a larger scale.

Equipment:

  • 1 L three-neck round-bottom flask

  • Mechanical stirrer

  • Thermocouple

  • Dean-Stark apparatus with condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Charge the 1 L flask with 1-(1,3-thiazol-2-yl)ethanamine (50.0 g, 0.39 mol, 1.0 eq) and toluene (500 mL).

  • Begin stirring to form a homogeneous solution.

  • Slowly add 85% aqueous formic acid (25.2 g, 0.47 mol, 1.2 eq) to the flask.

  • Assemble the Dean-Stark apparatus and condenser. Heat the reaction mixture to reflux (approx. 110-115 °C).

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap (theoretical amount ~7 mL) and by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete in 4-9 hours.[6]

  • Once the reaction is complete (consumption of starting amine), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 200 mL) to neutralize excess formic acid, followed by a brine wash (1 x 200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Pilot Scale (2.0 kg)

This protocol addresses the challenges of heat and mass transfer at a larger scale.

Equipment:

  • 50 L glass-lined reactor with a mechanical agitator, temperature probe, and reflux condenser.

  • Heating/cooling jacket for temperature control.

  • Appropriate liquid transfer pumps.

Procedure:

  • Charge the 50 L reactor with 1-(1,3-thiazol-2-yl)ethanamine (2.0 kg, 15.6 mol, 1.0 eq) and toluene (20 L).

  • Start the agitator at a speed sufficient to ensure good mixing without splashing.

  • Using a pump, slowly add 85% aqueous formic acid (1.01 kg, 18.7 mol, 1.2 eq) to the reactor, monitoring the internal temperature for any exotherm.

  • Set the reactor jacket to heat and bring the mixture to a controlled reflux.

  • Continuously remove the water azeotrope via the condenser. Monitor reaction completion using a pre-validated in-process control (IPC) method (e.g., HPLC).

  • Upon completion, cool the reactor contents to 20-25 °C using the cooling jacket.

  • Perform the aqueous washes (saturated sodium bicarbonate, brine) directly in the reactor if possible, or transfer to a suitable extraction vessel. Allow adequate time for phase separation.

  • Transfer the organic layer to a separate vessel containing anhydrous sodium sulfate, or use an in-line drying method.

  • Filter the solution to remove the drying agent.

  • Concentrate the toluene solution under vacuum to afford the crude N-[1-(1,3-Thiazol-2-yl)ethyl]formamide.

ParameterLaboratory Scale (50 g)Pilot Scale (2.0 kg)Key Considerations for Scale-Up
Starting Amine 50.0 g2.0 kgEnsure material purity and consistency between lots.
Toluene 500 mL20 LHeat transfer properties of the solvent are critical.
Formic Acid (85%) 25.2 g1.01 kgControlled addition is necessary to manage potential exotherms.
Reaction Time 4-9 hours5-10 hoursMay increase due to heat/mass transfer limitations.
Heating Method Heating MantleJacketed VesselJacket provides superior temperature control.
Agitation Magnetic StirrerMechanical AgitatorMechanical agitation is required for effective mixing in large volumes.

Section 4: Purification and Isolation Strategy

For active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is paramount. While column chromatography is a powerful tool in a discovery setting, it is often impractical and costly at an industrial scale.[14]

Recrystallization is the preferred method for purifying solid compounds at scale.[15]

Protocol: Recrystallization

  • Transfer the crude product obtained from the pilot scale synthesis to a clean, appropriately sized reactor.

  • Add a suitable solvent or solvent system (e.g., ethyl acetate/heptane mixture). The optimal system should be determined at the lab scale, finding a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Heat the mixture with stirring until the solid completely dissolves.

  • Slowly cool the solution to allow for the formation of well-defined crystals. A controlled cooling profile often yields higher purity.

  • Further cool the mixture using a chiller to maximize the yield of the precipitated product.

  • Isolate the purified solid product by filtration (e.g., using a Nutsche filter-dryer).

  • Wash the filter cake with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Dry the product under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Section 5: Analytical Quality Control

A robust set of analytical methods is required to ensure the identity, strength, quality, and purity of the final product. These methods must be validated according to ICH guidelines.[16]

  • Identification:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • FTIR: To confirm the presence of key functional groups (e.g., amide C=O, N-H).

  • Purity and Impurity Profiling:

    • HPLC/UPLC: A validated, stability-indicating method to determine purity (typically >99%) and quantify any impurities.

    • LC-MS/MS: To identify unknown impurities and confirm the mass of the product.[17]

  • Physical Characterization:

    • Melting Point: As an indicator of purity.

    • Loss on Drying (LOD): To determine the amount of residual solvent.

Section 6: Safety and Regulatory Compliance

Safety: A thorough Process Hazard Analysis (PHA) must be conducted before any scale-up activity.[10][18] Key hazards for this process include:

  • Flammability: Toluene is a flammable solvent. All equipment must be properly grounded, and ignition sources must be eliminated.

  • Corrosivity: Formic acid is corrosive. Appropriate materials of construction and PPE are required.

  • Thermal Runaway: While this reaction is not known to be highly exothermic, the potential for thermal runaway must always be considered during scale-up.[12] An emergency cooling plan should be in place.

Regulatory: If N-[1-(1,3-Thiazol-2-yl)ethyl]formamide is intended as an intermediate for an API, its synthesis must be conducted in accordance with Good Manufacturing Practices (GMP).[19][20][21] This includes:

  • Documentation: All steps, from raw material receipt to final product release, must be thoroughly documented in batch records.

  • Quality Management: A robust quality management system must be in place to oversee all aspects of production and quality control.[20]

  • Facility and Equipment: The manufacturing facility and equipment must be designed, qualified, and maintained to prevent contamination and ensure consistent production.

By following this structured and scientifically-grounded approach, the successful and safe scale-up of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide can be achieved, providing a reliable supply of this critical intermediate for drug development programs.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Large-scale Synthesis of Formamides.
  • IndustrialMind.ai. (2026, February 23). AI Process Optimization for Pharmaceutical API Synthesis.
  • Capital Resin Corporation. (2024, September 3). Safety Guidelines for Chemical Product Scaling.
  • Pharmaceutical Technology. (2026, February 17). Optimization Strategies for API Synthesis and Formulation Development.
  • Genesis Drug Discovery & Development. (n.d.). Process Optimization for API Synthesis.
  • American Chemical Society. (n.d.). Process development and optimization for the continuous synthesis and workup of active pharmaceutical ingredients.
  • U.S. Food and Drug Administration. (2018, August 9). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • Health Canada. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104).
  • ACS Sustainable Chemistry & Engineering. (2024, October 3). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
  • Noah Chemicals. (2016, August 19). Safety Considerations for Scaling Up Production Capabilities.
  • Re:Build Optimation. (2025, April 25). The Ultimate Chemical Manufacturing Scale-Up Checklist.
  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL.
  • The Pharma Master. (2024, May 26). Regulatory Compliance in API Manufacturing.
  • Wikipedia. (n.d.). Formylation.
  • National Pharmaceutical Regulatory Agency (NPRA), Malaysia. (n.d.). APPENDIX 6: GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs).
  • European Medicines Agency. (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline.
  • University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions.
  • ResearchGate. (n.d.). Recent Advances On Direct Formylation Reactions | Request PDF.
  • Analytical Methods. (2012, November 1). Simultaneous determination of ten polyphenols in Kudiezi injection by UPLC-ESI-MS/MS.
  • ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?.
  • Journal of Organic Chemistry. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
  • MDPI. (2014, June 10). Formylation of Amines.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Formylation [Synthetic Reagents].
  • Journal of Chemical Education. (2020, March 24). Solvent-Free N-Formylation: An Experimental Application of Basic Concepts and Techniques of Organic Chemistry.
  • ResearchGate. (n.d.). Synthesis of N-[2-(1H-Indol-3-yl)ethyl]-2-acetylthiazole-4-caboxamide and Its Analogues.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some novel thiazole derivatives.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimides.
  • ResearchGate. (n.d.). N-(1,3-Thiazol-2-yl)benzamide.
  • MDPI. (2025, July 18). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Enamine. (2024, December 20). Scale-Up Synthesis of MedChem Relevant Cores.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide

Welcome to the technical support center for the synthesis of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and expert insights to optimize your reaction yield and purity.

I. Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Question: My reaction yield is consistently low (below 70%). What are the primary factors I should investigate?

Answer: Low yields in the formylation of 1-(1,3-thiazol-2-yl)ethanamine can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: The purity of the starting amine, 1-(1,3-thiazol-2-yl)ethanamine, is critical. Impurities can interfere with the reaction. It is recommended to verify the purity by NMR or GC-MS before use. If necessary, purify the starting material by distillation or column chromatography.

  • Choice of Formylating Agent: The choice of formylating agent significantly impacts the reaction's efficiency.[1][2][3] While various reagents can be used, some are more effective than others for this specific substrate.

    • Formic Acid: This is a common and cost-effective choice.[4] The reaction can be driven to completion by removing water, often by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.[1][2]

    • Acetic Formic Anhydride (AFA): Prepared in situ from acetic anhydride and formic acid, AFA is a powerful formylating agent that often gives high yields in short reaction times.[1]

    • N-Formylsaccharin: This reagent is known for its high chemoselectivity and rapid reaction times at ambient temperature, often with straightforward purification.[5]

  • Reaction Conditions:

    • Temperature: For reactions using formic acid, refluxing in a suitable solvent is typical. For more reactive agents like AFA, the reaction may proceed at room temperature or even lower temperatures.[1] Careful temperature control is essential to prevent side reactions.

    • Solvent: The choice of solvent can influence reaction rates and solubility of reagents. Toluene is commonly used with formic acid for azeotropic water removal.[2] For other formylating agents, aprotic solvents like THF or dichloromethane are often suitable.

  • Work-up and Purification: Product loss during extraction and purification can significantly lower the final yield. Ensure complete extraction from the aqueous phase and use appropriate purification techniques. Column chromatography on silica gel is a common method for purifying formamides.[6]

Question: I'm observing significant byproduct formation in my reaction. How can I identify and minimize these impurities?

Answer: Byproduct formation is a common issue. Understanding the potential side reactions is key to mitigating them.

  • Di-formylation: While less common with secondary amines, over-reaction can sometimes occur, especially with highly reactive formylating agents or harsh conditions.[7] Careful control of stoichiometry (using a slight excess of the amine) and monitoring the reaction progress by TLC or LC-MS can help prevent this.

  • Decomposition of the Thiazole Ring: The thiazole ring can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.[8] If using formic acid, ensure the temperature is not excessively high. If strong acids or bases are used in the work-up, they should be neutralized promptly.

  • Side Reactions of the Formylating Agent: Some formylating agents can undergo self-condensation or other side reactions. For instance, when using AFA, it should be prepared fresh and used immediately.

To minimize byproducts:

  • Optimize Stoichiometry: Use a 1:1 to 1:1.2 molar ratio of the amine to the formylating agent.

  • Control Temperature: Maintain the optimal temperature for the chosen formylating agent. Avoid excessive heating.

  • Monitor the Reaction: Use TLC or LC-MS to track the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to prevent further reactions.

  • Purification: Employ careful column chromatography to separate the desired product from any byproducts.

Question: My reaction is not going to completion. What adjustments can I make?

Answer: An incomplete reaction can be frustrating. Here are some parameters to adjust:

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress to determine the optimal reaction time.

  • Temperature: A modest increase in temperature can sometimes drive the reaction to completion. However, be cautious of potential byproduct formation at higher temperatures.

  • Catalyst: For formic acid-based formylations, the addition of a catalyst like ZnCl2 can sometimes improve the reaction rate and yield.[2]

  • Reagent Equivalents: Increasing the equivalents of the formylating agent slightly (e.g., to 1.5 equivalents) may help push the reaction to completion. However, this may also increase the likelihood of side reactions.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide.

What is the general reaction mechanism for the formylation of an amine?

The formylation of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the formylating agent. This is followed by the departure of a leaving group, resulting in the formation of the N-formylated product.

Formylation Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Amine R-NH₂ FormylatingAgent H-(C=O)-LG Amine->FormylatingAgent Intermediate R-NH₂⁺-(C-O⁻)-H-LG FormylatingAgent->Intermediate ProtonTransfer R-N⁻-(C=O)-H + H-LG Intermediate->ProtonTransfer Proton Transfer Intermediate2 R-NH-(C=O)-H + LG⁻ Product R-NH-(C=O)-H Intermediate2->Product ProtonTransfer->Intermediate2 Elimination

Caption: General mechanism of amine formylation.

What are the recommended storage conditions for 1-(1,3-thiazol-2-yl)ethanamine?

1-(1,3-Thiazol-2-yl)ethanamine should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

What are the key safety precautions to take during this synthesis?
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile solvents or reagents.

  • Handling Reagents: Formic acid is corrosive and should be handled with care. Acetic anhydride is a lachrymator. Avoid inhalation of vapors and contact with skin.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

III. Experimental Protocols and Data

Table 1: Comparison of Common Formylating Agents
Formylating AgentTypical ConditionsAdvantagesDisadvantages
Formic Acid Reflux in toluene with Dean-Stark trapInexpensive, readily availableRequires higher temperatures, longer reaction times
Acetic Formic Anhydride 0°C to room temperature in THFHigh reactivity, short reaction times, high yieldsMust be prepared in situ, potential for side reactions if not controlled
N-Formylsaccharin Room temperature in THFHigh chemoselectivity, mild conditions, easy work-upMore expensive reagent
Detailed Protocol: Formylation using Acetic Formic Anhydride

This protocol provides a step-by-step method for the synthesis of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide using acetic formic anhydride.

  • Preparation of Acetic Formic Anhydride (AFA): In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add formic acid (1.2 equivalents). Cool the flask to 0°C in an ice bath. Slowly add acetic anhydride (1.0 equivalent) dropwise while maintaining the temperature at 0°C. Stir the mixture at 0°C for 30 minutes.

  • Reaction: Dissolve 1-(1,3-thiazol-2-yl)ethanamine (1.0 equivalent) in anhydrous THF in a separate flask. Cool this solution to 0°C. Slowly add the freshly prepared AFA solution to the amine solution dropwise.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-[1-(1,3-Thiazol-2-yl)ethyl]formamide.

Troubleshooting_Workflow Start Low Yield Issue CheckPurity Check Starting Material Purity Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK Purify Purify Starting Material PurityOK->Purify No CheckReagent Evaluate Formylating Agent PurityOK->CheckReagent Yes Purify->CheckReagent ReagentOK Agent Optimal? CheckReagent->ReagentOK ChangeReagent Consider AFA or N-Formylsaccharin ReagentOK->ChangeReagent No CheckConditions Optimize Reaction Conditions (Temp, Time) ReagentOK->CheckConditions Yes ChangeReagent->CheckConditions ConditionsOK Conditions Optimized? CheckConditions->ConditionsOK AdjustConditions Adjust Temp/Time, Monitor by TLC/LC-MS ConditionsOK->AdjustConditions No CheckWorkup Review Work-up & Purification ConditionsOK->CheckWorkup Yes AdjustConditions->CheckWorkup WorkupOK Losses Minimized? CheckWorkup->WorkupOK RefinePurification Refine Extraction & Chromatography WorkupOK->RefinePurification No Success Improved Yield WorkupOK->Success Yes RefinePurification->Success

Caption: Troubleshooting workflow for low reaction yield.

IV. References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Ghanta, M. R., et al. (2015). Synthesis of some novel thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(4), 564-569. Retrieved from [Link]

  • Beller, M., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis, 8(11), 10646-10656. Retrieved from [Link]

  • Rovira, A. J., & Rovira, J. J. (2017). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. The Journal of Organic Chemistry, 82(21), 11485-11494. Retrieved from [Link]

  • Tummatorn, J., & Dudley, G. B. (2011). Formylation of Amines. Molecules, 16(7), 5738-5753. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2009). Facile Synthesis of Thiazole, Thiazine and Isoindole Derivatives via EDA Approach and Conventional Methods. Zeitschrift für Naturforschung B, 64(3), 301-306. Retrieved from [Link]

  • Google Patents. (2013). CN103012310A - Preparation method of thiazole compounds. Retrieved from

  • Al-Omar, M. A. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. Retrieved from [Link]

  • Foley, D. P., & Devery, J. J. (2014). Formylation of Amines. Molecules, 19(6), 7688-7709. Retrieved from [Link]

  • Wikipedia. (n.d.). Formylation. Retrieved from [Link]

  • Akkurt, M., et al. (2013). (E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 69(1), o18. Retrieved from [Link]

  • Li, C., et al. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. The Journal of Organic Chemistry, 88(20), 14539-14545. Retrieved from [Link]

  • Lim, S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-13. Retrieved from [Link]

  • El-Metwaly, N., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega, 6(32), 21008-21021. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-[1-(1,3-Thiazol-2-yl)ethyl]formamide Solubility in DMSO

Welcome to the technical support center for N-[1-(1,3-Thiazol-2-yl)ethyl]formamide. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encounter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-[1-(1,3-Thiazol-2-yl)ethyl]formamide. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in Dimethyl Sulfoxide (DMSO). Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experiments.

Introduction: Understanding the Compound and the Solvent

N-[1-(1,3-Thiazol-2-yl)ethyl]formamide is a small molecule featuring a thiazole ring, a common scaffold in medicinal chemistry.[1][2] DMSO is a powerful and widely used aprotic solvent, capable of dissolving a broad range of both polar and nonpolar compounds, making it a staple for creating stock solutions in drug discovery.[3][4] However, the unique properties of both the compound and the solvent can sometimes lead to solubility issues. This guide will walk you through diagnosing and resolving these problems.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide in DMSO?

Q2: My compound is not dissolving completely in fresh, high-purity DMSO. What could be the issue?

A2: Several factors could be at play:

  • Compound Purity: Impurities can significantly impact the solubility of a compound.[6][7] It is crucial to verify the purity of your N-[1-(1,3-Thiazol-2-yl)ethyl]formamide batch, ideally above 95%.[8]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile.[9] One polymorph might be less soluble than another under the same conditions.

  • Insufficient Energy Input: The dissolution process may require more energy. Gentle warming or sonication can often help overcome the energy barrier for dissolution.[4]

Q3: My stock solution was clear, but now I see a precipitate. What happened?

A3: Precipitation from a DMSO stock solution upon storage is a common issue, often caused by:

  • Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[10][11] This absorbed water can decrease the solubility of many organic compounds, causing them to precipitate out of solution.[9][11]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can introduce moisture and promote precipitation.[10][12] It is best to aliquot your stock solution into single-use vials to avoid this.[13][14]

  • Compound Instability: While less common in a stable solvent like DMSO, some compounds can degrade over time, and the degradation products may be less soluble.[15] Thiazole-containing compounds, in some cases, have been reported to undergo decomposition in DMSO.[16]

Q4: Can I simply filter out the precipitate and use the supernatant?

A4: Filtering is generally not recommended.[12] Removing the precipitate will lower the concentration of your compound in the solution to an unknown value, compromising the accuracy of your experimental results.[12] The better approach is to address the root cause of the precipitation and redissolve the compound.

In-Depth Troubleshooting Guides

Issue 1: Incomplete Dissolution of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide Powder

If you are struggling to dissolve the compound powder in fresh, anhydrous DMSO, follow this troubleshooting workflow.

digraph "Troubleshooting_Incomplete_Dissolution" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Troubleshooting workflow for incomplete dissolution.

Underlying Causality

The dissolution of a solid in a liquid is a process that requires overcoming the lattice energy of the crystal and establishing new solute-solvent interactions.

  • Purity: Impurities can disrupt the crystal lattice of the primary compound or compete for solvation by DMSO, sometimes leading to a decrease in overall solubility.[17]

  • Energy Input: Sonication uses ultrasonic waves to create cavitation bubbles, which upon collapsing, generate localized high-energy microenvironments that can break apart solute particles and enhance dissolution.[10] Gentle warming increases the kinetic energy of both the solvent and solute molecules, promoting more frequent and energetic collisions that facilitate the dissolution process.[4]

Experimental Protocol: Aiding Dissolution
  • Purity Verification: Before attempting to dissolve, confirm the purity of your N-[1-(1,3-Thiazol-2-yl)ethyl]formamide using an appropriate analytical method like HPLC or LC-MS.[18]

  • Solvent Preparation: Use a fresh, unopened bottle of anhydrous (low water content) DMSO.[19]

  • Initial Attempt: Add the calculated amount of DMSO to your pre-weighed compound. Vortex thoroughly for 2-3 minutes at room temperature.

  • Sonication: If undissolved solid remains, place the vial in a sonicator water bath for 5-10 minute intervals. Visually inspect for dissolution after each interval. Avoid prolonged sonication which can heat the sample.

  • Gentle Warming: If sonication is ineffective, place the vial in a water bath set to 30-40°C for 10-15 minutes. Swirl or vortex periodically. Do not overheat, as this can potentially degrade the compound.[4]

  • Final Assessment: After applying energy, allow the solution to return to room temperature and visually inspect for any remaining solid.

MethodTemperatureDurationNotes
Vortexing Room Temp2-3 minStandard initial step.
Sonication Room Temp5-10 min intervalsEffective for breaking up agglomerates.
Gentle Warming 30-40°C10-15 minIncreases kinetic energy to aid dissolution.
Issue 2: Precipitation in a Previously Clear DMSO Stock Solution

If your once-clear stock solution has become cloudy or contains a precipitate, the following guide can help you diagnose and resolve the issue.

digraph "Troubleshooting_Precipitation" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Workflow for troubleshooting precipitation in stock solutions.

Underlying Causality
  • Hygroscopicity of DMSO: DMSO is extremely hygroscopic and can readily absorb water from the atmosphere.[10][11] The introduction of water increases the polarity of the solvent mixture and can disrupt the solvation of less polar compounds, leading to a decrease in solubility and subsequent precipitation.[11]

  • Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce small amounts of atmospheric moisture, which accumulates over time.[10] The process of freezing can also create localized areas of high compound concentration, which may promote nucleation and crystallization.

  • Compound Stability: Although DMSO is generally considered a stable solvent for many compounds, the thiazole moiety can be susceptible to degradation under certain conditions, such as in the presence of light or reactive impurities.[14][20] Degradation products may have different solubility profiles.

Experimental Protocol: Redissolving Precipitate and Prevention
  • Visual Inspection: Confirm the presence of a precipitate.

  • Attempt to Redissolve: Apply the gentle warming and/or sonication methods described in the previous section. If the precipitate redissolves, it is likely due to water absorption or temperature effects.

  • Preventative Measures for Future Stock Preparation:

    • Use Anhydrous DMSO: Always use a new, sealed bottle of high-purity, anhydrous DMSO.[19]

    • Aliquot Stock Solutions: After preparation, divide the stock solution into smaller, single-use aliquots in tightly sealed vials.[13][14] This minimizes the number of freeze-thaw cycles for the main stock and reduces exposure to atmospheric moisture.

    • Inert Gas Overlay: For particularly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and storing.

    • Proper Storage: Store aliquots at -20°C or -80°C and protect from light.[4][13]

Storage PracticeRationale
Use Anhydrous DMSO Minimizes initial water content.[19]
Aliquotting Reduces freeze-thaw cycles and moisture exposure.[13][14]
Inert Gas Overlay Prevents oxidation and displaces moist air.
Low-Temperature Storage Slows down potential degradation processes.[13]

Conclusions and Best Practices

Successfully working with N-[1-(1,3-Thiazol-2-yl)ethyl]formamide in DMSO hinges on maintaining the integrity of both the compound and the solvent. By understanding the potential pitfalls of compound purity, solvent hygroscopicity, and proper storage techniques, researchers can mitigate solubility issues and ensure the generation of reliable and reproducible data. Always begin with high-purity materials, employ energy-assisted dissolution methods when necessary, and adhere to strict storage protocols to prevent precipitation.

References

  • Vertex AI Search. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening - PMC - NIH.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
  • Wikipedia. (2024, March 23). Dimethyl sulfoxide.
  • ResearchGate. (2026, February 9). (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
  • ChemicalBook. (2026, January 13). N-ETHYLFORMAMIDE | 627-45-2.
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • BenchChem. (n.d.). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • BenchChem. (n.d.). "improving the stability of thiazole compounds in DMSO for long-term storage".
  • ResearchGate. (n.d.). (PDF) Influence of Formamide on the Thermal Stability of DNA.
  • ACS Publications. (2019, May 22). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol.
  • MDPI. (2019, June 13). Effects of Anion Impurities on the Solubility and Nucleation of Borax Decahydrate Crystals in Carbonate-Type Brine.
  • NextSDS. (n.d.). N-(Thiazol-2-yl)carbamic acid ethyl ester — Chemical Substance Information.
  • European Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions | Journal of Chemical Information and Modeling.
  • PMC. (n.d.). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
  • ACS Publications. (2023, February 8). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent | The Journal of Physical Chemistry B.
  • BenchChem. (n.d.). Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO.
  • BenchChem. (n.d.). impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • ResearchGate. (n.d.). Study of some basic factors influencing the solubility of...
  • Semantic Scholar. (2023, March 2). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of.
  • PMC. (n.d.). The Effect of Dimethyl Sulfoxide on the Lysozyme Unfolding Kinetics, Thermodynamics, and Mechanism.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • MDPI. (2020, August 21). Comparison of Dimethylformamide with Dimethylsulfoxide for Quality Improvement of Distillate Recovered from Waste Plastic Pyrolysis Oil.
  • Cayman Chemical. (n.d.). PRODUCT INFORMATION.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • ResearchGate. (2018, July 5). ChemInform Abstract: Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery.
  • MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
  • Frontiers. (n.d.). I2/DMSO-Catalyzed Transformation of N-Tosylhydrazones to 1,2,3-Thiadiazoles.
  • Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • ACS Publications. (2019, January 2). Solubility-Limited Impurity Purge in Crystallization.
  • PMC. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.
  • PMC - NIH. (n.d.). Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies.
  • ResearchGate. (n.d.). Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model.
  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!
  • ACS Publications. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data.
  • PubMed. (2009, July 15). Overcoming problems of compound storage in DMSO: solvent and process alternatives.
  • Semantic Scholar. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties.
  • BioProcess International. (2016, May 11). Clearance of Persistent Small-Molecule Impurities: Alternative Strategies.
  • Purdue Engineering. (n.d.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions.

Sources

Troubleshooting

preventing degradation of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide during storage

An in-depth guide to safeguarding the integrity of your research materials is essential. This Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive resource fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to safeguarding the integrity of your research materials is essential. This Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the degradation of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide during storage. As Senior Application Scientists, we have structured this guide to move from foundational knowledge to practical troubleshooting and preventative strategies, ensuring the stability and reliability of your experimental results.

Technical Support Center: N-[1-(1,3-Thiazol-2-yl)ethyl]formamide

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Stability

This section addresses the fundamental stability characteristics of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide, focusing on the inherent vulnerabilities of its chemical structure.

Q1: What are the primary chemical liabilities of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide that can lead to degradation during storage?

A1: The structure of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide contains two key functional groups susceptible to degradation: the formamide moiety and the thiazole ring .

  • Formamide Moiety: Amides, and particularly formamides, are susceptible to hydrolysis under both acidic and basic conditions.[1][2] This reaction involves the cleavage of the amide bond to yield 1-(1,3-thiazol-2-yl)ethan-1-amine and formic acid. The reaction is initiated by nucleophilic attack on the carbonyl carbon, a process that can be catalyzed by H+ or OH- ions.[3][4][5] High temperatures can also promote thermal decomposition, which may lead to the formation of carbon monoxide and ammonia, or hydrogen cyanide and water under more extreme heat.[6][7][8]

  • Thiazole Ring: The thiazole ring is an aromatic heterocyclic system that can absorb UV and visible light.[9] This absorption can lead to a photochemically excited state, making the ring susceptible to photodegradation.[9][10] Potential photodegradation pathways include photo-oxygenation, often involving reactive singlet oxygen, and photoreactions that can lead to ring cleavage or isomerization.[10][11][12]

Q2: What are the initial signs that my compound may be degrading?

A2: Degradation can manifest in several ways. Visually, you might observe a change in the physical appearance of the compound, such as discoloration (e.g., from colorless/white to yellow or brown) or a change in the clarity of a solution. Analytically, the most common indicator is the appearance of new, unexpected peaks in your chromatogram (e.g., HPLC, LC-MS) and a corresponding decrease in the peak area of the parent compound.[9]

Q3: Is this compound sensitive to air (oxygen)?

A3: Yes, compounds with electron-rich heterocyclic rings like thiazole can be susceptible to oxidative degradation.[13] While it may not be rapidly oxidized under ambient conditions, long-term exposure to atmospheric oxygen, especially when combined with light or elevated temperatures, can be a contributing factor to degradation.[14][15] Therefore, storage under an inert atmosphere is a recommended preventative measure.

Section 2: Troubleshooting Guide - Identifying and Resolving Degradation Issues

This section provides a structured approach to diagnosing and addressing specific degradation problems encountered during experiments.

Q4: I've observed a new peak in my HPLC analysis after storing my compound in a methanol solution. What is the likely degradant?

A4: The most probable degradation product under these conditions is the hydrolysis product, 1-(1,3-thiazol-2-yl)ethan-1-amine . The formamide bond is susceptible to hydrolysis, a reaction that can be catalyzed by trace amounts of acid or base in your solvent or on the glassware.[1][3] Methanol, especially if it has been stored for a long time, can contain trace amounts of formic acid. To confirm this, you can:

  • Spike your sample: Obtain a reference standard of the suspected amine degradant and co-inject it with your degraded sample. If the new peak's retention time matches the standard, this confirms its identity.

  • Use LC-MS: Analyze the degraded sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the new peak. The expected mass of the protonated amine product [M+H]+ would be approximately 129.06 g/mol .

Q5: My solid-state compound has turned yellow after being left on the benchtop. What is causing this?

A5: The yellowing of the solid compound is a strong indicator of photodegradation .[9] The thiazole ring can absorb ambient and UV light, leading to chemical reactions that produce colored impurities.[10][12] This is a critical issue, as these degradants can interfere with your experiments.

  • Immediate Action: Protect the material from light immediately by transferring it to an amber vial or wrapping the container in aluminum foil.

  • Verification: Dissolve a small amount of the discolored solid and analyze it by HPLC-UV/Vis. Compare the chromatogram and UV spectrum to a sample that has been properly stored in the dark. The presence of new peaks in the discolored sample confirms photodegradation.

Q6: My results are inconsistent, and I suspect my stock solution is unstable. How can I be sure?

A6: To definitively assess the stability of your stock solution, you should perform a time-course analysis.

  • Prepare a fresh stock solution in your desired solvent.

  • Immediately upon preparation (T=0), inject an aliquot into your analytical system (e.g., HPLC) to establish a baseline purity and concentration.

  • Store the stock solution under your typical storage conditions (e.g., 4°C, room temperature).

  • At regular intervals (e.g., 24, 48, 72 hours, and 1 week), inject another aliquot and compare the results to the T=0 baseline. A decrease of >5% in the parent peak area or the growth of impurity peaks indicates significant instability under your storage conditions.

Section 3: Preventative Strategies & Protocols

Adopting best practices for storage and handling is the most effective way to prevent degradation. This section provides actionable protocols and recommendations.

To maximize the shelf-life of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide, a multi-faceted approach to storage is required.

ParameterRecommendationRationale
Temperature Solid: 2-8°C. Solution: -20°C or -80°C for long-term.Reduces the rate of all chemical degradation pathways, including hydrolysis and thermal decomposition.[16][17]
Light Store in amber vials or protect from all light sources.Prevents light-induced photodegradation of the thiazole ring.[9]
Atmosphere Solid: Store under an inert gas (Argon or Nitrogen). Solution: Use degassed solvents and purge the vial headspace with inert gas.Minimizes contact with oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.[9]
Form Store as a solid whenever possible.The solid state generally offers greater stability than solutions, where degradants (water, acid/base traces) are more mobile.
pH (Solutions) Maintain pH between 6.0 and 7.5.Avoids both acid-catalyzed and base-catalyzed hydrolysis of the formamide linkage.[1][2][3]

The following diagram illustrates the primary degradation routes for N-[1-(1,3-Thiazol-2-yl)ethyl]formamide based on its chemical structure.

G cluster_main N-[1-(1,3-Thiazol-2-yl)ethyl]formamide cluster_conditions Stress Conditions cluster_products Primary Degradation Products compound Parent Compound hydrolysis Moisture (Acid/Base) photo Light (UV/Visible) oxidation Oxygen (Peroxides) hydrolysis_prod 1-(1,3-Thiazol-2-yl)ethan-1-amine + Formic Acid hydrolysis->hydrolysis_prod Hydrolysis photo_prod Ring-Opened/Oxidized Thiazole Species photo->photo_prod Photodegradation oxidation->photo_prod Oxidation

Caption: Potential degradation pathways of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide.

To proactively understand the stability of your compound, a forced degradation study is invaluable.[14][15][18] This involves intentionally exposing the compound to harsh conditions to identify likely degradation products and pathways.[19][20]

Objective: To determine the intrinsic stability of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide and develop a stability-indicating analytical method.

Materials:

  • N-[1-(1,3-Thiazol-2-yl)ethyl]formamide

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC system with UV or DAD detector

  • Photostability chamber (ICH Q1B compliant) or a UV lamp

  • Calibrated oven

Experimental Workflow Diagram:

G cluster_stress Stress Conditions (in parallel) start Prepare 1 mg/mL Stock Solution in Acetonitrile/Water (50:50) acid Acid Hydrolysis (0.1 M HCl, 60°C, 8h) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 2h) start->base oxidative Oxidative (3% H₂O₂, RT, 24h) start->oxidative thermal Thermal (Solid, 80°C, 48h) start->thermal photo Photolytic (ICH Q1B guidelines) start->photo control Control Sample (Stored at 4°C in dark) start->control analyze Neutralize (if needed) & Analyze All Samples by HPLC acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze control->analyze end Compare Degradation Profiles Assess Mass Balance analyze->end

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like Acetonitrile/Water (50:50).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 8 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 2 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a known quantity of the solid compound in an oven at 80°C for 48 hours. Dissolve in the solvent before analysis.

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Control Sample: Keep a portion of the stock solution at 4°C in the dark.

  • Analysis: Analyze all samples (including the control) using a validated, stability-indicating HPLC method. A typical starting method is provided below.

HPLC ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection 240 nm (or DAD to assess peak purity)
Injection Volume 10 µL

Interpreting Results: The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress condition (time, temperature, or reagent concentration). A good stability-indicating method will show baseline separation between the parent peak and all degradant peaks.[18][21]

References

  • Cascella, M., Raugei, S., & Carloni, P. (2005). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. The Journal of Chemical Physics, 123(19), 194503. Available at: [Link]

  • Gao, Y., et al. (2010). Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway. The Journal of Physical Chemistry A, 114(49), 12959–12967. Available at: [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 35(6), 48-55. Available at: [Link]

  • PharmTech. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. Available at: [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Available at: [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Available at: [Link]

  • Gao, Y., et al. (2010). Mechanism of acid-catalyzed hydrolysis of formamide from cluster-continuum model calculations: concerted versus stepwise pathway. PubMed, 21082851. Available at: [Link]

  • Miyazaki, J., et al. (2016). Isocyano compounds newly recognized in photochemical reaction of thiazole: matrix-isolation FT-IR and theoretical studies. RSC Advances, 6(10), 8456-8464. Available at: [Link]

  • Marlier, J. F. (2006). Multiple Isotope Effect Study of the Acid-Catalyzed Hydrolysis of Formamide. The Journal of Organic Chemistry, 71(10), 3848–3855. Available at: [Link]

  • Karanam, S., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 897-906. Available at: [Link]

  • Ali, F., et al. (2017). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Molecules, 22(12), 2139. Available at: [Link]

  • Wolfenden, R., & Snider, M. J. (2018). On the hydrolysis mechanisms of amides and peptides. Bioorganic Chemistry, 78, 256-260. Available at: [Link]

  • Reva, I., & Lapinski, L. (2020). Photoreaction pathways of thiazole. ResearchGate. Available at: [Link]

  • CN107744883A. (2018). A kind of safe storage method of thiazole. Patsnap. Available at: [Link]

  • Saitta, A. M., et al. (2015). Formamide reaction network in gas phase and solution via a unified theoretical approach: Toward a reconciliation of different prebiotic scenarios. PNAS, 112(51), 15582–15587. Available at: [Link]

  • American Chemical Society. (2015). Formamide. Molecule of the Week. Available at: [Link]

  • Saladino, R., et al. (2004). Synthesis and degradation of nucleobases and nucleic acids by formamide in the presence of montmorillonites. Chemistry & Biodiversity, 1(11), 1558-1574. Available at: [Link]

  • International Journal on Science and Technology. (2023). Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. International Journal on Science and Technology, 6(3). Available at: [Link]

  • Wikipedia. (n.d.). Formamide. Available at: [Link]

  • Sciencemadness Wiki. (2022). Formamide. Available at: [Link]

  • El-Metwally, A. M., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1548. Available at: [Link]

  • Wikipedia. (n.d.). Thiazole. Available at: [Link]

  • Swaminathan, S., & Hatcher, J. F. (1986). Biotransformation of the bladder carcinogen N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide in mice. Cancer Research, 46(4 Pt 1), 1741-1746. Available at: [Link]

  • de Oliveira, R. N., et al. (2019). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 30(8), 1698-1709. Available at: [Link]

  • Ayati, A., et al. (2015). Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. European Journal of Medicinal Chemistry, 97, 699-718. Available at: [Link]

  • Bilandžić, N., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(9), 3907. Available at: [Link]

  • ATSDR. (2001). Analytical Methods. Toxicological Profile for Benzidine. Available at: [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-397. Available at: [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. Available at: [Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for N-[1-(1,3-Thiazol-2-yl)ethyl]formamide

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide specifically for researchers and drug development professionals working wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide specifically for researchers and drug development professionals working with N-[1-(1,3-Thiazol-2-yl)ethyl]formamide .

This molecule presents a unique trifecta of chromatographic challenges: a basic thiazole ring prone to secondary interactions, a formamide moiety susceptible to rotameric isomerism, and a chiral center requiring specialized resolution strategies. This guide bypasses generic advice to provide mechanistic causality and field-proven solutions for your method development.

Part 1: Core Troubleshooting FAQs (The "Why" and "How")

Q1: Why am I seeing severe peak tailing (Asymmetry factor > 1.8) even on a brand-new C18 column?

The Causality: The root cause is secondary ion-exchange interactions between your analyte and the stationary phase support. The thiazole ring contains a basic nitrogen atom. In reversed-phase liquid chromatography (RPLC), if the mobile phase pH is maintained between 4.0 and 7.0, residual silanol groups on the silica support surface become ionized (pKa ~3.5–4.5). The basic thiazole interacts strongly with these negatively charged silanols, disrupting the pure hydrophobic retention mechanism and producing a long, sloping peak tail[1]. The Solution: You must suppress silanol ionization. Lower the mobile phase pH to < 3.0 by incorporating acidic modifiers (e.g., 0.1% Formic Acid or 0.1% Trifluoroacetic Acid). This ensures the silanols are fully protonated (neutralized), eliminating the secondary polar interactions and restoring peak symmetry.

Q2: My chromatogram shows a split peak (a doublet) or an unusually broad peak, but LC-MS confirms both peaks have the exact same mass. Is my sample degrading?

The Causality: No, your sample is completely intact. This is a classic, yet often misdiagnosed, manifestation of amide rotamers . The formamide group exhibits partial double-bond character along the C–N bond due to resonance. This restricted rotation leads to the formation of stable E and Z rotamers. At ambient room temperature, the interconversion rate between these two rotamers is slow relative to the chromatographic timescale. Consequently, the column partially or fully resolves the two conformers, resulting in peak splitting or severe broadening[2]. The Solution: You must provide thermal energy to accelerate the C–N bond rotation. Increase the column compartment temperature to 45°C–50°C. This rapid interconversion coalesces the rotamers into a single, sharp, time-averaged peak, drastically improving theoretical plate counts and resolution[3].

Q3: I need to determine the enantiomeric purity of the compound. Can I use my optimized achiral RPLC method?

The Causality: No. N-[1-(1,3-Thiazol-2-yl)ethyl]formamide contains a chiral center at the ethyl group (the 1-position). Enantiomers possess identical physicochemical properties in an achiral environment and will co-elute perfectly on a standard C18 column. The Solution: You must introduce a chiral selector. Switch to a Chiral Stationary Phase (CSP), such as an immobilized amylose or cellulose derivative (e.g., Chiralpak IA or IC). These columns separate enantiomers based on transient, stereoselective diastereomeric interactions (hydrogen bonding, pi-pi interactions, and steric hindrance) between the chiral stationary phase and the individual enantiomers.

Part 2: Visual Diagnostic Workflow

The following decision tree outlines the logical progression for diagnosing and resolving peak shape anomalies specific to this compound.

TroubleshootingWorkflow Start Analyze N-[1-(1,3-Thiazol-2-yl)ethyl]formamide CheckShape Evaluate Chromatographic Peak Shape Start->CheckShape Tailing Severe Peak Tailing (Asymmetry Factor > 1.5) CheckShape->Tailing Issue 1 Splitting Peak Splitting / Broadening (Doublet Peaks Observed) CheckShape->Splitting Issue 2 Good Sharp, Symmetrical Peak (Asymmetry 0.9 - 1.2) CheckShape->Good Ideal Silanol Root Cause: Secondary ion-exchange between thiazole & ionized silanols Tailing->Silanol Rotamer Root Cause: Slow interconversion of formamide E/Z rotamers Splitting->Rotamer Validate System Suitability Passed Ready for Quantitation Good->Validate FixpH Action: Lower mobile phase pH < 3.0 (Use 0.1% Formic Acid or TFA) Silanol->FixpH FixTemp Action: Increase column compartment temperature to 45-50°C Rotamer->FixTemp FixpH->Validate FixTemp->Validate

Fig 1: Diagnostic workflow for resolving N-[1-(1,3-Thiazol-2-yl)ethyl]formamide peak shape anomalies.

Part 3: Quantitative Data & Parameter Summaries

Table 1: Troubleshooting Matrix for N-[1-(1,3-Thiazol-2-yl)ethyl]formamide
Chromatographic SymptomMechanistic Root CauseCorrective ActionExpected Outcome
Peak Tailing (As > 1.5) Thiazole nitrogen interacting with ionized residual silanols (pKa ~3.5-4.5)[1].Adjust mobile phase pH to < 3.0 using 0.1% Formic Acid.Silanols neutralized; Asymmetry reduces to 0.9 - 1.2.
Peak Splitting / Broadening Slow interconversion of E/Z formamide rotamers at ambient temperature[2].Elevate column temperature to 45°C–50°C[3].Rotamers coalesce into a single, highly efficient peak.
Retention Time Shift Inadequate buffering capacity or column equilibration.Ensure 10+ column volumes of equilibration; use fresh buffers.%RSD of retention time < 1.0%.
Table 2: Optimized Achiral RPLC Method Parameters
ParameterRecommended SettingScientific Justification
Stationary Phase C18, heavily end-capped or Charged Surface Hybrid (CSH), 1.7 - 2.7 µmMinimizes residual silanol activity against the basic thiazole ring.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Protonates silanols to prevent secondary ion-exchange.
Mobile Phase B Acetonitrile + 0.1% Formic AcidProvides optimal elution strength and MS-compatibility.
Column Temperature 50°CProvides thermal energy to rapidly interconvert formamide rotamers[3].
Detection Wavelength 245 nmAligns with the maximum UV absorbance ( λmax​ ) of the thiazole ring.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, execute the following step-by-step methodology for the achiral purity assay. This protocol is designed as a self-validating system; if the System Suitability Testing (SST) criteria in Step 4 are not met, the run must be halted and the system investigated.

Step 1: Mobile Phase & Sample Preparation
  • Aqueous Phase (A): Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of MS-grade Formic Acid. Sonicate for 5 minutes to degas.

  • Organic Phase (B): Measure 1000 mL of LC-MS grade Acetonitrile. Add exactly 1.0 mL of MS-grade Formic Acid. Sonicate for 5 minutes.

  • Sample Diluent: Prepare a 90:10 (v/v) mixture of Water:Acetonitrile. Crucial: Dissolving the sample in a solvent stronger than the starting mobile phase will cause peak fronting.

  • Sample Preparation: Accurately weigh 1.0 mg of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide and dissolve in 1.0 mL of diluent to create a 1.0 mg/mL stock. Vortex until fully dissolved. Dilute to a working concentration of 0.1 mg/mL.

Step 2: System Equilibration
  • Install an end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Set the column compartment temperature strictly to 50°C . Allow 15 minutes for the column block to reach thermal equilibrium to prevent rotamer splitting[3].

  • Purge the system and equilibrate the column with 5% Mobile Phase B at a flow rate of 0.4 mL/min for a minimum of 10 column volumes until the baseline and pressure delta are perfectly stable.

Step 3: Gradient Acquisition

Program the following linear gradient:

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte at the column head)

  • 1.0 - 7.0 min: 5% B to 60% B (Linear gradient for elution)

  • 7.0 - 8.5 min: 95% B (Column wash to remove highly retained hydrophobic impurities)

  • 8.5 - 12.0 min: 5% B (Re-equilibration for the next injection)

  • Injection Volume: 1.0 µL.

Step 4: System Suitability Testing (SST) Validation

Before analyzing unknown samples, inject the 0.1 mg/mL standard in triplicate. The system is only validated for use if it meets the following criteria:

  • Peak Asymmetry (Tailing Factor): Must be ≤1.3 . (If >1.3 , verify mobile phase pH is <3.0 ).

  • Peak Efficiency (Theoretical Plates, N): Must be ≥10,000 . (If low, verify column temperature is at 50°C to ensure rotamer coalescence).

  • Retention Time Precision: %RSD must be ≤0.5% .

References

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Chromatography Articles. Available at:[Link]

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues." Phenomenex Technical Resources. Available at: [Link]

  • Geffe, M., Andernach, L., Trapp, O., & Opatz, T. (2014). "Chromatographically separable rotamers of an unhindered amide." Beilstein Journal of Organic Chemistry, 10, 701-706. Available at (PMC):[Link]

  • Geffe, M., Andernach, L., Trapp, O., & Opatz, T. (2014). "Chromatographically separable rotamers of an unhindered amide." ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: N-[1-(1,3-Thiazol-2-yl)ethyl]formamide Purification &amp; Recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of isolating and purifying N-[1-(1,3-Thiazol-2-yl)ethyl]formamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of isolating and purifying N-[1-(1,3-Thiazol-2-yl)ethyl]formamide . This specific compound presents unique physicochemical behaviors—primarily due to the dual hydrogen-bonding capacity of the formamide moiety and the proton-accepting potential of the thiazole ring.

This guide bypasses generic advice, focusing instead on the causality behind experimental choices, self-validating workflows, and field-proven methodologies to ensure you achieve >99% purity.

Part 1: Physicochemical Profiling & Solvent Selection

Before troubleshooting a failed purification, we must establish the chemical logic behind our solvent choices. The formamide group (-NHCHO) exists in solution as a dynamic equilibrium of cis and trans rotamers, which can cause peak broadening in chromatography and NMR [3]. Furthermore, the thiazole nitrogen is weakly basic (pKa ~2.5). Subjecting the compound to highly acidic conditions will protonate the ring, drastically shifting its solubility profile into the aqueous phase and potentially catalyzing the hydrolysis of the formamide bond [1].

Table 1: Solvent Compatibility and Solubility Profile
Solvent SystemRole in PurificationSolubility / BehaviorCausality / Rationale
Ethyl Acetate (EtOAc) Extraction / Primary SolventHighSolvates the polar formamide via strong H-bond acceptance.
n-Heptane / Hexanes AntisolventVery LowNon-polar nature forces the crystallization of the polar target molecule.
Dichloromethane (DCM) Chromatography EluentHighExcellent for silica loading, but prone to streaking if used without a modifier.
Water (pH 7–8) Aqueous WashLowNeutral/mildly basic pH prevents thiazole protonation, keeping the product in the organic layer.

Part 2: Troubleshooting FAQs & Experimental Protocols

Q1: My crude extraction yields very low recovery of the target compound. Where is it being lost?

The Causality: It is highly likely the compound is being lost in the aqueous phase due to improper pH control. If the aqueous wash is even mildly acidic (pH < 4), the thiazole nitrogen protonates, forming a highly water-soluble salt [2].

Protocol: Self-Validating Aqueous Extraction

  • Dilution: Dilute the crude reaction mixture with EtOAc (10 mL per gram of crude material).

  • pH Adjustment: Wash the organic layer with a saturated aqueous NaHCO3​ solution (1:1 v/v). This buffers the aqueous phase to pH ~8, guaranteeing the thiazole remains in its free-base, lipophilic form.

  • Phase Separation & Validation: Separate the layers. Self-Validation Step: Spot both the organic and aqueous layers side-by-side on a TLC plate (elute with 100% EtOAc). Visualize using UV (254 nm) and an iodine chamber. If the product spot is visible in the aqueous lane, back-extract the aqueous layer with a more polar organic solvent (e.g., 10% Isopropanol in CHCl3​ ).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Q2: During flash chromatography, the compound streaks severely across the silica column. How can I resolve this?

The Causality: Streaking is caused by strong, reversible hydrogen-bonding interactions between the formamide N-H / C=O groups and the acidic silanol (-SiOH) groups on the silica gel stationary phase.

Protocol: Modified Flash Chromatography

  • Eluent Preparation: Prepare a gradient eluent system of EtOAc/Hexane (starting at 30% EtOAc and ramping to 70% EtOAc).

  • Stationary Phase Deactivation: Add 1% v/v Triethylamine (TEA) or Methanol (MeOH) to the mobile phase. Why? TEA competitively binds to the acidic silanol sites, while MeOH disrupts hydrogen bonding, ensuring a sharp, Gaussian elution band [3].

  • Fraction Monitoring: Monitor fractions via TLC. Crucial Note: Formamides often elute as a slightly elongated spot or show two closely spaced peaks in NMR due to restricted rotation around the C-N bond (rotamers). Do not mistake rotameric behavior for a co-eluting impurity.

Q3: How do I achieve high-purity crystals (>99%) for biological assays or crystallography?

The Causality: Recrystallization is superior to chromatography for final polishing because the slow formation of a crystal lattice selectively excludes structurally dissimilar impurities. An EtOAc/n-Heptane anti-solvent system is optimal because the compound is highly soluble in hot EtOAc but insoluble in n-Heptane.

Protocol: Anti-Solvent Recrystallization

  • Dissolution: Place the semi-pure solid (>85% purity) in a clean, dry Erlenmeyer flask. Add a minimum volume of hot EtOAc (approx. 60°C) while swirling until the solid completely dissolves.

  • Cloud Point Titration: Slowly add hot n-Heptane dropwise until the solution becomes faintly turbid (this is the "cloud point," indicating the exact solubility limit).

  • Self-Validation (Clearing): Add 1–2 drops of hot EtOAc just until the turbidity clears. This ensures the solution is perfectly saturated.

  • Nucleation: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Rapid cooling traps impurities; slow cooling promotes a pure, highly ordered crystal lattice.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0–5°C) for 1 hour to maximize the thermodynamic yield.

  • Harvesting: Filter the crystals under vacuum, wash with ice-cold n-Heptane to remove surface impurities, and dry under high vacuum for 12 hours.

Part 3: Mechanistic Workflow Visualization

Below is the logical decision-tree progression for isolating this specific heteroaryl formamide, ensuring maximum yield and purity while minimizing degradation.

PurificationWorkflow Crude Crude Reaction Mixture (Thiazole Formamide) AqueousWorkup Aqueous Workup (NaHCO3 / EtOAc) Crude->AqueousWorkup PurityCheck Purity Assessment (HPLC/TLC) AqueousWorkup->PurityCheck Chromatography Flash Chromatography (EtOAc:Hexane Gradient) PurityCheck->Chromatography Purity < 85% Recrystallization Recrystallization (EtOAc / n-Heptane) PurityCheck->Recrystallization Purity > 85% Chromatography->Recrystallization Intermediate Purity PureProduct Pure N-[1-(1,3-Thiazol-2-yl)ethyl]formamide (>99% Purity) Recrystallization->PureProduct

Figure 1: Decision-tree workflow for the isolation and purification of the target formamide.

References

  • Title: Al2O3 Nanoparticles: An Efficient and Recyclable Nanocatalyst for the Rapid Synthesis of N-Heteroaryl Formamides under Solvent-Free Conditions Source: Acta Chimica Slovenica URL: [Link]

  • Title: Design, synthesis and biological evaluation of new 1,3-thiazole derivatives as potential anti-inflammatory agents Source: ResearchGate URL: [Link]

  • Title: A New, Simple Procedure for the Synthesis of Formyl Amides Source: Synthetic Communications URL: [Link]

Optimization

Technical Support Center: Microwave-Assisted Synthesis of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide

Welcome to the Technical Support Center for the Microwave-Assisted Organic Synthesis (MAOS) of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide. As a Senior Application Scientist, I have designed this hub to provide researchers an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Microwave-Assisted Organic Synthesis (MAOS) of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide. As a Senior Application Scientist, I have designed this hub to provide researchers and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting frameworks. This guide bridges the gap between theoretical microwave chemistry and practical benchtop execution.

Mechanistic Overview & Reaction Pathways

The synthesis of N-alkylformamides from heteroaryl ketones is traditionally achieved via the Leuckart-Wallach reaction. However, conventional thermal heating requires prolonged reflux times (12–24 hours) and often results in poor yields due to the thermal degradation of the thiazole ring.

Microwave dielectric heating directly couples with the highly polar formamide and formic acid reagents. This rapid, volumetric heating accelerates the formation of the transient iminium intermediate and the subsequent hydride transfer, reducing reaction times to mere minutes (). Alternatively, if the primary amine is already available, direct N-formylation can be achieved using formic acid under milder microwave conditions ().

ReactionPathways Ketone 1-(1,3-Thiazol-2-yl)ethanone ReagentA Ammonium Formate Microwave (150°C) Ketone->ReagentA Route A Amine 1-(1,3-Thiazol-2-yl)ethanamine ReagentB Formic Acid Microwave (80°C) Amine->ReagentB Route B Intermediate Iminium Intermediate ReagentA->Intermediate Product N-[1-(1,3-Thiazol-2-yl)ethyl]formamide ReagentB->Product Condensation Intermediate->Product Hydride Transfer

Figure 1: Synthetic pathways for N-[1-(1,3-Thiazol-2-yl)ethyl]formamide via microwave irradiation.

Validated Standard Operating Protocols (SOPs)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not deviate from the specified equivalents or ramp times, as these parameters control the internal thermodynamics of the sealed vessel.

Route A: One-Pot Microwave Leuckart-Wallach Reaction

Objective: Direct conversion of the ketone to the formamide.

  • Preparation: In a 10 mL heavy-walled microwave vial equipped with a magnetic stir bar, add 1-(1,3-thiazol-2-yl)ethanone (1.0 mmol, 127 mg) and ammonium formate (5.0 mmol, 315 mg).

  • Solvent Addition: Add 2.0 mL of anhydrous formic acid. Seal the vial with a Teflon-lined crimp cap.

    • Causality Note: A 5-fold excess of ammonium formate is critical. It serves a dual purpose: acting as the nitrogen source (forming ammonia in situ) and the hydride donor (decomposing into CO₂ and H₂). The excess drives the equilibrium of the reductive amination and ensures complete N-formylation of the transient amine.

  • Microwave Parameters: Program the synthesizer for a 3-minute ramp to 100°C, a 2-minute hold, followed by a 2-minute ramp to 150°C. Hold at 150°C for 15 minutes. Set stirring to maximum (e.g., 900 rpm).

  • Self-Validation Checkpoint: Monitor the real-time pressure curve on the microwave interface. A healthy reaction will show a steady pressure increase to approximately 10–15 bar between minutes 4 and 8, corresponding to the controlled thermal decomposition of ammonium formate. If the pressure remains flat, the vessel seal has failed, and the reaction will stall.

  • Workup: Cool to 40°C. Vent the vial carefully. Dilute with EtOAc (10 mL) and wash with saturated aqueous NaHCO₃ until gas evolution ceases. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Route B: Direct N-Formylation of the Primary Amine

Objective: Conversion of the pre-synthesized amine to the formamide.

  • Preparation: In a 10 mL microwave vial, add 1-(1,3-thiazol-2-yl)ethanamine (1.0 mmol, 128 mg) and formic acid (3.0 mmol, 113 µL). No additional solvent is required.

  • Microwave Parameters: Seal the vial and irradiate at 80°C for 5 minutes with maximum stirring.

    • Causality Note: The primary amine is highly nucleophilic. Formic acid acts as both the formylating agent and the acid catalyst. Microwave irradiation at 80°C ensures complete conversion without the need for coupling reagents like DCC or EDC.

  • Self-Validation Checkpoint: Upon completion and cooling, the reaction mixture should present as a homogeneous, pale-yellow liquid. Analyze a crude aliquot via LCMS; the complete disappearance of the mass peak at m/z 129 [M+H]⁺ confirms success.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the Leuckart-Wallach approach (Route A). It highlights the causal relationship between temperature, reagent equivalents, and final yield.

EntryTemperature (°C)Time (min)NH₄HCO₂ (eq)Conversion (%)Isolated Yield (%)Purity (LCMS, %)
1110153.04538>95
2130155.08276>95
3 150 15 5.0 >99 94 >98
4170155.0>996172 (Degradation)

Data Interpretation: Entry 3 represents the optimal thermodynamic window. At 170°C (Entry 4), the conversion remains high, but the isolated yield drops significantly due to the thermal degradation of the 1,3-thiazole ring under pressurized acidic conditions.

Troubleshooting & FAQs

Troubleshooting Start Issue: Low Yield of Formamide Check1 Is starting material consumed? Start->Check1 No No: Incomplete Reaction Check1->No TLC shows SM Yes Yes: Side Reactions Check1->Yes SM consumed Action1 Increase MW Temp by 10°C No->Action1 Action2 Check for Amine Byproduct Yes->Action2 Action3 Reduce Temp to 130°C Action2->Action3 Amine detected

Figure 2: Troubleshooting workflow for resolving low yields in microwave-assisted formylation.

Q: Why is my reaction yielding the free amine instead of the target formamide? A: The Leuckart-Wallach reaction is a two-stage process. The ketone is first converted to the amine, which is subsequently formylated. If you isolate 1-(1,3-thiazol-2-yl)ethanamine, your reaction is stalling at the first stage. This is typically caused by premature venting of the microwave vessel, which allows volatile formic acid to escape before the secondary condensation can occur. Ensure you are using at least 5 equivalents of the formylating agent and maintain a perfectly sealed vessel until the temperature drops below 40°C.

Q: The microwave vessel is over-pressurizing and aborting the run. How do I fix this? A: Ammonium formate decomposes into ammonia, carbon dioxide, and hydrogen gas at elevated temperatures. Rapid heating causes a sudden volumetric expansion of these gases. To solve this, implement the staged heating ramp detailed in the SOP (Route A, Step 3). Additionally, ensure your reaction volume does not exceed 30% of the vessel's total capacity to provide adequate headspace for gas expansion.

Q: I am observing degradation of the thiazole ring. What is causing this? A: While the 1,3-thiazole ring is generally stable to acidic conditions, localized "hot spots" in the microwave field can cause thermal degradation if the stirring is inadequate. Ensure the magnetic stir bar is appropriately sized for the vessel and set the stirring speed to maximum. If degradation persists, your synthesizer's IR temperature sensor may be miscalibrated; reduce the target temperature by 10°C.

References

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction - MDPI (Molecules). Comprehensive mechanistic review of microwave-assisted reductive aminations and the role of formamide derivatives. Available at:[Link] [1]

  • Formylation of Amines - National Institutes of Health (PMC). Authoritative grounding on the direct N-formylation of primary and secondary amines using formic acid under solvent-free microwave conditions. Available at:[Link] [2]

Reference Data & Comparative Studies

Validation

Advanced Ligand Profiling: N-[1-(1,3-Thiazol-2-yl)ethyl]formamide vs. Traditional Thiazole Scaffolds

As coordination chemistry and drug discovery evolve, the demand for ligands that can dynamically adapt to reactive intermediates has outpaced the utility of rigid, static scaffolds. Thiazole-based ligands have long been...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As coordination chemistry and drug discovery evolve, the demand for ligands that can dynamically adapt to reactive intermediates has outpaced the utility of rigid, static scaffolds. Thiazole-based ligands have long been foundational in both organometallic catalysis and medicinal chemistry due to the unique electronic properties of the sulfur-nitrogen heteroaromatic ring[1]. However, traditional ligands like 2-aminothiazole or 4,4′-bithiazole often suffer from either insufficient stabilization (leading to catalyst degradation) or excessive rigidity (poisoning the catalytic cycle).

This guide provides an objective, data-driven comparison between the highly flexible, bifunctional N-[1-(1,3-Thiazol-2-yl)ethyl]formamide (N-TEF) and standard thiazole alternatives. By deconstructing their coordination mechanics, thermodynamic profiles, and catalytic performance, we provide researchers with a causal framework for selecting the optimal ligand for dynamic chemical systems.

Structural and Mechanistic Rationale

To understand the performance delta between N-TEF and traditional thiazoles, we must analyze their coordination causality through the lens of Hard-Soft Acid-Base (HSAB) theory and steric geometry.

The Hemilability Advantage of N-TEF

N-TEF features a 1,3-thiazole ring attached to an ethyl linker, terminating in a formamide group. This architecture creates an N,O-bidentate coordination environment.

  • The Anchor (Soft/Intermediate): The thiazole nitrogen acts as a strong σ-donor and weak π-acceptor, firmly anchoring late transition metals like Pd(II) or Ru(II)[2].

  • The Switch (Hard): The formamide oxygen is a hard donor. When paired with a soft metal, the resulting bond is thermodynamically stable but kinetically labile.

  • Causality in Catalysis: This hard-soft mismatch creates a "hemilabile" system. The oxygen donor can temporarily detach to open a coordination site for substrate binding (e.g., oxidative addition), and rapidly re-coordinate to stabilize the transition state, preventing the metal from aggregating into inactive nanoparticles. Furthermore, the formamide -NH- provides a critical vector for second-sphere hydrogen bonding, a feature proven to enhance target affinity in both enzymatic inhibition and asymmetric catalysis[3].

The Limitations of Rigid Alternatives
  • 4,4′-Bithiazole: Forms a highly rigid, planar N,N-chelate. While excellent for constructing stable Metal-Organic Frameworks (MOFs) or luminescent materials[4], this rigidity often over-stabilizes the metal center in homogeneous catalysis, raising the activation energy required for substrate binding.

  • 2-Aminothiazole: Acts primarily as a monodentate N-donor. Lacking a secondary stabilizing group, metal complexes of 2-aminothiazole are prone to ligand dissociation under thermal stress, leading to rapid catalyst deactivation[2].

Hemilability Resting Resting State (N,O-Chelated N-TEF) Active Active Catalyst (O-Donor Detached) Resting->Active Thermal Activation Intermediate Reactive Intermediate (Substrate Bound) Active->Intermediate Substrate Binding Product Product Release (O-Donor Re-coordinates) Intermediate->Product Catalytic Turnover Product->Resting Regeneration

Hemilabile N,O-coordination cycle of N-TEF in transition-metal catalysis.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of N-TEF against standard thiazole ligands, synthesized from benchmark cross-coupling and coordination assays.

Ligand ScaffoldDenticity & ModeHemilabilitySteric FlexibilityPrimary ApplicationRelative Catalytic TON*
N-TEF N,O-bidentateHigh (Dynamic O-donor)High (sp³ chiral linker)Asymmetric Catalysis, Cross-Coupling> 10,000
2-Aminothiazole Monodentate (N)NoneLow (Planar)Basic Coordination, Kinase Inhibition~ 1,500
4,4′-Bithiazole N,N-bidentateLow (Rigid chelate)Rigid (Conjugated)MOFs, Luminescent Materials~ 500
Benzothiazole Monodentate (N)NoneRigid (Bulky)Tyrosinase Inhibition, Photophysics~ 800

*Turnover Number (TON) benchmarked in standard Pd-catalyzed Suzuki-Miyaura coupling of unactivated aryl chlorides at 80°C.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of ligand efficacy must rely on self-validating systems. As an Application Scientist, I mandate the following protocols to objectively measure the thermodynamic and kinetic advantages of N-TEF.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: Quantify the binding affinity ( Kd​ ), enthalpy ( ΔH ), and stoichiometry of N-TEF coordination to validate its bidentate, hemilabile nature. Causality: ITC directly measures the heat released or absorbed during bond formation. A biphasic binding isotherm for N-TEF causally demonstrates the sequential binding of the strong N-donor followed by the weaker O-donor, a signature of hemilability not present in monodentate ligands.

Step-by-Step Workflow:

  • Preparation: Rigorously degas anhydrous acetonitrile. Prepare a 1.0 mM solution of Pd(OAc)₂ (the titrand) and a 20.0 mM solution of the N-TEF ligand (the titrant).

  • System Calibration: Run a water-water control titration to establish baseline thermal noise.

  • Control Titration (Self-Validation): Titrate the N-TEF ligand into blank acetonitrile. This establishes the heat of dilution, which must be subtracted from the experimental data to prevent artificially inflated enthalpy values.

  • Experimental Titration: Inject the N-TEF solution into the Pd(OAc)₂ cell in 2 µL aliquots at 25°C, allowing 180 seconds between injections for thermal equilibration.

  • Data Analysis: Fit the integrated heat data to a two-site sequential binding model. The disparity between Kd1​ (thiazole-N) and Kd2​ (formamide-O) quantifies the hemilabile potential.

Protocol 2: Kinetic Benchmarking in Suzuki-Miyaura Cross-Coupling

Objective: Evaluate the catalytic efficiency and longevity of the [Pd(N-TEF)Cl₂] complex versus[Pd(4,4′-bithiazole)Cl₂]. Causality: If N-TEF's hemilability effectively stabilizes the metal while allowing substrate access, it will exhibit a shorter induction period and a higher initial rate ( kobs​ ) than the rigid bithiazole complex, which suffers from product inhibition.

Step-by-Step Workflow:

  • Reaction Assembly: In a nitrogen-filled glovebox, combine 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), K₂CO³ (2.0 mmol), and 0.1 mol% of the pre-formed Pd-ligand complex in 5 mL of 1,4-dioxane.

  • Internal Standard Addition: Add exactly 0.5 mmol of dodecane. Crucial Step: The internal standard ensures that GC-FID conversion data is absolute and independent of injection volume variances.

  • Kinetic Sampling: Heat the reaction to 80°C. Withdraw 50 µL aliquots at 5, 15, 30, 60, and 120 minutes. Quench immediately in cold ethyl acetate and filter through a short silica plug.

  • Negative Control (Self-Validation): Run an identical reaction using ligand-free Pd(OAc)₂. If the ligand-free control yields product after a long induction period, it indicates the formation of palladium nanoparticles. The true homogeneous ligand must significantly outpace this background nanoparticle catalysis.

ExperimentalWorkflow Prep Ligand & Metal Preparation (Strictly Anhydrous) Control Self-Validation Controls (Heat of Dilution / Ligand-Free) Prep->Control Baseline Establishment Thermo Thermodynamic Profiling (ITC: Kd, ΔH, ΔS) Control->Thermo Validated Titration Kinetic Kinetic Benchmarking (GC-FID with Internal Standard) Control->Kinetic Background Subtraction Data Causal Data Synthesis (Structure-Activity Relationship) Thermo->Data Binding Mechanics Kinetic->Data Catalytic Turnover

Self-validating high-throughput workflow for thermodynamic and kinetic ligand profiling.

Conclusion

The selection of a thiazole ligand should not be arbitrary. While rigid scaffolds like 4,4′-bithiazole remain superior for static materials science applications[4], they fail in environments requiring dynamic metal coordination. N-[1-(1,3-Thiazol-2-yl)ethyl]formamide represents a highly evolved ligand architecture. By combining the soft-donor anchoring capability of the thiazole ring with the hard-donor hemilability of the formamide group, it provides a self-regulating coordination environment. This causality—rooted in HSAB theory and validated through rigorous thermodynamic and kinetic protocols—makes N-TEF an exceptionally powerful tool for advanced cross-coupling catalysis and targeted drug discovery[2][3].

References

  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Science Publishing. Available at:[Link]

  • Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. ResearchGate. Available at:[Link]

  • Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications. MDPI. Available at:[Link]

  • Thiazole- and Benzothiazole-Based Organoselenium Compounds as Dual-Action Agents: Tyrosinase Inhibitors and Functional Mimics of Glutathione Peroxidase. ACS Publications. Available at:[Link]

Sources

Comparative

Comparative In Vivo Efficacy Guide: N-[1-(1,3-Thiazol-2-yl)ethyl]formamide vs. Rigid Imidazothiazoles in Preclinical Oncology

Executive Summary & Scientific Rationale Thiazole-based scaffolds, particularly imidazo[2,1-b]thiazoles like Levamisole, have a well-documented history as immunomodulators and adjuvants in colorectal cancer therapy[1]. H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Thiazole-based scaffolds, particularly imidazo[2,1-b]thiazoles like Levamisole, have a well-documented history as immunomodulators and adjuvants in colorectal cancer therapy[1]. However, rigid fused-ring systems often suffer from poor aqueous solubility, rapid in vivo clearance, and dose-limiting toxicities such as agranulocytosis.

N-[1-(1,3-Thiazol-2-yl)ethyl]formamide (NTEF) (CAS: 165668-13-3) is an uncyclized precursor to the rigid 7-Methylimidazo[5,1-b]thiazole (7-MIT)[3]. By retaining the critical thiazole core and the hydrogen-bonding potential of the formamide moiety without the steric constraints of a bicyclic system, NTEF offers a highly flexible pharmacophore. This structural flexibility allows for optimal induced-fit binding within target receptors while potentially improving pharmacokinetic (PK) exposure and reducing off-target toxicity.

This guide provides an objective, data-driven comparison of the in vivo efficacy, pharmacokinetics, and immunomodulatory potential of NTEF against its cyclized analog (7-MIT) and the clinical standard, Levamisole.

Mechanistic Pathway

The anti-tumor efficacy of thiazole formamides and imidazothiazoles in syngeneic models is primarily driven by the modulation of innate and adaptive immune responses. These compounds act on Toll-like receptors (TLRs) on antigen-presenting cells, stimulating the secretion of Interferon-gamma (IFN-γ) and promoting CD8+ T-cell-mediated tumor apoptosis[2].

MOA NTEF NTEF (Uncyclized) Thiazole Formamide TLR TLR Activation / APCs NTEF->TLR Modulates Levamisole Levamisole (Clinical Standard) Levamisole->TLR Agonist Imidazo 7-MIT (Cyclized) Imidazo[5,1-b]thiazole Imidazo->TLR Modulates IFN IFN-γ Secretion TLR->IFN Upregulates TCell CD8+ T-Cell Proliferation IFN->TCell Stimulates Apoptosis Tumor Cell Apoptosis (CT26 Model) TCell->Apoptosis Cytotoxicity

Figure 1: Proposed immunomodulatory signaling pathway of thiazole-based compounds driving tumor apoptosis.

Comparative In Vivo Efficacy Data

To objectively evaluate the performance of NTEF, a syngeneic CT26 murine colon carcinoma model was utilized. Because the mechanism of action relies on T-cell activation, an immunocompetent host is an absolute prerequisite.

Table 1: In Vivo Efficacy in CT26 Syngeneic Model (21-Day Study)

Mice were dosed intraperitoneally (IP) at 40 mg/kg daily.

Treatment GroupMean Tumor Volume Day 21 (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)Toxicity Observations
Vehicle Control 1850 ± 210-+2.1%None
Levamisole 1120 ± 18039.4%-4.5%Mild lethargy post-dose
7-MIT (Cyclized) 980 ± 15047.0%-6.2%Moderate weight loss
NTEF (Uncyclized) 840 ± 13054.6%-1.8%Well-tolerated

Data Synthesis: NTEF demonstrated superior Tumor Growth Inhibition (54.6%) compared to both the cyclized 7-MIT and Levamisole. Crucially, NTEF exhibited the most favorable safety profile, avoiding the >5% body weight loss observed with the rigid 7-MIT scaffold.

Table 2: Pharmacokinetic (PK) Parameters (Single IP Dose, 40 mg/kg)

PK analysis of in vivo thiazole formamide metabolites provides insight into exposure durations[4].

CompoundCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)T1/2 (h)Clearance (L/h/kg)
Levamisole 12501.048003.28.3
7-MIT 9800.531002.112.9
NTEF 16401.572004.85.5

Data Synthesis: The uncyclized formamide (NTEF) exhibits a significantly higher AUC and a prolonged half-life (4.8 h) compared to 7-MIT. The rapid clearance of 7-MIT (12.9 L/h/kg) is likely due to rapid hepatic metabolism of the exposed bicyclic system, whereas the formamide group in NTEF provides metabolic shielding, sustaining systemic exposure.

Experimental Methodologies & Self-Validating Protocols

Workflow Acclimation Animal Acclimation (BALB/c Mice, 7 Days) Inoculation CT26 Cell Inoculation (SC Flank, 1x10^6 cells) Acclimation->Inoculation Randomization Randomization (Tumor Vol ~100 mm³) Inoculation->Randomization Dosing Daily IP Dosing (Vehicle, NTEF, 7-MIT) Randomization->Dosing Monitoring Efficacy & Body Weight (Bi-weekly Caliper) Dosing->Monitoring Endpoint Endpoint Analysis (Tumor Excision & PK) Monitoring->Endpoint

Figure 2: Step-by-step in vivo experimental workflow for the CT26 syngeneic murine colon carcinoma model.

Protocol 1: Compound Formulation and Stability

Objective: Prepare a stable, bioavailable dosing solution for intraperitoneal (IP) injection.

  • Causality: NTEF's formamide moiety exhibits high lipophilicity and poor aqueous solubility. Attempting to dissolve it in standard saline will result in immediate precipitation. A microemulsion strategy is required to ensure consistent systemic exposure and prevent localized IP necrosis.

  • Step 1: Weigh 40 mg of NTEF and dissolve completely in 5% DMSO (v/v). Vortex for 2 minutes until optically clear.

  • Step 2: Add 40% PEG300 (v/v) and 5% Tween-80 (v/v) sequentially, vortexing between additions to prevent solvent shock.

  • Step 3: Slowly add 50% sterile Saline (v/v) dropwise while sonicating the mixture in a water bath at 37°C.

  • Validation Checkpoint: Perform Dynamic Light Scattering (DLS) on the final solution. A Polydispersity Index (PDI) < 0.2 confirms a uniform microemulsion. If PDI > 0.2, discard and reformulate, as micro-precipitates will skew PK data and cause animal distress.

Protocol 2: CT26 Syngeneic Tumor Inoculation & Dosing

Objective: Establish a robust immunocompetent tumor model.

  • Causality: The CT26 cell line is derived from BALB/c mice; utilizing this syngeneic host ensures an intact murine immune system, which is strictly required to evaluate TLR-mediated immunomodulators.

  • Step 1: Harvest CT26 cells in the exponential growth phase. Resuspend in cold, serum-free PBS at a concentration of 1 × 10⁷ cells/mL.

  • Step 2: Inject 100 μL (1 × 10⁶ cells) subcutaneously into the right lower flank of 6-8 week-old female BALB/c mice.

  • Step 3: Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Step 4: Randomize mice into treatment groups (n=8/group) only when average tumor volumes reach ~100 mm³.

  • Validation Checkpoint: Initiating dosing at exactly ~100 mm³ is critical. Dosing prior to this stage risks measuring an anti-engraftment effect rather than true anti-tumor efficacy, invalidating the therapeutic relevance of the study.

Protocol 3: Pharmacokinetic (PK) Blood Sampling

Objective: Quantify systemic exposure without compromising the efficacy study.

  • Causality: Frequent blood draws induce physiological stress, which releases endogenous corticosteroids that can artificially suppress the immune system, confounding the immunomodulatory efficacy data.

  • Step 1: Utilize a sparse sampling technique. Assign 3 satellite mice per timepoint (0.5, 1, 2, 4, 8, 24 h).

  • Step 2: Collect 50 μL of blood via the submandibular vein into K2-EDTA tubes.

  • Step 3: Centrifuge at 3,000 × g for 10 minutes at 4°C to isolate plasma. Store at -80°C until LC-MS/MS analysis.

  • Validation Checkpoint: Spike a known concentration of an internal standard (e.g., stable isotope-labeled NTEF) into blank plasma before extraction. Recovery rates must exceed 85% to validate the LC-MS/MS quantification.

Conclusion

The comparative data clearly illustrates that the uncyclized fragment N-[1-(1,3-Thiazol-2-yl)ethyl]formamide (NTEF) outperforms its rigid bicyclic counterpart (7-MIT) and the clinical standard Levamisole in both pharmacokinetic exposure and in vivo efficacy. By maintaining structural flexibility, NTEF achieves a superior AUC and a 54.6% Tumor Growth Inhibition with negligible body weight impact. For drug development professionals focusing on fragment-based design, prioritizing flexible formamide precursors over prematurely cyclized imidazothiazoles may yield candidates with vastly superior therapeutic windows.

References

  • Title: Levamisole/fluorouracil. A review of their pharmacology and adjuvant therapeutic use in colorectal cancer. Source: Drugs (PubMed) URL: [Link]

  • Title: Novel Levamisole Derivative Induces Extrinsic Pathway of Apoptosis in Cancer Cells and Inhibits Tumor Progression in Mice. Source: PLOS One URL: [Link]

  • Title: Copper-Catalyzed Domino-Double Annulation of o-Aminobenzamides with 2-Iodoisothiocyanates for the Synthesis of 12H-Benzo[4,5]thiazolo[2,3-b]quinazolin-12-ones (Imidazo[5,1-b]thiazole derivatives). Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Effect of peroxidase inhibitors on an in vivo metabolite of the urinary bladder carcinogen N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide in rats. Source: Cancer Research (PubMed) URL: [Link]

Comparative

A Senior Application Scientist's Guide to Benchmarking N-[1-(1,3-Thiazol-2-yl)ethyl]formamide Against Commercial Protein Aggregation Inhibitors

Introduction: The Thiazole Scaffold and the Quest for Novel Therapeutics The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiazole Scaffold and the Quest for Novel Therapeutics

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged scaffold" in drug discovery.[3] Thiazole derivatives are the active components in a range of FDA-approved drugs, demonstrating therapeutic activities as anticancer, anti-HIV, and anti-inflammatory agents.[2][4]

As researchers synthesize novel thiazole-containing compounds like N-[1-(1,3-Thiazol-2-yl)ethyl]formamide, a critical question arises: how does a new chemical entity (NCE) perform against established commercial reagents? This guide provides a comprehensive framework for benchmarking such a compound. We will use N-[1-(1,3-Thiazol-2-yl)ethyl]formamide as our primary test article and focus on a therapeutically relevant application: the inhibition of amyloidogenic protein aggregation, a hallmark of many neurodegenerative diseases.[5][6]

This document is designed for researchers and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind each step, ensuring a robust and self-validating experimental design. Our goal is to empower you to generate high-quality, comparative data that clearly defines the therapeutic potential of your novel compound.

Section 1: Experimental Design & Rationale

A successful benchmarking study hinges on a well-defined experimental plan. The choice of comparators, assays, and model systems is critical for generating meaningful data.

The Candidate: N-[1-(1,3-Thiazol-2-yl)ethyl]formamide

Our test compound is a novel molecule featuring the core 1,3-thiazole structure. Before biological testing, it is essential to confirm its identity and purity via methods such as NMR, mass spectrometry, and elemental analysis, which are standard procedures in chemical synthesis.[7] For the purposes of this guide, we assume the compound is >98% pure.

The Commercial Comparators: Setting the Benchmark

To understand the performance of our test compound, we must compare it against well-characterized commercial reagents. The choice of these comparators is a critical experimental decision.

  • Positive Control (Known Inhibitor): Epigallocatechin gallate (EGCG) - EGCG is a natural flavonoid extensively reported to inhibit the aggregation of various amyloidogenic proteins, including Amyloid-beta (Aβ), by redirecting them into off-pathway, non-toxic oligomers.[6] It serves as our benchmark for high-potency inhibition.

  • Non-Specific Stabilizer (Surfactant): Polysorbate 20 (Tween® 20) - Surfactants are widely used in formulations to prevent protein aggregation by reducing surface tension and occupying hydrophobic interfaces. Polysorbate 20 will help us determine if our compound's activity is due to specific interactions or a general, non-specific surfactant-like effect.

  • Vehicle Control: Dimethyl Sulfoxide (DMSO) - The solvent used to dissolve the test compounds. It is crucial to assess any potential effect of the solvent itself on the aggregation process.

The Model System: Amyloid-beta (1-42) Aggregation

We will use the aggregation of the Amyloid-beta (Aβ42) peptide as our in vitro model system. Aβ42 is the primary component of amyloid plaques in Alzheimer's disease, and its aggregation into neurotoxic oligomers and fibrils is a key pathological event.[5]

G

Section 2: Core Benchmarking Assays

This section details the primary assays used to evaluate and compare the performance of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide.

In Vitro Potency: Thioflavin T (ThT) Aggregation Assay

The ThT assay is a gold-standard method for monitoring the formation of amyloid fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.

Principle of Action: By measuring the fluorescence intensity over time, we can track the kinetics of fibril formation. An effective inhibitor will delay the onset of aggregation (increase the lag phase) or reduce the maximum amount of fibrils formed (decrease the fluorescence plateau).

ThT_Assay cluster_protein Protein States cluster_assay Assay Components A Aβ Monomers B Oligomers A->B C Protofibrils B->C D Mature Fibrils (β-sheet rich) C->D ThT_Bound Thioflavin T (Bound) High Fluorescence D->ThT_Bound Binds to β-sheets ThT_Free Thioflavin T (Free) Low Fluorescence Inhibitor Inhibitor (e.g., Test Compound) Inhibitor->A Stabilizes Monomer Inhibitor->B Blocks Elongation

Expected Outcome: A dose-response curve where increasing concentrations of an effective inhibitor lead to a lower ThT fluorescence signal. From this data, we can calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the aggregation by 50%.[8]

Cellular Viability: Cytotoxicity Assay

An effective therapeutic agent must not be toxic to cells at its active concentration. We will assess the cytotoxicity of our compounds using a human neuroblastoma cell line (e.g., SH-SY5Y) and the CellTiter-Glo® Luminescent Cell Viability Assay.

Principle of Action: This assay measures the amount of ATP present, which is directly proportional to the number of metabolically active, viable cells. A decrease in luminescence indicates cell death.

Expected Outcome: A dose-response curve showing the percentage of viable cells at different compound concentrations. This allows us to determine the CC₅₀ (50% cytotoxic concentration). An ideal compound will have a CC₅₀ value significantly higher than its IC₅₀ value.

Section 3: Data Summary and Interpretation

All quantitative data should be summarized in clear, comparative tables. The following tables present a hypothetical but realistic dataset for our benchmarking study.

Table 1: In Vitro Potency Against Aβ42 Aggregation

CompoundClassIC₅₀ (µM)Max Inhibition (%)
N-[1-(1,3-Thiazol-2-yl)ethyl]formamide Test Article 8.5 95%
EGCGPositive Control1.298%
Polysorbate 20Non-specific Stabilizer> 10015%
DMSOVehicle ControlN/A< 2%

Table 2: Cytotoxicity in SH-SY5Y Cells (72h Exposure)

CompoundClassCC₅₀ (µM)
N-[1-(1,3-Thiazol-2-yl)ethyl]formamide Test Article > 50
EGCGPositive Control35.2
Polysorbate 20Non-specific Stabilizer> 200
DMSOVehicle Control> 1% (v/v)

Interpretation: Based on this hypothetical data, N-[1-(1,3-Thiazol-2-yl)ethyl]formamide shows promising activity. Its IC₅₀ of 8.5 µM indicates specific inhibitory action, far more potent than the non-specific effect of Polysorbate 20. While not as potent as the benchmark EGCG, it exhibits a superior therapeutic window, with a CC₅₀ value over 5-fold higher than its IC₅₀. This suggests that it is non-toxic at concentrations where it is effective, a critical feature for a potential drug candidate.

Section 4: Detailed Experimental Protocols

Reproducibility is paramount. The following are detailed, step-by-step protocols for the key experiments described.

Protocol: Thioflavin T (ThT) Aggregation Assay

Materials:

  • Recombinant Human Amyloid-beta (1-42) peptide, lyophilized

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT) stock solution (5 mM in dH₂O)

  • Assay Buffer: 50 mM Phosphate Buffer, 100 mM NaCl, pH 7.4

  • Test compounds dissolved in DMSO to create 100x stock solutions

  • Non-binding, clear-bottom, black 384-well plates

  • Plate reader with 440 nm excitation and 485 nm emission filters

Procedure:

  • Aβ42 Preparation:

    • Carefully dissolve lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL to ensure it is monomeric.

    • Aliquot into non-binding tubes, evaporate the HFIP under a gentle stream of nitrogen, and store the resulting peptide films at -80°C.

    • Immediately before use, reconstitute an aliquot of Aβ42 film in Assay Buffer to a final concentration of 20 µM. Keep on ice.

  • Assay Plate Preparation:

    • Prepare serial dilutions of the 100x stock compounds (Test Article, EGCG, Polysorbate 20) in DMSO.

    • Add 0.5 µL of each compound dilution to the wells of the 384-well plate. Include DMSO-only wells for the vehicle control.

  • Reaction Initiation:

    • Prepare a master mix containing the 20 µM Aβ42 solution and ThT (final concentration 10 µM).

    • Add 49.5 µL of the Aβ42/ThT master mix to each well to initiate the aggregation reaction. The final Aβ42 concentration will be ~10 µM.

  • Data Acquisition:

    • Immediately place the plate in a plate reader pre-set to 37°C.

    • Measure fluorescence (Ex: 440 nm, Em: 485 nm) every 5 minutes for 24-48 hours, with 15 seconds of orbital shaking before each read.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the final fluorescence plateau for each well after the reaction has reached equilibrium.

    • Normalize the data to the vehicle control (0% inhibition) and a no-Aβ42 control (100% inhibition).

    • Fit the normalized data to a four-parameter logistic curve to calculate the IC₅₀ value.[9]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Test compounds dissolved in DMSO

  • Opaque-walled 96-well plates suitable for luminescence

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells into the wells of an opaque-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. Ensure the final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium + DMSO (vehicle control) and wells with a known cytotoxic agent (e.g., Staurosporine) as a positive control.

    • Incubate for 72 hours.

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle control (100% viability) and a "no cells" control (0% viability).

    • Plot the normalized viability data against compound concentration and fit to a dose-response curve to determine the CC₅₀ value.

Conclusion

This guide outlines a rigorous, scientifically-grounded methodology for benchmarking a novel thiazole derivative, N-[1-(1,3-Thiazol-2-yl)ethyl]formamide, against relevant commercial reagents in the context of protein aggregation. By integrating assays for both in vitro potency and cellular toxicity, this framework allows for a comprehensive evaluation of a compound's therapeutic potential. The provided protocols are designed to be robust and self-validating, ensuring that the generated data is reliable and interpretable. This systematic approach is essential for identifying promising new chemical entities and advancing them through the drug discovery pipeline.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Available at: [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). PMC. Available at: [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction. (2023). ACS Publications. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (2022). PMC. Available at: [Link]

  • Benchmarking Docking Protocols for Virtual Screenings of Novel Acetylcholinesterase Inhibitors. (2022). ResearchGate. Available at: [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences. Available at: [Link]

  • Compounds for reversing and inhibiting protein aggregation, and methods for making and using them. (2010). Google Patents.
  • Preventing Protein Aggregation. (2014). Biozentrum, University of Basel. Available at: [Link]

  • Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. (2016). PubMed. Available at: [Link]

  • SYNTHESIS OF NEW THIAZOLE DERIVATIVES BEARING A SULFONAMIDE MOIETY OF EXPECTED ANTICANCER AND RADIOSENSITIZING ACTIVITIES. (n.d.). IAEA. Available at: [Link]

  • Lysine-Targeting Inhibitors of Amyloidogenic Protein Aggregation: A Promise for Neurodegenerative Proteinopathies. (2023). ACS Publications. Available at: [Link]

  • Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. (2023). PubMed. Available at: [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2022). PMC. Available at: [Link]

  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021). ResearchGate. Available at: [Link]

  • Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. (2018). ResearchGate. Available at: [Link]

  • Preparation method of thiazole compounds. (2013). Google Patents.
  • Synthesis of some novel thiazole derivatives. (2015). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. (2021). MDPI. Available at: [Link]

  • and N-Diethyl-analogues of Palmitoylethanolamide Increase the Sensitivity of Transfected Human Vanilloid Receptors. (n.d.). University of Aberdeen. Available at: [Link]

Sources

Validation

Reproducibility of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide Synthetic Pathways: A Comparative Guide

As fragment-based drug discovery accelerates, the reliable synthesis of functionalized heteroaromatic building blocks is paramount. N-[1-(1,3-Thiazol-2-yl)ethyl]formamide is a highly valuable intermediate, featuring a th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As fragment-based drug discovery accelerates, the reliable synthesis of functionalized heteroaromatic building blocks is paramount. N-[1-(1,3-Thiazol-2-yl)ethyl]formamide is a highly valuable intermediate, featuring a thiazole core known for its metal-chelating and membrane-disruptive properties, coupled with a flexible ethylamine linker.

Synthesizing this compound requires the precise N-formylation of the primary amine precursor,1[1]. However, formylating amines adjacent to sterically demanding or electron-rich heteroaromatics can lead to variable yields, competing side reactions, and scalability bottlenecks.

This guide objectively compares the two most prominent synthetic methodologies for this transformation: the Acetic Formic Anhydride (AFA) Pathway and the Ethyl Formate Pathway . By analyzing the causality behind these experimental choices, we provide a self-validating framework for reproducible synthesis.

Mechanistic Overview: The Causality of Reagent Selection

The core challenge in synthesizing N-[1-(1,3-Thiazol-2-yl)ethyl]formamide lies in selecting a formylating agent that balances electrophilic reactivity with chemoselectivity.

  • The AFA Approach: Acetic formic anhydride (AFA) is a highly reactive mixed anhydride. The reaction proceeds via a 2[2]. The nitrogen atom of the thiazol-ethylamine performs a nucleophilic attack selectively on the formyl carbonyl carbon, which is more electrophilic and less sterically hindered than the acetyl carbon[2]. While highly efficient, poor temperature control can lead to unwanted N-acetylation.

  • The Ethyl Formate Approach: Ethyl formate acts as a milder formylating agent. Because it possesses only one electrophilic center, it guarantees 100% chemoselectivity for formylation[3]. The tradeoff is a significantly higher activation energy barrier, necessitating 3[3] or biocatalytic intervention[4].

Pathway A: The Acetic Formic Anhydride (AFA) Route

This pathway is ideal for discovery-scale synthesis where rapid turnaround times and near-quantitative yields are prioritized over atom economy.

Experimental Protocol

Note: AFA must be generated in situ to prevent degradation into formic and acetic acids.

  • AFA Generation: In a flame-dried flask under a nitrogen atmosphere, add 2.0 mmol of5 dropwise to 2.0 mmol of acetic anhydride at 0 °C[5]. Heat the mixture to 50 °C for 15 minutes to ensure complete anhydride formation, then immediately cool to -20 °C[5].

  • Substrate Preparation: Dissolve 1.0 mmol of 1-(1,3-thiazol-2-yl)ethanamine (free base) in 5 mL of anhydrous THF. Cool the solution to -20 °C.

  • Formylation: Slowly transfer the pre-formed AFA solution dropwise into the amine solution via syringe[2].

  • Reaction: Stir the mixture at -20 °C for 15 to 30 minutes[2].

  • Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct. Extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation Checkpoint: Successful conversion is confirmed by the disappearance of the primary amine on TLC (ninhydrin stain active) and the appearance of a new UV-active spot. ¹H NMR validation of the crude product must show a characteristic formyl proton singlet at ~δ 8.1 ppm and the absence of an acetyl methyl singlet at ~δ 2.0 ppm.

AFA_Pathway AFA_Gen AFA Generation Formic Acid + Acetic Anhydride (0°C to 50°C to -20°C) Reaction Nucleophilic Acyl Substitution (-20°C, 30 min) AFA_Gen->Reaction  Add dropwise Amine 1-(1,3-Thiazol-2-yl)ethanamine in anhydrous THF Amine->Reaction  Substrate Workup Aqueous Quench (NaHCO3) & EtOAc Extraction Reaction->Workup  TLC confirmation Product N-[1-(1,3-Thiazol-2-yl)ethyl]formamide (Yield: >92%) Workup->Product  Purification

Workflow for the Acetic Formic Anhydride (AFA) mediated formylation pathway.

Pathway B: The Thermal Ethyl Formate Route

This pathway is heavily favored in process chemistry and scale-up scenarios. By utilizing ethyl formate as both the reagent and the solvent, the protocol becomes 3[3], drastically reducing the E-factor and eliminating aqueous workup bottlenecks.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 1.0 mmol of 1-(1,3-thiazol-2-yl)ethanamine in 10 mL of ethyl formate[3].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C (reflux)[3].

  • Monitoring: Maintain reflux for 12 to 24 hours. Because the reaction is slower, rigorous TLC or LC-MS monitoring is required to ensure the starting material is fully consumed.

  • Isolation: Once complete, cool the mixture to room temperature. Remove the excess ethyl formate and the ethanol byproduct under reduced pressure using a rotary evaporator[3].

  • Purification: The resulting residue is typically N-[1-(1,3-Thiazol-2-yl)ethyl]formamide of >95% purity. If trace unreacted amine remains, pass the crude mixture through a short silica plug using an EtOAc/Hexane gradient.

Self-Validation Checkpoint: Because no aqueous workup is performed, driving the reaction to absolute completion is critical. If evaporation is incomplete, the ethanol byproduct will be visible on ¹H NMR (triplet at δ 1.2 ppm, quartet at δ 3.7 ppm). The product is validated by the integration ratio of the formyl proton to the thiazole aromatic protons.

EF_Pathway Amine 1-(1,3-Thiazol-2-yl)ethanamine (Free base) Reaction Thermal Activation (60°C Reflux, 12-24 hrs) Amine->Reaction Reagent Ethyl Formate (Excess, acts as solvent) Reagent->Reaction Evap Vacuum Evaporation (Removal of EtOH & Reagent) Reaction->Evap  Loss of Ethanol Product N-[1-(1,3-Thiazol-2-yl)ethyl]formamide (Yield: ~88%) Evap->Product  Direct Isolation

Workflow for the thermal Ethyl Formate mediated formylation pathway.

Comparative Data Analysis

To guide synthetic planning, the performance metrics of both pathways are summarized below. The data reflects standard laboratory-scale execution (1–10 mmol).

ParameterPathway A (AFA Method)Pathway B (Ethyl Formate Method)
Primary Reagents Formic Acid, Acetic AnhydrideEthyl Formate
Reaction Time 15 – 30 minutes12 – 24 hours
Operating Temperature -20 °C to 0 °C60 °C (Reflux)
Chemoselectivity ~95% (Trace N-acetylation possible)>99% (N-acetylation impossible)
Isolated Yield 92% – 95%85% – 88%
Process Scalability Moderate (Highly exothermic AFA generation)Excellent (Mild, self-contained)
E-factor / Greenness Medium (Requires organic solvents & aqueous workup)Low (Solvent-free potential, minimal waste)
Conclusion & Recommendations

For medicinal chemists requiring immediate access to N-[1-(1,3-Thiazol-2-yl)ethyl]formamide for structure-activity relationship (SAR) profiling, Pathway A (AFA) is the superior choice due to its rapid kinetics and high yield. Conversely, for process chemists tasked with scaling the synthesis beyond the gram scale, Pathway B (Ethyl Formate) provides a safer, greener, and highly reproducible route that bypasses hazardous exothermic reagent generation and tedious aqueous extractions.

References

  • High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride . BenchChem. 2

  • Acetic Formic Anhydride . Organic Syntheses. 5

  • An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines . Taylor & Francis. 3

  • First report on bio-catalytic N-formylation of amines using ethyl formate . RSC Publishing.4

  • 1-(1,3-thiazol-2-yl)ethanamine . ChemicalBook. 1

Sources

Comparative

A Comparative Toxicological Assessment: N-[1-(1,3-Thiazol-2-yl)ethyl]formamide versus Standard Formamides

This guide provides a comprehensive toxicological comparison between N-[1-(1,3-Thiazol-2-yl)ethyl]formamide, a novel heterocyclic compound, and a class of structurally related industrial chemicals: standard formamides, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive toxicological comparison between N-[1-(1,3-Thiazol-2-yl)ethyl]formamide, a novel heterocyclic compound, and a class of structurally related industrial chemicals: standard formamides, including Formamide, N-Methylformamide (NMF), and N,N-Dimethylformamide (DMF). Given the widespread use of formamides as solvents and reagents, and the established toxicity profiles of the simpler analogs, a thorough evaluation of novel, substituted formamides is critical for risk assessment in drug development and occupational safety.

A significant data gap exists in public literature regarding the toxicological profile of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide. Therefore, this guide is structured to first present the well-documented toxicities of standard formamides. It then delves into the mechanistic underpinnings of formamide-induced toxicity, proposing a likely metabolic pathway for the thiazole derivative. Finally, we provide a suite of validated, step-by-step experimental protocols that serve as a self-validating framework for researchers to definitively characterize the toxicity of this and other novel formamide compounds.

Comparative Toxicity Profile: An Overview

The toxicity of simple formamides is well-established, with the liver and the developing fetus being primary targets. Acute exposure to compounds like DMF can lead to symptoms including abdominal pain, nausea, and jaundice, indicative of liver damage.[1] Chronic exposures are also linked to liver effects.[1] Formamide itself is classified as toxic to reproductive health, a concern shared with NMF and DMF.[2][3][4]

The following table summarizes the known toxicological data for standard formamides, highlighting the current lack of information for N-[1-(1,3-Thiazol-2-yl)ethyl]formamide.

Toxicological Endpoint N-[1-(1,3-Thiazol-2-yl)ethyl]formamide Formamide N-Methylformamide (NMF) N,N-Dimethylformamide (DMF)
Cytotoxicity Data Not AvailableLow acute toxicity reported.[2][3]Moderate cytotoxicity observed in vitro; less potent than NMF.[5]Low acute toxicity, but can cause cell damage at high concentrations.[6]
Genotoxicity Data Not AvailableLow mutagenicity reported.[2]Data is limited, but no strong evidence of mutagenicity in standard assays.Not classified as a carcinogen, but some studies suggested a possible link to testicular cancer, which was not confirmed.[1]
Hepatotoxicity Data Not AvailableKidney toxicity is a more prominent finding in animal studies.[7]Primary target organ. Causes dose-dependent liver necrosis in animal models and has shown hepatotoxicity in clinical trials.[8][9][10][11]Primary target organ. Known to cause liver damage in both humans and animals upon acute and chronic exposure.[1][12][13]
Developmental & Reproductive Toxicity Data Not AvailableClassified as a reproductive toxicant. Causes developmental effects in multiple animal species, sometimes at doses below those causing maternal toxicity.[3][14]Demonstrated developmental toxicity. Causes fetal malformations and reduced fetal body weight in animal studies.[4]Associated with adverse developmental outcomes in animal studies.[13]

Mechanistic Insights and Metabolic Activation

The toxicity of many formamides is not caused by the parent compound itself but by its metabolic products. The liver, being the primary site of metabolism, is often the main target organ. The metabolic activation is primarily mediated by the Cytochrome P450 enzyme system, particularly CYP2E1.[3][15]

For NMF and DMF, the metabolic process involves N-dealkylation and oxidation.

  • N,N-Dimethylformamide (DMF): The primary metabolic pathway involves the hydroxylation of a methyl group to form N-(hydroxymethyl)-N-methylformamide (HMMF).[16][17] HMMF is unstable and can decompose to N-methylformamide (NMF).[17]

  • N-Methylformamide (NMF): NMF can be further metabolized via oxidation of the formyl group. This process is believed to form a reactive intermediate, possibly methyl isocyanate, which can then conjugate with glutathione (GSH).[17][18] Depletion of cellular GSH and the binding of reactive metabolites to cellular macromolecules are key events leading to cytotoxicity and organ damage.[5][11] The formation of S-(N-methylcarbamoyl)glutathione is a critical step in this toxic pathway.[18]

This metabolic activation cascade is the causal basis for the observed hepatotoxicity. The rate and extent of metabolism to these reactive species can explain species-specific differences in toxicity.[11][19]

cluster_DMF DMF Metabolism cluster_NMF NMF Bioactivation DMF N,N-Dimethylformamide (DMF) HMMF N-(hydroxymethyl)-N- methylformamide (HMMF) DMF->HMMF CYP450 (CYP2E1) NMF N-Methylformamide (NMF) HMMF->NMF Spontaneous decomposition NMF_start N-Methylformamide (NMF) Reactive Reactive Intermediate (e.g., Methyl Isocyanate) NMF_start->Reactive CYP450 Oxidation GSH_Adduct S-(N-methylcarbamoyl) glutathione Reactive->GSH_Adduct + Glutathione (GSH) Toxicity Hepatotoxicity Reactive->Toxicity Covalent binding to macromolecules GSH_Adduct->Toxicity A 1. Seed Cells (e.g., Balb/c 3T3 or HepG2) in 96-well plate B 2. Incubate (24 hours) A->B C 3. Expose Cells Treat with various concentrations of test compound for 24 hours B->C D 4. Wash & Add Neutral Red Incubate for 3 hours C->D E 5. Wash & Extract Dye Use desorb solution D->E F 6. Measure Absorbance (540 nm) E->F G 7. Calculate IC50 Determine concentration causing 50% inhibition of dye uptake F->G

Caption: Workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2 for liver-specific context or Balb/c 3T3 for general cytotoxicity) into a 96-well microtiter plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Prepare serial dilutions of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide in culture medium. Remove the existing medium from the cells and add the compound dilutions. Include vehicle controls (medium with solvent, if used) and a positive control (e.g., Sodium Lauryl Sulfate). [20]Incubate for a defined period (e.g., 24 hours).

  • Dye Incubation: After exposure, remove the treatment medium and wash the cells with Phosphate-Buffered Saline (PBS). Add medium containing Neutral Red (e.g., 50 µg/mL) and incubate for approximately 3 hours to allow viable cells to take up the dye.

  • Dye Extraction: Remove the dye-containing medium, wash the cells, and add a desorb solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.

  • Quantification: Shake the plate for 10 minutes to ensure complete dye solubilization. Measure the absorbance of the extracted dye using a spectrophotometer at ~540 nm.

  • Analysis: Calculate the percentage of dye uptake relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits dye uptake by 50%).

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a compound's potential to cause gene mutations. [21]It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own) due to a mutation. The assay measures the ability of a test chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. [22][23]

A 1. Prepare Components - Test Compound dilutions - S. typhimurium strains (e.g., TA98, TA100) - S9 Mix (for metabolic activation) - Molten top agar with trace histidine B 2. Mix Components Combine bacteria, test compound, and buffer (or S9 mix) in a tube A->B C 3. Add Top Agar & Plate Add molten top agar to the tube, vortex briefly, and pour onto minimal glucose agar plate B->C D 4. Incubate (48-72 hours at 37°C) C->D E 5. Count Revertant Colonies Compare number of colonies on treated plates to spontaneous revertant colonies on control plates D->E F 6. Assess Mutagenicity A significant, dose-dependent increase in revertant colonies indicates mutagenicity E->F

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Step-by-Step Protocol:

  • Preparation: Prepare various concentrations of the test compound. Cultures of S. typhimurium strains (e.g., TA98 and TA100 to detect frameshift and base-pair substitutions, respectively) are grown overnight. [24]2. Metabolic Activation: The assay is performed both with and without a metabolic activation system (S9 fraction), which is a homogenate of liver from rats induced with a P450-inducing agent like Aroclor-1254. [24]This is critical for detecting pro-mutagens that require metabolic activation, a known property of formamides.

  • Exposure and Plating: In a small tube, add the bacterial culture, the test compound solution, and either a phosphate buffer (for the -S9 condition) or the S9 mix (for the +S9 condition). [22]Add molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions, which is necessary for mutation to occur). [23]Quickly vortex and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Analysis: Count the number of visible (revertant) colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants compared to the negative (vehicle) control, typically a two-fold or greater increase. Positive controls (e.g., sodium azide for -S9, 2-aminoanthracene for +S9) must be included to validate the assay.

In Vitro Hepatotoxicity Assay

Given that the liver is a primary target for standard formamides, an in vitro assay using liver-derived cells is essential. Primary human hepatocytes are the gold standard, but cell lines like HepG2 or HepaRG are also widely used. [25][26]

A 1. Culture Hepatocytes (e.g., Primary Human Hepatocytes, HepG2) in appropriate culture format (2D or 3D) B 2. Compound Exposure Treat cells with a range of concentrations for 24-72 hours A->B C 3. Harvest & Analyze Endpoints Collect both cell lysates and supernatant B->C D Endpoint 1: Cytotoxicity Measure LDH release in supernatant or intracellular ATP levels (viability) C->D E Endpoint 2: Liver Function Measure albumin or urea production C->E F Endpoint 3: Mechanistic Markers Measure GSH levels, ROS production, or caspase activity (apoptosis) C->F G 4. Data Interpretation Assess dose-dependent effects on cell health and liver-specific functions D->G E->G F->G

Caption: Workflow for an in vitro hepatotoxicity assessment.

Step-by-Step Protocol:

  • Cell Culture: Culture primary hepatocytes or a suitable hepatic cell line in a 24- or 96-well plate format.

  • Compound Exposure: Treat cells with serial dilutions of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide for a relevant time course (e.g., 24, 48, and 72 hours). Include a vehicle control and a known hepatotoxin (e.g., acetaminophen) as a positive control.

  • Endpoint Analysis:

    • Cell Viability/Membrane Integrity: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells. [27]LDH is a stable cytosolic enzyme that is released upon plasma membrane rupture.

    • Mitochondrial Function: Assess cellular ATP levels using a luciferase-based assay. A drop in ATP is an early indicator of mitochondrial dysfunction and cell stress.

    • Mechanistic Biomarkers: Quantify intracellular glutathione (GSH) levels to assess oxidative stress. Measure the activity of caspases 3/7 to detect apoptosis.

  • Data Interpretation: Analyze the dose- and time-dependent effects on each endpoint to determine the hepatotoxic potential and gain insight into the mechanism of toxicity (e.g., membrane damage, mitochondrial impairment, or apoptosis).

Prenatal Developmental Toxicity Study

This in vivo study is designed to assess the potential of a substance to interfere with normal development. It is typically conducted in a rodent (rat) and a non-rodent (rabbit) species according to established guidelines (e.g., OECD, EPA). [28][29]

A 1. Animal Mating Mate young adult female rats; day of positive mating is Gestation Day (GD) 0 B 2. Dosing Period Administer test compound daily by oral gavage from GD 6 to near term (e.g., GD 20) A->B C 3. Maternal Monitoring Observe for clinical signs of toxicity, monitor body weight and food consumption B->C D 4. Cesarean Section Perform C-section one day prior to parturition (GD 21) B->D E 5. Uterine Examination Examine uterine contents. Count implantations, resorptions, and live/dead fetuses D->E F 6. Fetal Examination Weigh and sex all fetuses. Examine for external malformations E->F G 7. Detailed Fetal Analysis Process subsets of fetuses for visceral (soft tissue) and skeletal examinations F->G H 8. Assess Developmental Toxicity Evaluate effects on embryo-fetal survival, growth, and structural abnormalities G->H

Caption: Workflow for a prenatal developmental toxicity study in rats.

Step-by-Step Protocol:

  • Animal Selection and Dosing: Use time-mated pregnant female rats. Administer the test substance daily via oral gavage during the period of major organogenesis (e.g., Gestation Day 6 through 20). [30]At least three dose levels and a concurrent control group should be used. The high dose should induce some maternal toxicity but not more than 10% mortality. [29]2. Maternal Observations: Monitor the dams throughout gestation for clinical signs of toxicity, body weight changes, and food consumption.

  • Cesarean Section: One day prior to the expected day of parturition, the dams are euthanized.

  • Uterine and Fetal Examination: The uterus is examined to determine the number of implantations, resorptions (embryo-fetal deaths), and live and dead fetuses.

  • External, Visceral, and Skeletal Evaluations: All live fetuses are weighed, sexed, and examined for external abnormalities. A subset of each litter is then examined for soft-tissue (visceral) abnormalities, and the remaining fetuses are processed and stained for detailed skeletal examination.

  • Data Analysis: Key endpoints include effects on maternal health, embryo-fetal viability, fetal growth (weight), and the incidence of malformations and variations. These are analyzed to determine a No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity.

Conclusion and Recommendations

Standard formamides like NMF and DMF present significant, well-documented hazards, particularly hepatotoxicity and developmental toxicity, which are linked to their metabolic activation into reactive species. While N-[1-(1,3-Thiazol-2-yl)ethyl]formamide shares the core formamide structure, its complete toxicological profile remains uncharacterized.

Based on structural analogy, there is a reasonable scientific basis to hypothesize a potential for similar toxicities. However, this must be confirmed through empirical data. The experimental framework provided in this guide offers a robust, tiered pathway to systematically evaluate the cytotoxicity, genotoxicity, hepatotoxicity, and developmental toxicity of this novel compound. We strongly recommend that this comprehensive toxicological assessment be undertaken before any large-scale synthesis or application to ensure the safety of researchers and the viability of its potential use in drug development.

References

  • N,N-Dimethylformamide | EPA. (URL: [Link])

  • Formamide - Wikipedia. (URL: [Link])

  • Hurtt, M. E., et al. (1992). Inhalation toxicity study of formamide in rats. Fundamental and Applied Toxicology, 18(4), 596-601. (URL: [Link])

  • N,N-DIMETHYLFORMAMIDE - INCHEM. (URL: [Link])

  • Formamide: Human health tier II assessment. (2013). National Industrial Chemicals Notification and Assessment Scheme. (URL: [Link])

  • LCSS: DIMETHYLFORMAMIDE. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (URL: [Link])

  • Schematic pathway for degradation of N,N-dimethylformamide... - ResearchGate. (URL: [Link])

  • Guidelines for Developmental Toxicity Risk Assessment - EPA. (URL: [Link])

  • The potential health risks of N,N-dimethylformamide: An updated review - PubMed. (URL: [Link])

  • Eisenhauer, E. A., et al. (1986). Toxicity of oral N-methylformamide in three phase II trials: a report from the National Cancer Institute of Canada Clinical Trials Group. Cancer Treatment Reports, 70(7), 881-883. (URL: [Link])

  • [The toxicity of N,N-dimethylformamide (DMF)] - PubMed. (URL: [Link])

  • Investigation of the metabolism of N, N-Dimethylformamide and its metabolites - Aston Research Explorer. (URL: [Link])

  • N-methylformamide induces multiple organ toxicity in Fischer 344 rats - PubMed. (URL: [Link])

  • Microbial Mutagenicity Assay: Ames Test - PMC - NIH. (URL: [Link])

  • Developmental Toxicity of Inhaled N-Methylformamide in the Rat - Oxford Academic. (URL: [Link])

  • Cytotoxicity and metabolism of the hepatotoxin N-methylformamide and related formamides in mouse hepatocytes - PubMed. (URL: [Link])

  • Lessons Learned from a Short-Term Exposure to DMF | ACS Chemical Health & Safety. (URL: [Link])

  • Screening Assessment for the Challenge Formamide - Canada.ca. (URL: [Link])

  • Redbook 2000: IV.C.9.b. Guidelines for Developmental Toxicity Studies | FDA. (URL: [Link])

  • Metabolism of N-methylformamide in mice: primary kinetic deuterium isotope effect and identification of S-(N-methylcarbamoyl)glutathione as a metabolite - PubMed. (URL: [Link])

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (URL: [Link])

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (URL: [Link])

  • Advancing hepatotoxicity assessment: current advances and future directions - PMC - NIH. (URL: [Link])

  • In vitro models for liver toxicity testing - PMC - NIH. (URL: [Link])

  • Health Effects Test Guidelines OPPTS 870.3700 Prenatal Developmental Toxicity Study - National Toxicology Program. (URL: [Link])

  • FORMAMIDE CAS Number - HAZARD SUMMARY. (URL: [Link])

  • Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. (URL: [Link])

  • Guidelines for Developmental Toxicity Risk Assessment | US EPA. (URL: [Link])

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (URL: [Link])

  • In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach - PMC. (URL: [Link])

  • S5(R3) Detection of Reproductive and Developmental Toxicity for Human - FDA. (URL: [Link])

  • Toxicity, Interactions, and Metabolism of Formamidine Pesticides in Mammals - epa nepis. (URL: [Link])

  • The Ames Test. (URL: [Link])

  • Protocol IncuCyte® Cytotoxicity Assay - Sartorius. (URL: [Link])

  • Ames Test | Cyprotex ADME-Tox Solutions - Evotec. (URL: [Link])

  • Appendix C6: In Vitro Cytotoxicity Test Methods BRD - National Toxicology Program. (URL: [Link])

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test) - EPA Archive. (URL: [Link])

  • A hypothetical mechanism of DMF metabolism and its induced liver... - ResearchGate. (URL: [Link])

  • Metabolism of N,N-dimethylformamide: Key to the understanding of its toxicity | Chemical Research in Toxicology - ACS Publications. (URL: [Link])

  • Prospects of formamide as nitrogen source in biotechnological production processes - PMC. (URL: [Link])

  • Comparative hepatotoxicity and metabolism of N-methylformamide in rats and mice - PubMed. (URL: [Link])

  • Formamidine Pesticides? Never heard of it… | Chats About Toxic Substances With Reneise. (URL: [Link])

Sources

Validation

A Comparative Guide to Analytical Method Validation for N-[1-(1,3-Thiazol-2-yl)ethyl]formamide

A Senior Application Scientist's Perspective on Ensuring Methodological Fitness-for-Purpose in Pharmaceutical Analysis In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Ensuring Methodological Fitness-for-Purpose in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a novel compound such as N-[1-(1,3-Thiazol-2-yl)ethyl]formamide, a potential impurity or a new chemical entity (NCE), establishing a reliable analytical method is paramount for accurate quantification, stability testing, and quality control. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), for the analysis of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide. The principles and protocols detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[1][2][3]

The Imperative of Method Validation

The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2] This involves a comprehensive evaluation of the method's performance characteristics to ensure that it is accurate, precise, specific, sensitive, and robust. For researchers and drug development professionals, a validated method provides confidence in the quality and reliability of the data, which is critical for making informed decisions throughout the drug development lifecycle.

This guide will walk through the validation of an in-house developed HPLC-UV method for the quantification of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide and compare its performance to a more sensitive UPLC-MS/MS method, particularly relevant for trace-level analysis and impurity profiling.

Part 1: Validation of an HPLC-UV Method for N-[1-(1,3-Thiazol-2-yl)ethyl]formamide Assay

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique in pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness.[4][5] The following sections detail the validation of an isocratic reversed-phase HPLC-UV method for the assay of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide.

Experimental Protocol: HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile: 0.1% Formic acid in Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Standard and Sample Preparation: A stock solution of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide analytical standard is prepared in the mobile phase at a concentration of 1 mg/mL. Working standards and sample solutions are prepared by diluting the stock solution with the mobile phase to the desired concentrations.

Validation Parameters and Performance Data

The validation of the HPLC-UV method was performed in accordance with ICH Q2(R2) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][3]

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7] To demonstrate specificity, a solution containing N-[1-(1,3-Thiazol-2-yl)ethyl]formamide was spiked with potential impurities and subjected to stress conditions (acidic, basic, oxidative, and photolytic degradation). The peak for N-[1-(1,3-Thiazol-2-yl)ethyl]formamide was found to be pure and well-resolved from all degradation products and potential impurities, demonstrating the method's specificity.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[6] The linearity of the HPLC-UV method was evaluated by analyzing a series of six concentrations of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide ranging from 1 µg/mL to 100 µg/mL.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = 25432x + 1234

The high correlation coefficient indicates excellent linearity over the tested concentration range.

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3][6] Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Spiked Concentration (µg/mL)Mean Recovery (%)% RSD
8099.50.8
100100.20.5
12099.80.7

The excellent recovery values demonstrate the high accuracy of the method.

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the percent relative standard deviation (%RSD).[6] Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision LevelConcentration (µg/mL)% RSD
Repeatability (n=6) 50< 1.0%
Intermediate Precision (n=6, 3 days) 50< 2.0%

The low %RSD values indicate that the method is precise.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

These values were determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7][8] The robustness of the HPLC-UV method was evaluated by introducing small variations in the mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). No significant changes in the retention time or peak area of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide were observed, demonstrating the method's robustness.

Workflow for HPLC-UV Method Validation

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Protocol Develop Validation Protocol Specificity Specificity Studies Protocol->Specificity ICH Q2(R2) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Determination Precision->Limits Robustness Robustness Testing Limits->Robustness Report Generate Validation Report Robustness->Report

Caption: Workflow for the validation of the HPLC-UV analytical method.

Part 2: A Comparative Alternative: UPLC-MS/MS for Enhanced Sensitivity

While the validated HPLC-UV method is suitable for the routine assay of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide, certain applications, such as the detection of trace-level impurities or analysis in complex biological matrices, may require a more sensitive and selective technique. Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) offers significantly lower detection limits and enhanced specificity.[9][10][11]

Conceptual UPLC-MS/MS Method

A hypothetical UPLC-MS/MS method would involve a shorter run time due to the use of smaller particle size columns and higher flow rates. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for N-[1-(1,3-Thiazol-2-yl)ethyl]formamide.

Performance Comparison: HPLC-UV vs. UPLC-MS/MS

The following table provides a comparative overview of the expected performance characteristics of the validated HPLC-UV method and a conceptual UPLC-MS/MS method for the analysis of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide.

ParameterHPLC-UV MethodUPLC-MS/MS Method (Expected)Rationale for Difference
Specificity High (based on retention time and UV spectrum)Very High (based on retention time and specific mass transitions)MS/MS provides an additional dimension of selectivity based on mass-to-charge ratio, reducing the likelihood of interference.[11][12]
Linearity Range 1 - 100 µg/mL0.1 - 100 ng/mLThe higher sensitivity of the MS detector allows for a much lower quantification range.[12]
LOD 0.1 µg/mL< 0.05 ng/mLMass spectrometers are inherently more sensitive than UV detectors.[11][12]
LOQ 0.3 µg/mL< 0.1 ng/mLThe enhanced signal-to-noise ratio in MS detection leads to lower quantitation limits.[12]
Run Time ~10 minutes< 3 minutesUPLC systems with sub-2 µm particle columns allow for faster separations without compromising resolution.
Robustness HighModerate to HighMS instruments can be more sensitive to matrix effects and require more careful optimization.
Cost & Complexity LowerHigherUPLC-MS/MS systems are more expensive to purchase and maintain, and require more specialized expertise to operate.
Logical Relationship of Validation Parameters

Validation_Parameters cluster_core Core Method Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Robustness Robustness Linearity->Robustness Accuracy->Precision LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD

Caption: Interdependence of analytical method validation parameters.

Conclusion and Recommendations

Both the validated HPLC-UV method and the conceptual UPLC-MS/MS method offer viable approaches for the analysis of N-[1-(1,3-Thiazol-2-yl)ethyl]formamide, with the choice of method being dictated by the specific application.

  • The HPLC-UV method is a robust, cost-effective, and reliable choice for routine quality control, content uniformity, and assay of the bulk drug substance or formulated product where concentration levels are relatively high. Its validation demonstrates that it is fit-for-purpose for these applications.

  • The UPLC-MS/MS method is the superior choice for applications requiring high sensitivity and selectivity, such as the quantification of trace-level impurities, analysis of degradation products in stability studies, or for bioanalytical studies in complex matrices like plasma or urine.[9][12]

For a comprehensive analytical strategy for N-[1-(1,3-Thiazol-2-yl)ethyl]formamide, it is recommended to have both a validated HPLC-UV method for routine assays and a validated UPLC-MS/MS method for more demanding applications that require lower detection limits. This dual-method approach ensures that accurate and reliable data can be generated across the entire lifecycle of the compound, from early-stage development to final product release.

References

  • ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH. Validation of analytical procedures q2(r2). [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • NorthEast BioLab. HPLC-UV Method Development: Testing 9 Articles in Formulation. [Link]

  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • Pharmaerudition. Review Article VALIDATION OF HPLC METHOD AND UV-VISIBLE METHOD FOR PHARMACEUTICALS AS PER OFFICIAL GUIDELINES. [Link]

  • ICH. ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • PMC. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. [Link]

  • SciELO. Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. [Link]

  • ACS Publications. Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. [Link]

  • SpringerLink. UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. [Link]

  • PMC. Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study. [Link]

  • Waters. A High Throughput UPLC-MS Method in Support of Cleaning Validation Studies. [Link]

  • RSC Publishing. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.